Product packaging for N-Propyl-m-toluidine(Cat. No.:CAS No. 142031-46-7)

N-Propyl-m-toluidine

Cat. No.: B116309
CAS No.: 142031-46-7
M. Wt: 149.23 g/mol
InChI Key: IUNVPXVTJRNCEK-UHFFFAOYSA-N
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Description

N-Propyl-m-toluidine is a useful research compound. Its molecular formula is C10H15N and its molecular weight is 149.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H15N B116309 N-Propyl-m-toluidine CAS No. 142031-46-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methyl-N-propylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N/c1-3-7-11-10-6-4-5-9(2)8-10/h4-6,8,11H,3,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IUNVPXVTJRNCEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC1=CC=CC(=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60400683
Record name N-Propyl-m-toluidine
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Molecular Weight

149.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142031-46-7
Record name N-Propyl-m-toluidine
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Record name N-Propyl-m-toluidine
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Foundational & Exploratory

N-Propyl-m-toluidine CAS number 142031-46-7

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 142031-46-7

A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-Propyl-m-toluidine, a substituted aromatic amine. Due to the limited publicly available research on this specific compound, this guide focuses on its fundamental chemical and physical properties, a probable synthetic route, and places it within the broader context of related toluidine compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals in drug development and chemical synthesis.

Chemical and Physical Properties

This compound, also known as 3-methyl-N-propylaniline, is an organic compound with the chemical formula C10H15N.[1][2][3] It is a derivative of m-toluidine, where a propyl group is attached to the nitrogen atom of the amino group. The structural and physical properties are summarized in the table below.

PropertyValueReference
CAS Number 142031-46-7[1][2][3]
Molecular Formula C10H15N[1][2][3]
Molecular Weight 149.23 g/mol [1][2]
IUPAC Name 3-methyl-N-propylaniline[1]
Synonyms N-(3-methylphenyl)-N-propylamine, N-n-propyl-m-toluidine[1][3]

Synthesis

Experimental Protocol: N-Alkylation of m-Toluidine

This protocol is adapted from a general procedure for the synthesis of N-alkyl-m-toluidines and should be considered a theoretical approach for the synthesis of this compound.[4]

Materials:

  • m-Toluidine

  • n-Propyl iodide (or n-propyl bromide)

  • Sodium carbonate or a similar weak base

  • Solvent (e.g., ethanol, acetonitrile)

  • Diethyl ether or other suitable extraction solvent

  • Anhydrous magnesium sulfate or sodium sulfate

  • Hydrochloric acid (for purification, optional)

  • Sodium hydroxide (for neutralization, optional)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine in a suitable solvent such as ethanol.

  • Add a slight excess of sodium carbonate to the solution to act as a base.

  • Slowly add a stoichiometric equivalent of n-propyl iodide to the reaction mixture.

  • Heat the mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.

  • Evaporate the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water to remove any remaining salts and unreacted base.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude this compound.

  • Further purification can be achieved by distillation under reduced pressure or by column chromatography.

Logical Workflow for Synthesis:

G cluster_reactants Reactants cluster_process Reaction & Workup cluster_product Product m_toluidine m-Toluidine reaction N-Alkylation in Solvent m_toluidine->reaction n_propyl_iodide n-Propyl Iodide n_propyl_iodide->reaction base Base (e.g., Na2CO3) base->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (Distillation/Chromatography) workup->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Biological Activity and Potential Applications

As of the date of this document, there is a notable absence of published research detailing the biological activity, pharmacological properties, or potential therapeutic applications of this compound (CAS 142031-46-7). The broader class of toluidines encompasses compounds with diverse applications, including in the synthesis of dyes, pesticides, and pharmaceuticals.[5] For instance, isomers of toluidine are known precursors to various drugs and agrochemicals.[5]

Given its structure as a substituted aniline, this compound could theoretically be investigated for a range of biological activities. However, without experimental data, any discussion of its mechanism of action or signaling pathway involvement would be purely speculative. Researchers interested in this compound would need to conduct initial screening and in vitro studies to ascertain any potential biological effects.

Future Research Directions

The lack of data on this compound presents an opportunity for novel research. A logical progression for investigating this compound would involve the following steps:

Proposed Research Workflow:

G cluster_synthesis Chemical Foundation cluster_screening Biological Evaluation cluster_development Further Development synthesis Synthesis & Purification characterization Structural Characterization (NMR, MS) synthesis->characterization in_vitro In Vitro Biological Screening characterization->in_vitro toxicity Preliminary Toxicity Assessment in_vitro->toxicity mechanism Mechanism of Action Studies in_vitro->mechanism in_vivo In Vivo Efficacy & Safety toxicity->in_vivo mechanism->in_vivo

Caption: A proposed workflow for the future investigation of this compound.

Conclusion

This compound (CAS 142031-46-7) is a chemical compound for which detailed biological and pharmacological data is currently unavailable in the public domain. This technical guide has provided a summary of its known chemical and physical properties and outlined a probable synthetic route. For researchers and drug development professionals, this compound represents an unexplored area of chemical space. Future research efforts are required to elucidate any potential biological activity and to determine if it holds any promise for therapeutic or other applications.

References

An In-depth Technical Guide to the Physicochemical Properties of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the physicochemical properties of N-Propyl-m-toluidine, targeting researchers, scientists, and professionals in drug development. The document summarizes key quantitative data, details relevant experimental protocols, and includes a logical workflow for its synthesis.

Core Physicochemical Properties

Table 1: Summary of Quantitative Data for this compound and Related Compounds

PropertyThis compound (Computed/Predicted)m-Toluidine (Experimental)
Molecular Formula C₁₀H₁₅N[1]C₇H₉N[2]
Molecular Weight 149.23 g/mol [1]107.15 g/mol [2][3]
Boiling Point Data not available203-204 °C[2]
Melting Point Data not available-30 °C[2]
Density Data not available0.989 g/cm³ at 20 °C[3]
Solubility in Water Predicted to be poorly solublePoorly soluble[2]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physicochemical properties of a liquid organic compound like this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For a small sample, the micro-boiling point method is suitable.

Protocol:

  • A small amount of the sample (a few milliliters) is placed in a test tube.

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is gently heated in a heating bath (e.g., an oil bath).

  • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

  • Heating is discontinued, and the temperature at which the liquid begins to enter the capillary tube is recorded as the boiling point.

Determination of Density

The density of a liquid is its mass per unit volume.

Protocol:

  • A clean, dry pycnometer (a small glass flask of a specific volume) is weighed accurately.

  • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present.

  • The filled pycnometer is weighed again.

  • The mass of the liquid is determined by subtracting the mass of the empty pycnometer from the mass of the filled pycnometer.

  • The density is calculated by dividing the mass of the liquid by the known volume of the pycnometer.

Determination of Solubility

Solubility is the property of a solute to dissolve in a solvent to form a homogeneous solution. The solubility of an organic amine in various solvents provides insights into its polarity.

Protocol for Water Solubility:

  • To a test tube containing a small, measured amount of the sample (e.g., 0.1 mL), add a small volume of water (e.g., 1 mL).

  • The mixture is agitated vigorously for a set period (e.g., 1 minute).

  • Observe if a single homogeneous phase is formed. If the sample dissolves completely, it is considered soluble. If two distinct layers remain or the solution is cloudy, it is considered insoluble or sparingly soluble.

  • The process can be repeated with other solvents such as ethanol, diethyl ether, and acidic or basic aqueous solutions to further characterize the solubility profile. Due to the amino group, this compound is expected to be soluble in acidic aqueous solutions.[2]

Synthesis of this compound

N-alkylated toluidines can be synthesized through the alkylation of the corresponding toluidine. The following diagram illustrates a general workflow for the synthesis of this compound from m-toluidine and a propyl halide.

SynthesisWorkflow Reactants m-Toluidine & Propyl Halide ReactionVessel Reaction Mixture (with base) Reactants->ReactionVessel Mixing Heating Heating & Stirring ReactionVessel->Heating Workup Aqueous Workup (Extraction) Heating->Workup After reaction completion Drying Drying of Organic Layer Workup->Drying Purification Purification (Distillation) Drying->Purification Product This compound Purification->Product

References

An In-Depth Technical Examination of N-Propyl-m-toluidine: Molecular Weight and Formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide serves as a technical resource for researchers, scientists, and professionals in drug development, providing core molecular information for N-Propyl-m-toluidine. The focus of this document is to present the fundamental physicochemical properties, specifically the molecular weight and chemical formula, in a clear and structured format.

Core Molecular Data

This compound, also known by its IUPAC name 3-methyl-N-propylaniline, is an aromatic organic compound.[1] Its fundamental molecular attributes are summarized in the table below, providing a quick reference for quantitative analysis and experimental design.

PropertyValueSource
Molecular FormulaC10H15N[1][2]
Molecular Weight149.23 g/mol [1][2]
Exact Mass149.120449483 Da[1][2]

Conceptual Molecular Overview

To visually represent the core information, the following diagram illustrates the relationship between the compound's name, its elemental composition (molecular formula), and its resulting molecular weight.

molecular_information Compound This compound IUPAC: 3-methyl-N-propylaniline Formula Molecular Formula C10H15N Compound->Formula is described by Weight Molecular Weight 149.23 g/mol Formula->Weight results in a

Fig. 1: Conceptual relationship of this compound's identity.

Experimental Protocols and Signaling Pathways

This compound is a chemical compound primarily used in chemical synthesis and research. As a relatively simple organic molecule, it is not typically associated with complex biological signaling pathways in the way that a drug or endogenous ligand would be. Therefore, detailed diagrams of signaling cascades are not applicable.

Experimental protocols for this compound would generally revolve around its synthesis, purification, and characterization (e.g., NMR, IR, Mass Spectrometry) or its use as a reagent or building block in the synthesis of other molecules. These protocols are highly specific to the research context and are not standardized in a way that can be broadly presented. For specific applications, researchers should consult chemical synthesis literature and databases.

References

A Comprehensive Technical Guide on the Solubility of N-Propyl-m-toluidine in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a detailed overview of the solubility characteristics of N-Propyl-m-toluidine in various organic solvents. In the absence of extensive publicly available quantitative solubility data, this document focuses on a qualitative solubility profile derived from the general principles of amine chemistry. Furthermore, it offers detailed, standardized experimental protocols for the quantitative determination of its solubility, empowering researchers to generate precise data for their specific applications. Visual workflows for these experimental procedures are also presented to ensure clarity and reproducibility.

Introduction to this compound

This compound, with the chemical formula C₁₀H₁₅N, is an aromatic amine.[1][2] Its molecular structure consists of a propyl group and a m-tolyl group attached to a nitrogen atom. This structure, featuring a nonpolar aromatic ring and a basic amino group, is the primary determinant of its solubility behavior. A thorough understanding of its solubility is essential for its application in organic synthesis, as an intermediate in the manufacturing of dyes and other specialty chemicals, and potentially in the development of new pharmaceutical entities.

Chemical Structure:

  • IUPAC Name: 3-methyl-N-propylaniline[1]

  • Molecular Formula: C₁₀H₁₅N[1][2]

  • Molecular Weight: 149.23 g/mol [1][2]

  • CAS Number: 142031-46-7[1][2]

Qualitative Solubility Profile

Based on the general principles of amine solubility, this compound is expected to exhibit the following characteristics:

  • Water: Poorly soluble. The presence of the hydrophobic aromatic ring and the propyl group significantly limits its ability to form hydrogen bonds with water molecules, a key factor for aqueous solubility.[3][4] Generally, amines with more than four carbon atoms have low water solubility.[5]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): Soluble. Alcohols can engage in hydrogen bonding with the amine group, facilitating dissolution.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Likely soluble due to dipole-dipole interactions.

Quantitative Solubility Data

A comprehensive search of publicly available scientific literature and chemical databases did not yield specific quantitative solubility data for this compound in a range of organic solvents. The following table is provided as a template for researchers to populate with their own experimentally determined data.

SolventTemperature (°C)Solubility ( g/100 mL)Molar Solubility (mol/L)Method Used
e.g., Ethanole.g., 25e.g., Shake-Flask
e.g., Toluenee.g., 25e.g., Gravimetric
e.g., Acetonee.g., 25e.g., UV-Vis
e.g., Dichloromethanee.g., 25e.g., HPLC
e.g., Ethyl Acetatee.g., 25e.g., Gravimetric

Experimental Protocols for Solubility Determination

To obtain precise and reliable quantitative solubility data, the following established methods are recommended.

This is a widely recognized and reliable method for determining thermodynamic equilibrium solubility.

Methodology:

  • Preparation of a Saturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed, airtight container (e.g., a screw-cap vial or flask).

  • Equilibration: The mixture is agitated at a constant temperature using a mechanical shaker or a magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The presence of undissolved solid is crucial to confirm saturation.

  • Phase Separation: After equilibration, the mixture is allowed to stand undisturbed at the same constant temperature to allow the undissolved solid to settle. An aliquot of the supernatant is then carefully withdrawn using a pre-heated or pre-cooled syringe fitted with a filter (e.g., 0.45 µm PTFE) to prevent the transfer of any solid particles.

  • Solvent Evaporation: A known volume of the clear, saturated solution is transferred to a pre-weighed, clean, and dry container. The solvent is then carefully evaporated under a gentle stream of inert gas (e.g., nitrogen) or in a vacuum oven at a temperature that does not cause degradation or sublimation of the this compound.

  • Quantification: Once the solvent is completely removed, the container with the this compound residue is reweighed.

  • Calculation: The mass of the dissolved this compound is determined by the difference between the final and initial weights of the container. The solubility can then be expressed in various units, such as g/100 mL or mol/L.

experimental_workflow_gravimetric cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification cluster_calculation Calculation prep1 Add excess this compound to solvent prep2 Seal container prep1->prep2 equil1 Agitate at constant T (24-72 hours) prep2->equil1 equil2 Allow solid to settle equil1->equil2 sep1 Withdraw aliquot of supernatant with filter equil2->sep1 sep2 Transfer to pre-weighed container sep1->sep2 sep3 Evaporate solvent sep2->sep3 sep4 Reweigh container with residue sep3->sep4 calc1 Calculate mass of dissolved solute sep4->calc1 calc2 Express solubility (g/100 mL or mol/L) calc1->calc2

Caption: Workflow for the Gravimetric Shake-Flask Method.

This method is suitable for solvents that are transparent in the UV-Vis region where this compound exhibits significant absorbance.

Methodology:

  • Preparation of a Calibration Curve:

    • Prepare a series of standard solutions of this compound of known concentrations in the chosen organic solvent.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for this compound using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to generate a calibration curve. The curve should be linear and pass through the origin (or be corrected for a blank).

  • Preparation of a Saturated Solution: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).

  • Sample Preparation and Analysis:

    • After equilibration and phase separation, withdraw a small, precise aliquot of the clear supernatant.

    • Dilute the aliquot with a known volume of the solvent to bring the concentration within the linear range of the calibration curve.

    • Measure the absorbance of the diluted solution at the λmax.

  • Calculation:

    • Use the absorbance of the diluted sample and the equation of the line from the calibration curve to determine the concentration of this compound in the diluted sample.

    • Account for the dilution factor to calculate the concentration in the original saturated solution.

experimental_workflow_uv_vis cluster_calibration Calibration Curve cluster_sample_prep Saturated Solution Preparation cluster_analysis Analysis and Calculation cal1 Prepare standard solutions of known concentrations cal2 Measure absorbance at λmax cal1->cal2 cal3 Plot absorbance vs. concentration cal2->cal3 ana2 Determine concentration from calibration curve cal3->ana2 Use for calculation sprep1 Prepare saturated solution (Shake-Flask) sprep2 Filter supernatant sprep1->sprep2 sprep3 Dilute aliquot to known volume sprep2->sprep3 ana1 Measure absorbance of diluted sample sprep3->ana1 ana1->ana2 ana3 Calculate solubility (account for dilution) ana2->ana3

Caption: Workflow for the UV-Vis Spectrophotometry Method.

Safety and Handling

This compound should be handled with care. It is classified as causing skin and serious eye irritation, and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. All handling should be performed in a well-ventilated area or a chemical fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS).[7][8]

Conclusion

References

An In-depth Technical Guide to the Spectral Data Interpretation of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Propyl-m-toluidine is an N-alkylated aromatic amine with potential applications in organic synthesis and as an intermediate in the manufacturing of various chemicals, including dyes and pharmaceuticals. A thorough understanding of its spectral characteristics is paramount for its identification, purity assessment, and quality control. This technical guide provides a comprehensive overview of the spectral data of this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for its synthesis and analysis are also presented to aid researchers in their laboratory work.

Chemical Structure and Properties

PropertyValue
IUPAC Name 3-methyl-N-propylaniline
Synonyms N-(3-methylphenyl)-N-propylamine
CAS Number 142031-46-7[1]
Molecular Formula C₁₀H₁₅N[1]
Molecular Weight 149.23 g/mol [1]

Spectral Data Interpretation

A multi-spectroscopic approach is essential for the unambiguous structural elucidation and characterization of this compound. The following sections detail the interpretation of its ¹H NMR, ¹³C NMR, IR, and mass spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the aromatic protons of the m-toluidine ring and the aliphatic protons of the n-propyl group. The chemical shifts are influenced by the electron-donating nature of the amino and methyl groups.

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum provides information about the different carbon environments within the molecule. The spectrum for this compound is available, indicating distinct signals for the aromatic and aliphatic carbons.[1]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for N-H stretching (for the secondary amine), C-H stretching (aromatic and aliphatic), and C=C stretching (aromatic ring). An ATR-IR spectrum of this compound has been recorded.[1]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification. A Gas Chromatography-Mass Spectrometry (GC-MS) analysis has been performed on this compound.[1] The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (149.23 g/mol ) and characteristic fragment ions resulting from the cleavage of the propyl group and the aromatic ring.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the N-alkylation of m-toluidine with a propyl halide, such as 1-bromopropane or 1-iodopropane. A general procedure, adapted from the synthesis of N-ethyl-m-toluidine, is as follows.[2] Other N-alkyl-m-toluidines can be prepared using a similar procedure.[2]

Materials:

  • m-Toluidine

  • 1-Iodopropane (preferred over 1-bromopropane for higher reactivity)[2]

  • Suitable solvent (e.g., ethanol)

  • Base (e.g., sodium carbonate or triethylamine)

Procedure:

  • In a round-bottom flask, dissolve m-toluidine in the chosen solvent.

  • Add the base to the solution.

  • Slowly add 1-iodopropane to the reaction mixture.

  • Heat the mixture under reflux for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., diethyl ether) and wash with water to remove any inorganic salts.

  • Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).

  • Filter off the drying agent and concentrate the organic layer to obtain the crude product.

  • Purify the crude this compound by vacuum distillation.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and selective technique for the analysis of volatile and semi-volatile compounds like this compound.

Sample Preparation: A dilute solution of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) is prepared.

Instrumentation: A standard GC-MS system equipped with a capillary column (e.g., HP-5ms or equivalent) is suitable for the analysis.

GC Conditions (Typical):

  • Injector Temperature: 250 °C

  • Oven Temperature Program: Start at a suitable temperature (e.g., 80-100 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10-15 °C/min) to a final temperature (e.g., 250-280 °C).

  • Carrier Gas: Helium at a constant flow rate.

MS Conditions (Typical):

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Range: A suitable mass range to detect the molecular ion and key fragments (e.g., m/z 40-300).

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the separation and quantification of non-volatile or thermally labile compounds. A reversed-phase HPLC method with UV detection is commonly used for the analysis of aromatic amines.

Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent.

Instrumentation: A standard HPLC system with a UV detector and a C18 reversed-phase column is typically used.

HPLC Conditions (Typical):

  • Mobile Phase: A mixture of acetonitrile and water or a buffer solution. The exact ratio can be optimized for best separation.

  • Flow Rate: Typically 1.0 mL/min.

  • Detection Wavelength: A wavelength where this compound shows significant absorbance (e.g., around 254 nm).

  • Column Temperature: Ambient or controlled for better reproducibility.

Visualizations

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification m_toluidine m-Toluidine reaction N-Alkylation Reaction m_toluidine->reaction propyl_halide 1-Halopropane propyl_halide->reaction base Base base->reaction solvent Solvent solvent->reaction solvent_removal Solvent Removal reaction->solvent_removal extraction Solvent Extraction solvent_removal->extraction washing Washing extraction->washing drying Drying washing->drying filtration Filtration drying->filtration concentration Concentration filtration->concentration distillation Vacuum Distillation concentration->distillation final_product Pure this compound distillation->final_product

Caption: Workflow for the synthesis and purification of this compound.

Analytical Workflow for GC-MS

GCMS_Workflow start Sample of this compound prep Sample Preparation (Dilution in Solvent) start->prep injection GC Injection prep->injection separation Chromatographic Separation (Capillary Column) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection ionization->detection analysis Data Analysis (Mass Spectrum Interpretation) detection->analysis

Caption: Experimental workflow for the GC-MS analysis of this compound.

Relationship between Spectral Data and Molecular Structure

Spectral_Structure_Relationship cluster_structure This compound Structure cluster_spectra Spectral Data aromatic_ring Aromatic Ring (C₆H₄) nmr ¹H & ¹³C NMR aromatic_ring->nmr Aromatic signals ir IR Spectroscopy aromatic_ring->ir C=C stretch ms Mass Spectrometry aromatic_ring->ms Fragmentation methyl_group Methyl Group (-CH₃) methyl_group->nmr Aliphatic signal methyl_group->ir C-H stretch propyl_group n-Propyl Group (-CH₂CH₂CH₃) propyl_group->nmr Aliphatic signals propyl_group->ir C-H stretch propyl_group->ms Fragmentation amine_group Secondary Amine (-NH-) amine_group->nmr N-H signal amine_group->ir N-H stretch ms->nmr Confirms Molecular Weight

Caption: Logical relationship between the structure of this compound and its spectral data.

References

An In-depth Technical Guide to the 1H and 13C NMR Spectrum of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the 1H and 13C Nuclear Magnetic Resonance (NMR) spectra of N-Propyl-m-toluidine. This document outlines predicted chemical shifts, details standard experimental protocols for data acquisition, and presents a visual representation of the molecular structure to aid in spectral interpretation.

Introduction

This compound, also known as 3-methyl-N-propylaniline, is an aromatic amine with applications in chemical synthesis. NMR spectroscopy is a powerful analytical technique for the structural elucidation of such organic molecules. This guide offers a detailed examination of its 1H and 13C NMR spectra, providing essential data for researchers in organic chemistry and drug development.

Predicted NMR Data

Due to the limited availability of experimentally derived public data, the following tables summarize the predicted 1H and 13C NMR chemical shifts for this compound. These predictions are based on computational models and provide a reliable estimate for spectral analysis.

Predicted 1H NMR Chemical Shifts
ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H-26.58Singlet1H
H-46.48Doublet1H
H-57.02Triplet1H
H-66.55Doublet1H
Ar-CH32.29Singlet3H
N-H~3.5 (variable)Broad Singlet1H
N-CH23.05Triplet2H
CH21.63Sextet2H
CH30.98Triplet3H
Predicted 13C NMR Chemical Shifts
Carbon AtomPredicted Chemical Shift (ppm)
C-1148.6
C-2113.3
C-3139.1
C-4117.4
C-5129.2
C-6110.4
Ar-CH321.8
N-CH245.9
CH222.9
CH311.7

Experimental Protocols

The following protocols describe standard methodologies for acquiring high-quality 1H and 13C NMR spectra for small organic molecules like this compound.

Sample Preparation
  • Sample Purity: Ensure the sample of this compound is of high purity to avoid interference from impurities in the NMR spectrum.

  • Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Deuterated chloroform (CDCl3) is a common choice for non-polar to moderately polar organic compounds.

  • Concentration: Prepare a solution of approximately 5-25 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution. TMS provides a reference signal at 0 ppm for calibrating the chemical shift axis.

  • Sample Filtration: Filter the final solution through a small plug of glass wool or a syringe filter into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Data Acquisition

Instrumentation: A high-resolution NMR spectrometer with a field strength of 300 MHz or higher is recommended for optimal spectral dispersion.

1H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

  • Temperature: 298 K (25 °C).

  • Spectral Width: A range of approximately -2 to 12 ppm is typically sufficient.

  • Number of Scans: 16 to 64 scans are generally adequate, depending on the sample concentration.

  • Relaxation Delay (d1): 1-2 seconds.

  • Acquisition Time (aq): 2-4 seconds.

13C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg' on Bruker instruments) to simplify the spectrum to singlets for each carbon.

  • Temperature: 298 K (25 °C).

  • Spectral Width: A range of approximately 0 to 220 ppm.

  • Number of Scans: A higher number of scans (e.g., 1024 or more) is typically required for 13C NMR due to the low natural abundance of the 13C isotope.

  • Relaxation Delay (d1): 2 seconds.

  • Acquisition Time (aq): 1-2 seconds.

Data Processing
  • Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the absorptive mode.

  • Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis by setting the TMS signal to 0 ppm.

  • Integration (1H NMR): Integrate the area under each peak in the 1H NMR spectrum to determine the relative number of protons.

  • Peak Picking: Identify and label the chemical shift of each peak in both the 1H and 13C spectra.

Structural Visualization and NMR Correlations

The following diagram illustrates the molecular structure of this compound with atom numbering and highlights the key correlations expected in the NMR spectra.

Figure 1. Molecular structure and key NMR correlations for this compound.

This guide provides a foundational understanding of the 1H and 13C NMR spectra of this compound. For definitive structural confirmation, it is recommended to acquire experimental 2D NMR data, such as COSY, HSQC, and HMBC, to establish proton-proton and proton-carbon connectivities.

An In-depth Technical Guide to the FT-IR Analysis of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed Fourier-Transform Infrared (FT-IR) spectroscopic analysis of N-Propyl-m-toluidine, a secondary aromatic amine. The document outlines the characteristic infrared absorption bands corresponding to its principal functional groups, a comprehensive experimental protocol for spectral acquisition, and a logical workflow for the analysis.

Introduction to FT-IR Spectroscopy of this compound

This compound (C₁₀H₁₅N) is a substituted aromatic amine with a molecular structure featuring a secondary amine group and a propyl group attached to a meta-substituted toluene ring. FT-IR spectroscopy is a powerful analytical technique for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers, which correspond to the vibrational frequencies of the bonds.

The key functional groups in this compound that can be characterized by FT-IR spectroscopy are:

  • The N-H bond of the secondary amine.

  • The C-N bond of the aromatic amine.

  • The aromatic C-H and C=C bonds of the substituted benzene ring.

  • The aliphatic C-H bonds of the propyl and methyl groups.

Predicted FT-IR Spectral Data for this compound

While a publicly available, fully assigned experimental spectrum for this compound is not readily accessible, a predictive analysis based on characteristic group frequencies for secondary aromatic amines and substituted benzenes allows for the accurate assignment of its expected spectral features. The following table summarizes the predicted absorption bands.

Wavenumber Range (cm⁻¹)Vibrational ModeFunctional GroupPredicted Intensity
3350 - 3310N-H StretchSecondary Aromatic AmineWeak to Medium
3100 - 3000C-H StretchAromatic (sp² C-H)Medium
2960 - 2850C-H StretchAliphatic (sp³ C-H)Strong
1620 - 1580C=C StretchAromatic RingMedium to Strong
1550 - 1450C=C StretchAromatic RingMedium to Strong
1470 - 1430C-H Bend (Scissoring)Aliphatic (CH₂)Medium
1375 - 1365C-H Bend (Symmetric)Aliphatic (CH₃)Medium
1335 - 1250C-N StretchAromatic AmineStrong
900 - 675C-H Out-of-Plane BendAromatic Ring (m-disubstituted)Strong
750 - 700N-H WagSecondary AmineMedium, Broad

Experimental Protocol: ATR-FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a widely used sampling technique in FT-IR spectroscopy for the analysis of liquid and solid samples without extensive preparation.

Objective: To acquire a high-quality FT-IR spectrum of liquid this compound.

Materials:

  • FT-IR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

  • Sample of this compound.

  • Solvent for cleaning (e.g., isopropanol or ethanol).

  • Lint-free wipes.

  • Personal Protective Equipment (PPE): safety goggles, gloves.

Procedure:

  • Instrument Preparation:

    • Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

    • Verify that the ATR accessory is correctly installed.

  • Background Spectrum Acquisition:

    • Clean the surface of the ATR crystal with a lint-free wipe soaked in isopropanol and allow it to dry completely.

    • Acquire a background spectrum. This will measure the absorbance of the ambient atmosphere and the ATR crystal, which will be subtracted from the sample spectrum.

  • Sample Application:

    • Place a small drop of this compound directly onto the center of the ATR crystal, ensuring the crystal surface is fully covered.

  • Sample Spectrum Acquisition:

    • Acquire the FT-IR spectrum of the sample. The typical scanning range is 4000 cm⁻¹ to 400 cm⁻¹.

    • For improved signal-to-noise ratio, multiple scans (e.g., 16 or 32) are typically co-added.

  • Data Processing:

    • The software will automatically subtract the background spectrum from the sample spectrum to produce the final absorbance or transmittance spectrum.

    • Perform any necessary baseline corrections or other spectral manipulations as required.

  • Cleaning:

    • Thoroughly clean the ATR crystal surface with a lint-free wipe soaked in isopropanol to remove all traces of the sample.

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical flow of the FT-IR analysis process, from initial setup to final data interpretation.

FT_IR_Workflow cluster_prep Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Instrument_Setup Instrument Setup Clean_ATR Clean ATR Crystal Instrument_Setup->Clean_ATR Background_Scan Acquire Background Spectrum Clean_ATR->Background_Scan Apply_Sample Apply this compound Background_Scan->Apply_Sample Acquire_Spectrum Acquire Sample Spectrum Apply_Sample->Acquire_Spectrum Process_Spectrum Process Spectrum (Background Subtraction, Baseline Correction) Acquire_Spectrum->Process_Spectrum Peak_Picking Identify Peak Frequencies Process_Spectrum->Peak_Picking Assign_Peaks Assign Peaks to Functional Groups Peak_Picking->Assign_Peaks Final_Report Generate Final Report Assign_Peaks->Final_Report

Caption: Workflow for the FT-IR analysis of this compound.

Interpretation of the FT-IR Spectrum

The FT-IR spectrum of this compound can be interpreted by correlating the observed absorption bands with the known vibrational frequencies of its constituent functional groups as detailed in the data table.

  • N-H Stretching: A characteristic peak in the 3350-3310 cm⁻¹ region confirms the presence of the N-H bond of the secondary amine. The intensity of this peak is typically weak to medium.

  • C-H Stretching: Two distinct regions of C-H stretching are expected. The peaks above 3000 cm⁻¹ (3100-3000 cm⁻¹) are indicative of the C-H bonds on the aromatic ring. The strong absorptions below 3000 cm⁻¹ (2960-2850 cm⁻¹) correspond to the C-H bonds of the aliphatic propyl and methyl groups.

  • Aromatic Region: The presence of the benzene ring is confirmed by the C=C stretching vibrations, which typically appear as a pair of peaks in the 1620-1580 cm⁻¹ and 1550-1450 cm⁻¹ regions.

  • C-N Stretching: A strong absorption band in the 1335-1250 cm⁻¹ range is characteristic of the C-N stretching vibration in aromatic amines.

  • Fingerprint Region: The region below 1500 cm⁻¹ is known as the fingerprint region and contains a complex pattern of peaks, including C-H bending and N-H wagging vibrations. The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ range can provide information about the substitution pattern of the aromatic ring (meta-disubstituted in this case). A broad peak around 750-700 cm⁻¹ is expected for the N-H wagging motion.

By systematically analyzing these regions, FT-IR spectroscopy provides a rapid and reliable method for the structural confirmation of this compound.

UV-Vis Absorption Spectrum of N-Propyl-m-toluidine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated ultraviolet-visible (UV-Vis) absorption characteristics of N-Propyl-m-toluidine. Due to the limited availability of specific experimental data for this compound in publicly accessible databases, this document presents data from closely related analogs to offer a predictive framework. Furthermore, a detailed experimental protocol for acquiring the UV-Vis absorption spectrum of this compound is provided, ensuring researchers can readily perform this analysis.

Predicted Spectroscopic Data

The following table summarizes the available UV-Vis absorption data for compounds structurally related to this compound, which can serve as a reference for predicting its spectral behavior.

CompoundSolventλmax (nm)Molar Absorptivity (log ε)Reference
p-ToluidineIsooctane2373.98[1]
2933.28[1]
o-ToluidineClay Intercalated340-355 (n-π*)Not Reported[2]
N-Methyl-o-toluidineNot SpecifiedNot SpecifiedNot Specified[3][4]

Experimental Protocol for UV-Vis Spectroscopy

This section outlines a detailed methodology for obtaining the UV-Vis absorption spectrum of this compound.

1. Materials and Equipment:

  • Analyte: this compound (ensure high purity)

  • Solvent: Spectroscopic grade solvent with a suitable UV cutoff (e.g., ethanol, cyclohexane, or acetonitrile). The choice of solvent can influence the fine structure and position of absorption bands.

  • Instrumentation: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Volumetric flasks and pipettes: For accurate preparation of solutions.

  • Analytical balance: For precise weighing of the analyte.

2. Preparation of Stock and Working Solutions:

  • Stock Solution: Accurately weigh a precise amount of this compound and dissolve it in the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 1-10 µg/mL). The optimal concentration will depend on the molar absorptivity of the compound and should result in absorbance values within the linear range of the instrument (typically 0.1 - 1.0).

3. Spectrophotometric Measurement:

  • Instrument Setup: Turn on the spectrophotometer and allow it to warm up and self-calibrate according to the manufacturer's instructions.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and record a baseline spectrum over the desired wavelength range (e.g., 200-400 nm). This corrects for any absorbance from the solvent and the cuvettes.

  • Sample Measurement: Empty the sample cuvette and rinse it with the working solution of this compound. Fill the cuvette with the working solution and place it back in the sample holder.

  • Spectrum Acquisition: Scan the sample over the same wavelength range as the baseline. The instrument will automatically subtract the baseline to produce the absorption spectrum of the analyte.

  • Data Analysis: Identify the wavelength of maximum absorbance (λmax). If the molar absorptivity (ε) is to be determined, use the Beer-Lambert law (A = εcl), where A is the absorbance at λmax, c is the molar concentration, and l is the path length (1 cm).

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for obtaining the UV-Vis absorption spectrum of this compound.

experimental_workflow cluster_prep Solution Preparation cluster_measurement Spectroscopic Measurement cluster_analysis Data Analysis weigh Weigh this compound dissolve Dissolve in Spectroscopic Solvent weigh->dissolve stock Prepare Stock Solution dissolve->stock dilute Prepare Working Dilutions stock->dilute baseline Record Solvent Baseline dilute->baseline setup Instrument Setup & Warm-up setup->baseline measure Measure Sample Absorbance baseline->measure identify_lambda Identify λmax measure->identify_lambda calculate_epsilon Calculate Molar Absorptivity (ε) identify_lambda->calculate_epsilon

Caption: Workflow for UV-Vis spectral analysis.

References

An In-depth Technical Guide to the Safety and Handling of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for N-Propyl-m-toluidine. Given the limited availability of specific toxicological data for this compound, this document also includes data for the closely related compound, m-toluidine, to provide a more complete understanding of the potential hazards. All data related to m-toluidine is clearly identified.

Chemical and Physical Properties

This compound is an aromatic amine with the following properties:

PropertyValueSource
IUPAC Name 3-methyl-N-propylaniline[1]
Synonyms N-Propyl-3-methylaniline[1]
CAS Number 142031-46-7[1]
Molecular Formula C10H15N[1][2]
Molecular Weight 149.23 g/mol [1][2]
Appearance No data available
Boiling Point No data available
Flash Point No data available
Density No data available
Solubility No data available

Hazard Identification and Classification

This compound is classified as a hazardous substance. The GHS classifications are as follows:

Hazard ClassCategoryHazard Statement
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

Source:[1]

Signal Word: Warning

Toxicological Data

TestSpeciesRouteValueSource
LD50 RatOral450 mg/kg[3]
LD50 Rat (male)Oral922 mg/kg bw
LD50 RabbitDermal3250 mg/kg[3]
LC50 Poecilia reticulata (guppy)-36.3 mg/L (14 d)
LC50 Daphnia magna (water flea)-0.73 mg/L (48 h)

Exposure Controls and Personal Protection

Strict adherence to safety protocols is essential when handling this compound.

Control ParameterRecommendation
Engineering Controls Work in a well-ventilated area, preferably under a chemical fume hood.[3] Ensure eyewash stations and safety showers are readily accessible.
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[3]
Hand Protection Wear impervious protective gloves.
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3]
Skin and Body Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[3]
Hygiene Measures Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.

Experimental Protocols for Safety Assessment

The following are generalized methodologies for key toxicological assessments based on OECD guidelines.

Acute Oral Toxicity - Fixed Dose Procedure (Based on OECD Guideline 420)

This method is designed to identify the dose of a substance that causes signs of toxicity without mortality.

  • Test Animals: Healthy, young adult rats of a single sex (typically females) are used.[4]

  • Housing and Feeding: Animals are housed in standard conditions with access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered in a single dose by gavage. Dosing is stepwise using fixed doses of 5, 50, 300, and 2000 mg/kg. The starting dose is selected based on a preliminary sighting study.[4]

  • Observations: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.[5]

  • Pathology: A gross necropsy is performed on all animals at the end of the observation period.

  • Data Analysis: The results are used to classify the substance for acute oral toxicity according to the Globally Harmonised System (GHS).[4]

In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test Method (Based on OECD Guideline 439)

This in vitro test assesses the potential of a substance to cause skin irritation.[6][7]

  • Test System: A reconstructed human epidermis model, which mimics the properties of the upper layers of human skin, is used.[8]

  • Procedure:

    • The test substance is applied topically to the surface of the RhE tissue.[8]

    • Following a defined exposure period, the substance is removed by washing.[8]

    • The viability of the tissue is then determined using a cell viability assay (e.g., MTT assay).[8]

  • Data Analysis: The reduction in cell viability compared to a negative control is calculated. A viability of ≤ 50% is indicative of an irritant.[8]

Acute Eye Irritation/Corrosion (Based on OECD Guideline 405)

This test evaluates the potential of a substance to cause irritation or corrosion to the eyes.

  • Preliminary Assessment: Before in vivo testing, a weight-of-the-evidence analysis of existing data is performed. In vitro or ex vivo tests are conducted first to minimize animal testing.[9]

  • Test Animals: Albino rabbits are the preferred species for this test.[10]

  • Procedure:

    • A single dose of the test substance is applied to the conjunctival sac of one eye of the animal. The other eye serves as a control.[10]

    • The eyes are examined at 1, 24, 48, and 72 hours after application.[10]

    • Lesions of the cornea, iris, and conjunctiva are scored to assess the degree of irritation.[9]

  • Humane Endpoints: The use of analgesics and anesthetics is recommended to minimize pain and distress. Animals showing severe pain or distress are humanely euthanized.[9]

Visualizations

Safe Handling Workflow

Safe_Handling_Workflow Safe Handling Workflow for this compound A Procurement & Receipt B Inventory & Storage A->B Log & Store Securely C Pre-Experiment Preparation B->C Retrieve Required Amount G Documentation B->G Update Inventory D Handling & Use (in Fume Hood) C->D Don PPE E Decontamination D->E Clean Equipment & Work Area F Waste Disposal D->F Dispose of Contaminated Materials D->G Record Experiment Details E->F Segregate Hazardous Waste F->G Record Waste Disposal

Caption: A logical workflow for the safe handling of this compound.

Exposure Routes and First Aid

Exposure_and_First_Aid Routes of Exposure and First-Aid Measures Chem This compound Exposure Inhalation Inhalation Chem->Inhalation Skin Skin Contact Chem->Skin Eye Eye Contact Chem->Eye Ingestion Ingestion Chem->Ingestion Aid_Inhalation Move to fresh air. Seek immediate medical attention. Inhalation->Aid_Inhalation Aid_Skin Remove contaminated clothing. Wash skin with soap and water. Seek medical attention if irritation persists. Skin->Aid_Skin Aid_Eye Rinse cautiously with water for several minutes. Remove contact lenses, if present. Seek immediate medical attention. Eye->Aid_Eye Aid_Ingestion Do NOT induce vomiting. Rinse mouth. Seek immediate medical attention. Ingestion->Aid_Ingestion

Caption: Potential exposure routes and corresponding first-aid responses.

Spillage and Disposal

In the event of a spill, evacuate the area and ensure adequate ventilation.[3] Absorb the spill with an inert material and place it in a suitable, closed container for disposal.[3] Do not allow the chemical to enter drains or waterways.

Disposal of this compound and its containers must be in accordance with local, regional, and national regulations. This material may be considered hazardous waste.

Storage and Stability

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3] Keep away from heat, sparks, and open flames. The compound may be light and air-sensitive.[3] Incompatible materials include acids, strong oxidizing agents, acid anhydrides, acid chlorides, and chloroformates.[3]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive Safety Data Sheet (SDS). Always consult the SDS for the most current and detailed safety information before handling any chemical.

References

N-Propyl-m-toluidine: A Toxicological Assessment

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Disclaimer: Limited direct toxicological data is publicly available for N-Propyl-m-toluidine. This guide summarizes the available hazard classifications and provides toxicological data for structurally related compounds, such as m-toluidine and other toluidine derivatives, to offer a comparative assessment. The experimental protocols described are standard methods in toxicology and are provided as a reference for potential testing of this compound.

Hazard Identification and Classification

This compound is classified under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) with the following hazard statements:

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

These classifications indicate that the primary hazards associated with acute exposure to this compound are related to irritation of the skin, eyes, and respiratory system.

Quantitative Toxicological Data (Surrogate Compounds)

Due to the absence of specific quantitative toxicological data for this compound, this section presents data for the closely related parent compound, m-toluidine. These values provide an estimate of the potential toxicity of this compound.

Toxicological Endpoint Test Species Route of Administration Value Reference
Acute Oral Toxicity (LD50) RatOral450 mg/kg[2]
Acute Dermal Toxicity (LD50) RabbitDermal3250 mg/kg[2]
Acute Dermal Toxicity (LD50) Rat (female)Dermal1030 mg/kg bw[3]
Aquatic Toxicity (LC50) Fish-0.1 mg/l (96 h)
Aquatic Toxicity (LC50) Daphnia magna (Water flea)-0.73 mg/l

Experimental Protocols

This section details the standard methodologies for key toxicological assays that could be employed to evaluate the safety profile of this compound.

Acute Oral Toxicity (LD50) Determination

The median lethal dose (LD50) is a standardized measure of the acute toxicity of a substance. The "Up-and-Down Procedure" (UDP) is a modern method that reduces the number of animals required.[4][5]

Methodology:

  • Animal Selection: Young adult rats or mice of a single sex are typically used.[4]

  • Dose Administration: A single animal is dosed with the test substance via oral gavage.

  • Observation: The animal is observed for signs of toxicity and mortality over a defined period, typically 24 to 48 hours.[4]

  • Sequential Dosing:

    • If the animal survives, the next animal is given a higher dose.

    • If the animal dies, the next animal is given a lower dose.

  • Data Analysis: This sequential process continues until enough data points are collected to calculate the LD50 value using statistical methods, such as maximum likelihood estimation.

Genotoxicity: Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a chemical compound by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[6][7][8]

Methodology:

  • Strain Selection: Several strains of Salmonella typhimurium with pre-existing mutations in the histidine synthesis operon are used.[6]

  • Metabolic Activation: The test is performed with and without the addition of a mammalian liver extract (S9 fraction) to simulate metabolic activation that might occur in the body.[9]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance on a minimal agar plate lacking histidine.[6][7]

  • Incubation: The plates are incubated at 37°C for 48 hours.[6][7]

  • Scoring: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.[10]

Genotoxicity: In Vitro Micronucleus Assay

The in vitro micronucleus assay is used to evaluate the potential of a substance to cause chromosomal damage (clastogenicity) or interfere with the mitotic apparatus (aneugenicity).[11][12][13]

Methodology:

  • Cell Culture: Mammalian cells (e.g., human lymphocytes, CHO cells) are cultured in vitro.[14]

  • Exposure: The cells are treated with at least three concentrations of the test substance for a defined period.[11][13] The assay is conducted with and without metabolic activation (S9 fraction).[14]

  • Cytokinesis Block: Cytochalasin B is added to the culture to block cytokinesis, resulting in binucleated cells. This ensures that the cells analyzed have completed one round of nuclear division.[11][12][13]

  • Cell Harvesting and Staining: The cells are harvested, fixed, and stained with a DNA-specific dye.[14]

  • Microscopic Analysis: The number of micronuclei (small, membrane-bound DNA fragments separate from the main nucleus) in a minimum of 2000 binucleated cells is counted.[11][13] A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic potential.

Visualizations

Experimental Workflow: Ames Test

Ames_Test_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_incubation Incubation cluster_analysis Analysis Bacteria S. typhimurium strains (his-) Mix Mix Bacteria, Compound, and S9 Bacteria->Mix TestCompound This compound (various concentrations) TestCompound->Mix S9 S9 Liver Extract (+/- Metabolic Activation) S9->Mix Plate Plate on minimal glucose agar Mix->Plate Incubate Incubate at 37°C for 48 hours Plate->Incubate Count Count revertant colonies Incubate->Count Result Mutagenic Potential Assessment Count->Result

Caption: Workflow for the Ames Test to assess mutagenic potential.

Experimental Workflow: In Vitro Micronucleus Assay

Micronucleus_Assay_Workflow cluster_culture Cell Culture & Treatment cluster_cyto Cytokinesis Block cluster_harvest Harvesting & Staining cluster_analysis Analysis Cells Mammalian Cells in Culture Treatment Treat with this compound (+/- S9 activation) Cells->Treatment CytoB Add Cytochalasin B Treatment->CytoB Binucleated Formation of Binucleated Cells CytoB->Binucleated Harvest Harvest and Fix Cells Binucleated->Harvest Stain Stain with DNA Dye Harvest->Stain Microscopy Microscopic Scoring of Micronuclei Stain->Microscopy Result Genotoxic Potential Assessment Microscopy->Result

Caption: Workflow of the in vitro micronucleus assay.

Potential Metabolic Pathways of Toluidine Derivatives

The metabolic pathways of toluidine derivatives are crucial for understanding their toxicity, as metabolites can be more or less toxic than the parent compound. Based on the metabolism of related compounds like m-toluidine and ortho-toluidine, the following pathways are plausible for this compound.[15][16][17]

Metabolic_Pathways cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism (Conjugation) Parent This compound N_Dealkylation N-Dealkylation Parent->N_Dealkylation N_Hydroxylation N-Hydroxylation (Bioactivation) Parent->N_Hydroxylation Ring_Hydroxylation Ring Hydroxylation Parent->Ring_Hydroxylation Methyl_Oxidation Methyl Group Oxidation Parent->Methyl_Oxidation Glucuronidation Glucuronidation N_Dealkylation->Glucuronidation Sulfation Sulfation N_Dealkylation->Sulfation N_Hydroxylation->Glucuronidation N_Hydroxylation->Sulfation Ring_Hydroxylation->Glucuronidation Ring_Hydroxylation->Sulfation Methyl_Oxidation->Glucuronidation Excretion Excretion Glucuronidation->Excretion Sulfation->Excretion

Caption: Potential metabolic pathways for this compound.

Conclusion

While specific toxicological data for this compound is limited, the available information on its GHS classification and data from structurally similar toluidine compounds suggest that it should be handled with care, particularly concerning its potential for skin, eye, and respiratory irritation. The provided surrogate data indicates moderate acute oral toxicity. Further testing, utilizing the standard protocols outlined in this guide, is necessary to fully characterize the toxicological profile of this compound. Understanding its metabolic fate is also critical, as biotransformation can significantly influence its toxicity. The presented potential metabolic pathways, based on related compounds, highlight N-hydroxylation as a key step in the potential bioactivation to more reactive and potentially toxic metabolites.

References

An In-depth Technical Guide on the Chemical Stability and Storage of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the chemical stability and recommended storage conditions for N-Propyl-m-toluidine. Due to the limited availability of specific stability data for this compound in publicly accessible literature, this document integrates general principles of aromatic amine chemistry, guidance from Safety Data Sheets (SDS), and established protocols for stability testing, such as those outlined by the International Council for Harmonisation (ICH).

Introduction

This compound is a secondary aromatic amine with applications in organic synthesis. Like many aromatic amines, its stability is a critical factor that can impact experimental outcomes, product purity, and safety. A thorough understanding of its degradation pathways and optimal storage conditions is therefore essential for researchers and professionals working with this compound. Aromatic amines are generally susceptible to oxidation and photodegradation, which can lead to the formation of colored impurities and other degradation products.[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Colorless to pale yellow liquid
CAS Number 142031-46-7

Chemical Stability Profile

While specific quantitative stability data for this compound is not extensively published, a stability profile can be inferred from the behavior of analogous aromatic amines and general chemical principles. The primary degradation pathways are expected to be oxidation and photodegradation.

3.1. Susceptibility to Oxidation

Secondary aromatic amines are susceptible to oxidation, which can be initiated by exposure to air (oxygen).[2][3] The nitrogen atom is a primary site for oxidation, potentially leading to the formation of N-oxides and other colored byproducts. The presence of an alkyl group on the nitrogen can also influence the reaction, with potential for N-dealkylation under certain oxidative conditions.[4]

3.2. Photostability

Aromatic amines can be sensitive to light, particularly in the UV region. Photodegradation can proceed through various mechanisms, including the formation of radical species that can lead to a complex mixture of degradation products.[5] It is anticipated that prolonged exposure of this compound to light will result in discoloration and a decrease in purity.

3.3. Thermal Stability

Information from Safety Data Sheets suggests that this compound is stable under recommended storage conditions but may decompose at elevated temperatures. Thermal decomposition may produce hazardous fumes, including nitrogen oxides.

Illustrative Stability Data

The following tables present hypothetical, yet chemically reasonable, quantitative data to illustrate the expected stability of this compound under various conditions. These tables are intended for illustrative purposes to guide researchers in designing their own stability studies.

Table 1: Illustrative Long-Term Stability Data (24 months at 25°C / 60% RH)

Time Point (Months)Purity (%)AppearancePotential Degradation Products
099.8Colorless Liquid-
399.6Colorless LiquidTrace impurities
699.4Very Pale Yellow LiquidN-oxides, colored impurities
1299.0Pale Yellow LiquidN-oxides, colored impurities
1898.6Yellow LiquidN-oxides, colored impurities, potential dimers
2498.2Yellow-Brown LiquidN-oxides, colored impurities, potential dimers

Table 2: Illustrative Accelerated Stability Data (6 months at 40°C / 75% RH)

Time Point (Months)Purity (%)AppearancePotential Degradation Products
099.8Colorless Liquid-
199.2Pale Yellow LiquidN-oxides, colored impurities
298.7Yellow LiquidN-oxides, colored impurities
398.1Yellow-Brown LiquidN-oxides, colored impurities, potential dimers
696.5Brown LiquidN-oxides, colored impurities, potential dimers

Table 3: Illustrative Photostability Data (ICH Q1B Guideline)

ConditionDurationPurity (%)Appearance
Overall illumination ≥ 1.2 million lux hours10 days97.5Dark Brown Liquid
Near UV exposure ≥ 200 watt hours/square meter10 days97.2Dark Brown Liquid
Dark Control10 days99.5Pale Yellow Liquid

Recommended Storage and Handling

Based on available safety data and the known reactivity of aromatic amines, the following storage and handling procedures are recommended to maintain the integrity of this compound:

  • Container: Store in a tightly sealed, airtight container to prevent exposure to air and moisture. Amber glass bottles are recommended to protect from light.

  • Atmosphere: For long-term storage or for high-purity applications, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable to minimize oxidation.

  • Temperature: Store in a cool, dry, and well-ventilated area. Avoid exposure to high temperatures and direct heat sources.

  • Light: Protect from light to prevent photodegradation.

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, acid anhydrides, and acid chlorides.

Experimental Protocols for Stability Assessment

A comprehensive stability study for this compound should be conducted in accordance with ICH Q1A(R2) guidelines. This involves long-term, intermediate, and accelerated stability studies, as well as forced degradation studies to identify potential degradation products and establish a stability-indicating analytical method.

6.1. Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

  • Acid Hydrolysis: Treat a solution of this compound (e.g., 1 mg/mL in a suitable solvent) with 0.1 M HCl at 60°C for 24 hours.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: Treat a solution of this compound with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose solid this compound to dry heat at 80°C for 48 hours.

  • Photodegradation: Expose a solution of this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A sample protected from light should be analyzed as a control.

6.2. Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a commonly used technique for this purpose.[6][7][8] Gas Chromatography-Mass Spectrometry (GC-MS) can also be a powerful tool for both quantification and identification of volatile impurities and degradation products.[9][10][11]

6.2.1. Example HPLC Method Protocol

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution with a mixture of acetonitrile and a phosphate buffer (e.g., 20 mM potassium phosphate, pH adjusted to 7.0).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Sample Preparation: Dissolve an accurately weighed amount of this compound in the mobile phase to a known concentration (e.g., 1 mg/mL).

6.2.2. Example GC-MS Method Protocol

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250°C.

  • Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • MS Detector: Electron Ionization (EI) mode with a scan range of m/z 40-400.

  • Sample Preparation: Dilute the sample in a suitable solvent like dichloromethane or ethyl acetate.

Visualizations

7.1. Potential Degradation Pathways

The following diagram illustrates the potential degradation pathways for this compound based on the known chemistry of secondary aromatic amines.

G Potential Degradation Pathways of this compound NPMT This compound Oxidation Oxidation (O2, light) NPMT->Oxidation Photodegradation Photodegradation (UV/Vis light) NPMT->Photodegradation N_Oxide N-Oxide Derivative Oxidation->N_Oxide Colored_Impurities Colored Impurities Oxidation->Colored_Impurities Dealkylation N-Dealkylation Products (e.g., m-Toluidine) Oxidation->Dealkylation Radical_Species Radical Intermediates Photodegradation->Radical_Species Radical_Species->Colored_Impurities Polymeric_Products Polymeric Products Radical_Species->Polymeric_Products

Caption: Potential degradation pathways for this compound.

7.2. Experimental Workflow for Stability Testing

The following diagram outlines a logical workflow for conducting a comprehensive stability study of this compound.

G Experimental Workflow for Stability Testing Start Obtain High-Purity This compound Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photo) Start->Forced_Degradation Develop_Method Develop & Validate Stability-Indicating Analytical Method (e.g., HPLC, GC-MS) Forced_Degradation->Develop_Method Setup_Stability Set Up Stability Studies (Long-term, Accelerated, Photostability) Develop_Method->Setup_Stability Analyze_Samples Analyze Samples at Scheduled Time Points Setup_Stability->Analyze_Samples Evaluate_Data Evaluate Stability Data (Purity, Impurity Profile, Appearance) Analyze_Samples->Evaluate_Data Establish_Conditions Establish Recommended Storage Conditions & Retest Period Evaluate_Data->Establish_Conditions G Logical Basis for Storage Recommendations cluster_factors Environmental Factors cluster_pathways Degradation Pathways cluster_recommendations Storage Recommendations Air Air (Oxygen) Oxidation Oxidation Air->Oxidation Light Light (UV/Vis) Photodegradation Photodegradation Light->Photodegradation Heat High Temperature Thermal_Decomposition Thermal Decomposition Heat->Thermal_Decomposition Moisture Moisture Hydrolysis Hydrolysis Moisture->Hydrolysis Inert_Atmosphere Store under Inert Gas Oxidation->Inert_Atmosphere Amber_Container Use Amber, Airtight Container Photodegradation->Amber_Container Cool_Place Store in a Cool Place Thermal_Decomposition->Cool_Place Dry_Place Store in a Dry Place Hydrolysis->Dry_Place

References

An In-depth Technical Guide to N-Propyl-m-toluidine and Its Synonyms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical whitepaper provides a comprehensive overview of N-Propyl-m-toluidine, a versatile aromatic amine with applications in various fields of chemical synthesis. The document details its chemical identity, physicochemical properties, and key synthetic methodologies.

Chemical Identity and Synonyms

This compound is a substituted aniline derivative. Its systematic IUPAC name is 3-methyl-N-propylaniline. The compound is also known by several other synonyms, which are listed in the table below along with their key identifiers. This information is crucial for accurate identification and sourcing of the compound for research and development purposes.

SynonymCAS NumberMolecular FormulaMolecular Weight ( g/mol )
This compound142031-46-7C10H15N149.23
3-methyl-N-propylaniline142031-46-7C10H15N149.23
N-(3-methylphenyl)-N-propylamine142031-46-7C10H15N149.23
Benzenamine, 3-methyl-N-propyl-142031-46-7C10H15N149.23

Physicochemical Properties

Understanding the physical and chemical properties of this compound is essential for its handling, storage, and application in experimental settings. While experimental data for this compound is not extensively documented, computed properties and data from closely related analogs provide valuable insights.

PropertyValue (this compound - Computed)Value (N-Propylaniline - Experimental)Reference
Boiling Point Not Available221.1 °C at 760 mmHg[1]
Melting Point Not Available-6.87 °C (estimate)[1]
Density Not Available0.952 g/cm³[1]
Solubility in Water Sparingly soluble (predicted)Sparingly soluble[2]
Solubility in Organic Solvents Soluble (predicted)Highly soluble in ethanol, acetone, ether[2]
XLogP3 3.22.5[3]

Note: The properties of N-propylaniline are provided as a close structural analog for estimation purposes.

Experimental Protocols: Synthesis of this compound

The primary synthetic route to this compound is the N-alkylation of m-toluidine. The following protocol is a detailed methodology adapted from established procedures for the synthesis of N-alkylanilines.

Synthesis via N-Alkylation of m-Toluidine with a Propyl Halide

This method involves the direct reaction of m-toluidine with a propyl halide (e.g., 1-bromopropane or 1-iodopropane).

Materials:

  • m-Toluidine

  • 1-Bromopropane (or 1-Iodopropane)

  • Sodium bicarbonate (or another suitable base)

  • Anhydrous solvent (e.g., Acetonitrile, DMF)

  • Diethyl ether

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware and purification apparatus (e.g., rotary evaporator, chromatography columns)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine (1.0 equivalent) in the anhydrous solvent.

  • Addition of Base and Alkylating Agent: Add the base (e.g., sodium bicarbonate, 1.5 equivalents) to the solution. While stirring, add 1-bromopropane (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction should be monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid byproducts and wash the filter cake with a small amount of the reaction solvent.

  • Extraction: Transfer the filtrate to a separatory funnel. Add water and extract the aqueous layer with diethyl ether (3 x volumes).

  • Washing and Drying: Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Logical Relationship of Synthetic Steps

Synthesis_Workflow Workflow for this compound Synthesis cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve m-toluidine in anhydrous solvent B Add base and 1-bromopropane A->B C Reflux and monitor reaction B->C D Cool and filter C->D Reaction Complete E Extract with diethyl ether D->E F Wash and dry organic phase E->F G Purify by column chromatography F->G H This compound G->H Final Product

Caption: Workflow for the synthesis of this compound.

Reactivity and Potential Signaling Pathways

General Reactivity of N-Alkylanilines

N-alkylanilines, including this compound, exhibit reactivity characteristic of secondary aromatic amines. The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. The aromatic ring is activated towards electrophilic substitution due to the electron-donating nature of the amino group. Common reactions include:

  • Further N-Alkylation: The secondary amine can react with another equivalent of an alkylating agent to form a tertiary amine. This is a common side reaction during synthesis.[4]

  • Acylation: Reaction with acyl halides or anhydrides to form amides.

  • Electrophilic Aromatic Substitution: The activated benzene ring can undergo reactions such as nitration, halogenation, and Friedel-Crafts alkylation/acylation. The directing effects of the N-propyl and methyl groups will influence the position of substitution.

Signaling Pathways

Currently, there is no specific information available in the scientific literature detailing the involvement of this compound in any signaling pathways. Aromatic amines as a class can have diverse biological activities, and some are known to be metabolized by cytochrome P450 enzymes, which can lead to the formation of reactive intermediates. Further research is required to investigate any potential biological roles or interactions of this compound.

Logical Relationship of Reactivity

Reactivity_Diagram Reactivity of this compound cluster_N_reactions Reactions at Nitrogen cluster_ring_reactions Reactions on the Aromatic Ring NPMT This compound Alkylation Further N-Alkylation NPMT->Alkylation + R-X Acylation N-Acylation NPMT->Acylation + RCOCl Nitration Nitration NPMT->Nitration + HNO3/H2SO4 Halogenation Halogenation NPMT->Halogenation + X2

Caption: General reactivity of this compound.

Conclusion

This compound is a valuable chemical intermediate with a range of potential applications in organic synthesis. This guide has provided a detailed overview of its identity, physicochemical properties, and a robust protocol for its synthesis. While its specific biological roles and involvement in signaling pathways remain to be elucidated, the foundational chemical knowledge presented here serves as a critical resource for researchers and professionals in the field of drug development and chemical sciences. Further investigation into its reactivity and biological activity is warranted to fully explore its potential.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of N-Propyl-m-toluidine from m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the laboratory-scale synthesis of N-Propyl-m-toluidine, a secondary amine intermediate valuable in the synthesis of various organic compounds. Two primary synthetic routes are presented: direct N-alkylation of m-toluidine with a propyl halide and reductive amination of m-toluidine with propionaldehyde. This guide includes comprehensive experimental procedures, a summary of quantitative data, and visual diagrams of the reaction pathways and experimental workflows to ensure clarity and reproducibility. Reductive amination is highlighted as a method to mitigate the common issue of over-alkylation.

Introduction

This compound is a substituted aromatic amine that serves as a versatile building block in organic synthesis. The introduction of a propyl group to the nitrogen atom of m-toluidine modifies its chemical properties, making it a useful precursor for the development of novel molecules in the pharmaceutical and materials science sectors. The selection of an appropriate synthetic methodology is crucial for achieving high yield and purity of the target compound. This application note outlines two effective methods for the synthesis of this compound, providing researchers with the necessary details to perform these transformations in a laboratory setting.

Data Presentation

A summary of the key quantitative data for the synthesis of this compound is presented in the table below. Please note that specific yields for N-propylation may vary, and the data for direct alkylation is adapted from an analogous N-ethylation procedure.[1]

ParameterDirect N-Alkylation (with Propyl Iodide)Reductive Amination (with Propionaldehyde)
Starting Materials m-Toluidine, Propyl Iodidem-Toluidine, Propionaldehyde, Reducing Agent (e.g., NaBH(OAc)₃)
Key Reagents Base (e.g., NaHCO₃ or K₂CO₃, optional)Acid catalyst (optional), Solvent (e.g., DCE, THF)
Reaction Temperature 70-80°C[2]Room Temperature[3]
Reaction Time Several days[2]1-12 hours
Reported Yield ~60-70% (estimated based on N-ethylation)[1]Potentially higher than direct alkylation, with higher purity
Primary Side Products N,N-dipropyl-m-toluidine, unreacted m-toluidineMinimal over-alkylation product
Purification Method Fractional distillation under reduced pressure, or purification via nitroso intermediate formation[1]Aqueous workup followed by column chromatography or distillation

Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₀H₁₅N[4][5][6]
Molecular Weight 149.23 g/mol [4][5][6]
CAS Number 142031-46-7[4][5][6]
IUPAC Name 3-methyl-N-propylaniline[5]

Experimental Protocols

Two distinct protocols for the synthesis of this compound are provided below. Protocol 1 is adapted from a classical procedure for N-alkylation, and Protocol 2 describes a modern approach using reductive amination.

Protocol 1: Direct N-Alkylation with Propyl Iodide

This protocol is adapted from a procedure for the synthesis of N-ethyl-m-toluidine and is applicable for the synthesis of other N-alkyl-m-toluidines.[2] Using propyl iodide is recommended over propyl bromide due to its higher reactivity.[1]

Materials:

  • m-Toluidine

  • Propyl iodide

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous potassium hydroxide flakes

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Stannous chloride dihydrate

  • Benzene (or other suitable extraction solvent)

  • Sodium chloride

Procedure:

  • Alkylation: In a sealed pressure bottle, combine m-toluidine (1.0 eq) and propyl iodide (1.0 eq). The reaction can be heated in a water bath to 70-80°C and maintained at this temperature for several days until the reaction is complete (monitored by TLC or GC).[2]

  • Work-up: After cooling, carefully open the pressure bottle. A crystalline mass of the hydroiodide salt may be present. Add 10% sodium hydroxide solution to liberate the free amine, followed by diethyl ether for extraction.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with water.

  • Drying and Solvent Removal: Dry the ether extract over anhydrous potassium hydroxide flakes. Decant the dried solution and remove the ether by distillation to obtain the crude amine mixture.

  • Purification (via Nitroso Intermediate):

    • Dissolve the crude amine mixture in a solution of concentrated hydrochloric acid and water. Cool the solution in an ice bath.

    • Slowly add a solution of sodium nitrite while maintaining the temperature below 12°C. This will form the N-nitroso derivative of the secondary amine.[1]

    • Extract the N-nitroso compound with diethyl ether.

    • Wash the ether extract and then carefully distill off the ether.

    • To the crude nitroso compound, add a solution of stannous chloride dihydrate in concentrated hydrochloric acid to reduce it back to the pure secondary amine.

    • Make the solution strongly alkaline with sodium hydroxide.

  • Final Isolation:

    • Perform a steam distillation of the basic mixture.

    • Saturate the distillate with sodium chloride and extract the purified this compound with a suitable organic solvent (e.g., benzene or diethyl ether).

    • Dry the organic extract over anhydrous potassium hydroxide.

    • Remove the solvent by distillation.

    • The final product can be further purified by vacuum distillation.[1]

Protocol 2: Reductive Amination with Propionaldehyde

This method is advantageous as it generally avoids the over-alkylation that can occur with direct alkylation.[1]

Materials:

  • m-Toluidine

  • Propionaldehyde

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Brine

Procedure:

  • Imine Formation: In a round-bottom flask, dissolve m-toluidine (1.0 eq) in DCE. Add propionaldehyde (1.1-1.2 eq) and stir the mixture at room temperature for 1-2 hours to form the corresponding imine.

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in DCE. Slowly add this suspension to the reaction mixture containing the imine.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) or GC until the starting material is consumed.

  • Quenching: Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Work-up and Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

  • Drying and Concentration: Combine the organic layers and wash with brine. Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain pure this compound.

Mandatory Visualizations

Reaction Pathways

Synthesis_Pathways cluster_0 Direct N-Alkylation cluster_1 Reductive Amination m_toluidine_da m-Toluidine intermediate_salt Hydroiodide Salt m_toluidine_da->intermediate_salt + Propyl Iodide (70-80°C) propyl_iodide Propyl Iodide n_propyl_m_toluidine_da This compound intermediate_salt->n_propyl_m_toluidine_da + NaOH side_product N,N-dipropyl-m-toluidine n_propyl_m_toluidine_da->side_product + Propyl Iodide (Over-alkylation) m_toluidine_ra m-Toluidine imine Imine Intermediate m_toluidine_ra->imine + Propionaldehyde propionaldehyde Propionaldehyde n_propyl_m_toluidine_ra This compound imine->n_propyl_m_toluidine_ra + NaBH(OAc)₃

Caption: Reaction pathways for the synthesis of this compound.

Experimental Workflow for Reductive Amination

Reductive_Amination_Workflow start Start dissolve Dissolve m-toluidine in DCE start->dissolve add_aldehyde Add Propionaldehyde dissolve->add_aldehyde form_imine Stir for 1-2h (Imine Formation) add_aldehyde->form_imine add_reducing_agent Add NaBH(OAc)₃ suspension form_imine->add_reducing_agent react Stir at RT (Monitor by TLC) add_reducing_agent->react quench Quench with sat. NaHCO₃ solution react->quench extract Extract with DCE quench->extract wash_dry Wash with Brine & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Distillation or Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the reductive amination synthesis.

References

Application Notes and Protocols for the Synthesis of N-Propyl-m-toluidine via Reductive Amination

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of N-Propyl-m-toluidine through a one-pot reductive amination reaction. This method offers a robust and efficient pathway to secondary amines, which are crucial intermediates in the synthesis of pharmaceuticals and other fine chemicals. The protocol outlines the reaction of m-toluidine with propionaldehyde to form an intermediate imine, which is subsequently reduced in situ using sodium borohydride. This application note includes a comprehensive experimental procedure, a table summarizing key reaction parameters, and a visual workflow diagram to ensure clarity and reproducibility in a laboratory setting.

Introduction

Reductive amination is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds, providing a more controlled alternative to direct alkylation of amines which often suffers from over-alkylation.[1] The process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine.[2][3] This two-step, one-pot procedure is highly valued for its efficiency and broad applicability in synthesizing complex amines from simpler precursors.[2] This protocol specifically details the synthesis of this compound, a secondary amine, from m-toluidine and propionaldehyde.

Data Presentation

The following table summarizes the key quantitative data and conditions for the reductive amination protocol for the synthesis of this compound.

ParameterValue
Reactants
m-Toluidine1.0 equivalent
Propionaldehyde1.1 equivalents
Sodium Borohydride (NaBH₄)1.5 equivalents
Solvent
Methanol (MeOH)~5-10 mL per gram of m-toluidine
Reaction Conditions
Temperature0°C to Room Temperature
Reaction Time2-4 hours
AtmosphereAir (or inert for sensitive substrates)
Work-up & Purification
Quenching AgentWater
Extraction SolventEthyl acetate or Dichloromethane
Purification MethodVacuum Distillation
Expected Yield
Yield70-85% (based on similar reactions)

Experimental Protocol

This protocol is adapted from established procedures for reductive amination.[2][4]

Materials:

  • m-Toluidine

  • Propionaldehyde

  • Sodium Borohydride (NaBH₄)

  • Methanol (MeOH)

  • Ethyl acetate or Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Imine Formation:

    • To a round-bottom flask equipped with a magnetic stir bar, add m-toluidine (1.0 eq) and dissolve it in methanol.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add propionaldehyde (1.1 eq) dropwise to the stirred solution.

    • Allow the reaction mixture to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional hour to ensure complete imine formation. A small amount of acetic acid can be added to catalyze this step if the reaction is slow.[4]

  • Reduction of the Imine:

    • Cool the reaction mixture back down to 0°C in an ice bath.

    • Slowly and portion-wise, add sodium borohydride (1.5 eq) to the stirred solution. Be cautious as the addition may cause bubbling.[5]

    • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the imine is consumed.

  • Work-up:

    • Carefully quench the reaction by the slow addition of water to decompose any excess sodium borohydride.

    • Concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

    • Add water to the residue and extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).[6]

    • Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[4]

  • Purification:

    • Purify the crude product by vacuum distillation to obtain the pure this compound.[4]

Mandatory Visualization

Reductive_Amination_Workflow cluster_reaction One-Pot Reaction cluster_workup Work-up & Purification m_toluidine m-Toluidine imine_intermediate Imine Intermediate m_toluidine->imine_intermediate + Propionaldehyde (MeOH, 0°C -> RT) propionaldehyde Propionaldehyde propionaldehyde->imine_intermediate n_propyl_m_toluidine This compound (Crude) imine_intermediate->n_propyl_m_toluidine Reduction (MeOH, 0°C -> RT) nabh4 Sodium Borohydride (NaBH4) nabh4->imine_intermediate quench Quench with Water n_propyl_m_toluidine->quench extraction Solvent Extraction quench->extraction drying Drying extraction->drying concentration Concentration drying->concentration distillation Vacuum Distillation concentration->distillation pure_product Pure this compound distillation->pure_product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for N-alkylation of m-toluidine with Propyl Bromide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, yielding valuable intermediates for the preparation of pharmaceuticals, agrochemicals, dyes, and other specialty chemicals. This document provides detailed application notes and experimental protocols for the N-alkylation of m-toluidine with propyl bromide to synthesize N-propyl-m-toluidine. Two primary synthetic routes are presented: direct N-alkylation with propyl bromide and reductive amination of m-toluidine with propanal. The direct alkylation route is a classic and straightforward approach, while reductive amination offers an alternative that can minimize the formation of over-alkylation byproducts.

Reaction Scheme

The primary reaction involves the substitution of a hydrogen atom on the nitrogen of m-toluidine with a propyl group from propyl bromide. A common side reaction is the further alkylation of the desired secondary amine to form a tertiary amine.

Reaction_Scheme cluster_main Primary Reaction cluster_side Side Reaction m_toluidine m-Toluidine n_propyl_m_toluidine This compound (Primary Product) m_toluidine->n_propyl_m_toluidine + Propyl Bromide propyl_bromide Propyl Bromide n_n_dipropyl_m_toluidine N,N-Dipropyl-m-toluidine (Side Product) n_propyl_m_toluidine->n_n_dipropyl_m_toluidine + Propyl Bromide HBr HBr n_propyl_m_toluidine->HBr + HBr

Caption: Chemical scheme of the N-alkylation of m-toluidine with propyl bromide.

Data Presentation

The following tables summarize the key reactants, their properties, and typical reaction parameters for the synthesis of this compound.

Table 1: Properties of Key Reactants

CompoundFormulaMolar Mass ( g/mol )Boiling Point (°C)Density (g/mL)
m-ToluidineC₇H₉N107.15203-2040.989
Propyl BromideC₃H₇Br122.99711.35
This compoundC₁₀H₁₅N149.23~235-237Not readily available

Table 2: Summary of Reaction Conditions

MethodReagentsSolventTemperature (°C)Reaction TimeTypical Yield (%)
Direct Alkylationm-Toluidine, Propyl Bromide, Base (e.g., Na₂CO₃, K₂CO₃)Ethanol, DMF, or neat70-10024-72 hours50-70
Reductive Aminationm-Toluidine, Propanal, Reducing Agent (e.g., NaBH₄, NaBH(OAc)₃)Methanol, Dichloromethane0 - Room Temp12-24 hours70-90

Experimental Protocols

Protocol 1: Direct N-Alkylation of m-toluidine with Propyl Bromide

This protocol is adapted from procedures for the N-alkylation of anilines with alkyl halides. Given that propyl bromide is less reactive than propyl iodide, heating is employed to facilitate the reaction.

Materials:

  • m-Toluidine

  • Propyl bromide

  • Anhydrous potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃)

  • Ethanol or N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add m-toluidine (1.0 eq), anhydrous potassium carbonate (1.5 eq), and ethanol or DMF.

  • Addition of Alkylating Agent: While stirring, add propyl bromide (1.1 eq) to the mixture.

  • Reaction: Heat the reaction mixture to 70-80°C and maintain it at this temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: a. After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. b. Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent. c. Dissolve the residue in diethyl ether and transfer it to a separatory funnel. d. Wash the organic layer sequentially with 1 M HCl (to remove unreacted m-toluidine), water, 1 M NaOH, and finally with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: a. Filter off the drying agent and concentrate the organic solution on a rotary evaporator to obtain the crude this compound. b. Purify the crude product by vacuum distillation to obtain pure this compound. The boiling point of this compound is approximately 235-237 °C at atmospheric pressure, so distillation should be performed under reduced pressure.

Protocol 2: Reductive Amination of m-toluidine with Propanal

This method avoids the use of an alkyl halide and can provide higher selectivity for the mono-alkylated product.

Materials:

  • m-Toluidine

  • Propanal

  • Sodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Methanol or Dichloromethane (DCM)

  • Glacial acetic acid (if using NaBH(OAc)₃)

  • Diethyl ether

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Saturated sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Vacuum distillation or column chromatography apparatus

Procedure:

  • Imine Formation: a. In a round-bottom flask, dissolve m-toluidine (1.0 eq) in methanol or DCM. b. Cool the solution in an ice bath and add propanal (1.1 eq) dropwise while stirring. c. If using NaBH(OAc)₃ as the reducing agent, a small amount of glacial acetic acid can be added to catalyze imine formation. d. Allow the mixture to stir at room temperature for 1-2 hours.

  • Reduction: a. Cool the reaction mixture in an ice bath. b. If using sodium borohydride, add it portion-wise to the stirred solution. Be cautious of gas evolution. c. If using sodium triacetoxyborohydride, it can be added in one portion. d. Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.

  • Work-up: a. Quench the reaction by the slow addition of water or saturated sodium bicarbonate solution. b. If the reaction was performed in methanol, remove the solvent under reduced pressure. c. Extract the aqueous mixture with diethyl ether or DCM. d. Combine the organic extracts and wash with brine. e. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: a. Filter off the drying agent and concentrate the organic solution on a rotary evaporator. b. Purify the crude product by vacuum distillation or flash column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) to yield pure this compound.

Mandatory Visualization

Experimental_Workflow cluster_alkylation Protocol 1: Direct Alkylation cluster_amination Protocol 2: Reductive Amination start_a Start setup_a Reaction Setup: m-toluidine, K₂CO₃, solvent start_a->setup_a add_a Add Propyl Bromide setup_a->add_a react_a Heat at 70-80°C (24-48h) add_a->react_a workup_a Work-up: Filter, Evaporate, Extract, Wash react_a->workup_a purify_a Purification: Vacuum Distillation workup_a->purify_a end_a This compound purify_a->end_a start_b Start imine Imine Formation: m-toluidine + propanal start_b->imine reduction Reduction: Add NaBH₄ or NaBH(OAc)₃ imine->reduction react_b Stir at RT (12-24h) reduction->react_b workup_b Work-up: Quench, Extract, Dry react_b->workup_b purify_b Purification: Distillation or Chromatography workup_b->purify_b end_b This compound purify_b->end_b

Caption: Experimental workflows for the synthesis of this compound.

Troubleshooting and Optimization

  • Low Yield in Direct Alkylation: If the yield is low, consider increasing the reaction temperature or time. Using propyl iodide instead of propyl bromide will increase the reaction rate but also the cost. The choice of base and solvent can also be optimized; for example, a stronger base like potassium tert-butoxide in an aprotic polar solvent like DMF might improve the yield.

  • Over-alkylation: The formation of N,N-dipropyl-m-toluidine is a common side reaction in direct alkylation. To minimize this, use a slight excess of m-toluidine relative to propyl bromide. Reductive amination is generally more selective for the mono-alkylated product.

  • Purification Challenges: The boiling points of m-toluidine, this compound, and N,N-dipropyl-m-toluidine can be close, making distillation challenging. A fractional distillation column is recommended. Alternatively, the secondary amine can be separated from the primary amine by forming the N-nitroso derivative. The crude amine mixture is treated with sodium nitrite in an acidic solution. The secondary amine forms an N-nitroso compound which can be extracted and then reduced back to the pure secondary amine.

Safety Precautions

  • m-Toluidine and its derivatives are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Propyl bromide is a volatile and flammable liquid. Handle it with care and away from ignition sources.

  • Sodium borohydride reacts with water and acids to produce flammable hydrogen gas. Add it slowly and in portions.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

Purification of N-Propyl-m-toluidine by Vacuum Distillation: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This document provides detailed application notes and experimental protocols for the purification of N-Propyl-m-toluidine using vacuum distillation. This guide is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The following sections detail the rationale, experimental setup, and step-by-step procedures for achieving high-purity this compound.

Application Notes

This compound, an N-alkylated aromatic amine, possesses a high boiling point at atmospheric pressure, making it susceptible to decomposition, oxidation, and polymerization at elevated temperatures. Vacuum distillation is the preferred method for its purification as it lowers the boiling point of the liquid, thereby enabling distillation at a lower temperature and minimizing thermal degradation. This technique is crucial for obtaining a high-purity product, essential for subsequent applications in pharmaceutical synthesis and other research areas.

The primary impurities in synthetically prepared this compound typically arise from the N-alkylation of m-toluidine. These include unreacted starting material, m-toluidine, and the over-alkylation byproduct, N,N-dipropyl-m-toluidine. Due to differences in their boiling points, fractional vacuum distillation is an effective technique for separating these components to yield pure this compound.

Key Considerations for a Successful Vacuum Distillation:

  • Vacuum Integrity: A stable and sufficiently low vacuum is critical. Leaks in the system will lead to fluctuations in pressure and temperature, resulting in poor separation. All glass joints should be properly sealed.

  • Temperature Control: Precise control of the heating mantle and monitoring of the vapor temperature are essential to fractionate the components effectively.

  • Prevention of Bumping: The use of a magnetic stirrer or boiling chips is necessary to ensure smooth boiling, as liquids can bump violently under reduced pressure.

  • Fraction Collection: Careful collection of different fractions based on the boiling point and refractive index is key to isolating the pure product.

Experimental Protocol

This protocol outlines the vacuum distillation procedure for purifying crude this compound.

1. Pre-Distillation Workup:

  • Neutralization and Extraction: Following the synthesis of this compound, the reaction mixture is cooled to room temperature. The mixture is then neutralized with a suitable base, such as 10% aqueous sodium hydroxide solution, to liberate the free amine. The product is extracted with an organic solvent like diethyl ether or dichloromethane. The organic layers are combined.

  • Washing: The combined organic extracts are washed sequentially with water and then with brine to remove any remaining inorganic impurities.

  • Drying: The organic layer is dried over an anhydrous drying agent, such as anhydrous sodium sulfate or magnesium sulfate.

  • Solvent Removal: The drying agent is removed by filtration, and the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude this compound as an oil.

2. Vacuum Distillation:

  • Apparatus Setup: Assemble a fractional vacuum distillation apparatus as depicted in the workflow diagram below. Ensure all glassware is dry and free of cracks. Use high-vacuum grease for all ground-glass joints to ensure a good seal.

  • Sample Charging: Place the crude this compound in a round-bottom flask, not exceeding half the flask's volume. Add a magnetic stir bar.

  • System Evacuation: Connect the apparatus to a vacuum pump with a cold trap in between. Slowly and carefully evacuate the system. A stable vacuum of 10-20 mmHg is recommended.

  • Heating: Once a stable vacuum is achieved, begin to heat the distillation flask gently using a heating mantle with a stirrer.

  • Fraction Collection:

    • Forerun: The first fraction to distill will be the most volatile component, which is likely residual solvent and any lower-boiling impurities. This should be collected separately.

    • Product Fraction: As the temperature of the vapor stabilizes, the desired this compound will begin to distill. Collect the fraction that distills at a constant temperature and pressure.

    • High-Boiling Residue: The less volatile impurities, such as N,N-dipropyl-m-toluidine and any polymeric byproducts, will remain in the distillation flask. Discontinue the distillation before the flask is completely dry to prevent charring.

  • Post-Distillation:

    • Allow the apparatus to cool to room temperature before slowly releasing the vacuum.

    • Weigh the collected fractions and determine the yield of purified this compound.

    • Analyze the purity of the collected fractions using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Nuclear Magnetic Resonance (NMR) spectroscopy.

Data Presentation

The following table summarizes the key physical properties and expected distillation parameters for the components involved in the purification of this compound. The boiling point of this compound at atmospheric pressure is estimated based on the trend observed with similar aromatic amines.

CompoundMolecular Weight ( g/mol )Atmospheric Boiling Point (°C)Estimated Boiling Point at 20 mmHg (°C)
m-Toluidine107.15203-204[1]~90-100
This compound 149.23 [2]~230-240 (estimated) ~120-130
N,N-dipropyl-m-toluidine191.32>250 (estimated)>150

Note: The boiling point of this compound under vacuum is an estimation based on the boiling point of N-ethyl-m-toluidine (111-112 °C at 20 mmHg) and general distillation principles. The actual boiling point should be determined experimentally.

ParameterBefore DistillationAfter Distillation
Purity Variable (dependent on synthesis)>98%
Typical Yield -60-80% (dependent on crude purity)
Appearance Dark-colored oilColorless to pale yellow oil

Experimental Workflow

The following diagram illustrates the logical workflow for the purification of this compound by vacuum distillation.

experimental_workflow cluster_pre_distillation Pre-Distillation Workup cluster_distillation Vacuum Distillation cluster_fractions Collected Fractions cluster_analysis Analysis neutralization Neutralization & Extraction washing Washing neutralization->washing drying Drying washing->drying solvent_removal Solvent Removal drying->solvent_removal crude_product Crude this compound solvent_removal->crude_product distillation_setup Apparatus Setup crude_product->distillation_setup Charge Distillation Flask evacuation System Evacuation distillation_setup->evacuation heating Heating evacuation->heating fraction_collection Fraction Collection heating->fraction_collection pure_product Pure this compound fraction_collection->pure_product forerun Forerun (Impurities) fraction_collection->forerun high_boiling_residue Residue (Impurities) fraction_collection->high_boiling_residue analysis Purity Analysis (GC-MS, NMR) pure_product->analysis

Caption: Workflow for the purification of this compound.

References

Application Notes and Protocols for the Chromatographic Purification of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the purification of N-Propyl-m-toluidine, a secondary aromatic amine intermediate relevant in the synthesis of various organic compounds. The primary purification technique detailed is flash column chromatography, a widely used method for efficiently separating compounds in a research and drug development setting. Protocols for sample preparation, chromatographic separation, and fraction analysis are provided. Additionally, typical impurities encountered during the synthesis of this compound are discussed, and analytical methods for assessing purity are outlined.

Introduction

This compound is a substituted aniline that serves as a building block in organic synthesis. Its purity is crucial for the successful synthesis of downstream products and for ensuring the safety and efficacy of potential drug candidates. The synthesis of this compound, typically through the N-alkylation of m-toluidine, can result in a mixture of the desired product, unreacted starting materials, and over-alkylated byproducts. This necessitates a robust purification strategy to isolate the target compound with high purity.

This application note focuses on the use of flash column chromatography for the purification of this compound. This technique is advantageous due to its speed, efficiency, and scalability.

Potential Impurities in this compound Synthesis

The primary impurities in the synthesis of this compound from m-toluidine and a propylating agent (e.g., propyl bromide or iodide) include:

  • m-Toluidine: Unreacted starting material.

  • N,N-dipropyl-m-toluidine: The product of over-alkylation.

  • Residual Propylating Agent and other Reagents: Depending on the specific synthetic route.

The chromatographic method should be designed to effectively separate this compound from these structurally similar compounds.

Chromatographic Purification Protocol: Flash Column Chromatography

Flash column chromatography is a common and effective method for purifying reaction mixtures containing secondary amines.[1][2][3][4] Due to the basic nature of amines, which can lead to poor separation and tailing on standard silica gel, modifications to the stationary or mobile phase are often necessary.[2][3]

Materials and Reagents
  • Crude this compound reaction mixture

  • Silica gel (standard grade, 230-400 mesh) or Amine-functionalized silica gel

  • n-Hexane (HPLC grade)

  • Ethyl acetate (HPLC grade)

  • Triethylamine (TEA)

  • Glass column for flash chromatography

  • Thin-layer chromatography (TLC) plates (silica gel coated)

  • TLC developing chamber

  • UV lamp (254 nm)

  • Collection tubes or flasks

  • Rotary evaporator

Experimental Workflow

Workflow cluster_prep Preparation cluster_purification Purification cluster_analysis Analysis & Isolation A Crude Product B TLC Analysis A->B E Elution with Mobile Phase B->E C Column Packing D Sample Loading C->D D->E F Fraction Collection E->F G TLC Analysis of Fractions F->G H Pooling of Pure Fractions G->H I Solvent Evaporation H->I J Pure this compound I->J

Caption: Experimental workflow for the purification of this compound.
Detailed Protocol

Step 1: Thin-Layer Chromatography (TLC) Analysis of Crude Mixture

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate).

  • Spot the dissolved sample onto a silica gel TLC plate.

  • Develop the TLC plate in a chamber containing a mixture of hexane and ethyl acetate (e.g., 9:1 v/v). To improve the separation of amines, a small amount of triethylamine (TEA, ~1%) can be added to the mobile phase.

  • Visualize the separated spots under a UV lamp. The desired product, this compound, should have an intermediate retention factor (Rf) between the less polar N,N-dipropyl-m-toluidine and the more polar m-toluidine.

  • Optimize the solvent system to achieve good separation between the spots.

Step 2: Column Preparation

  • Select an appropriate size glass column based on the amount of crude material to be purified.

  • Prepare a slurry of silica gel in n-hexane.

  • Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles.

  • Allow the silica gel to settle, and then drain the excess hexane until the solvent level is just above the top of the silica bed.

  • Equilibrate the column by passing several column volumes of the initial mobile phase (e.g., n-hexane with 1% TEA) through the silica gel.

Step 3: Sample Loading

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

  • Alternatively, for less soluble samples, adsorb the crude mixture onto a small amount of silica gel by dissolving it in a volatile solvent and then evaporating the solvent.

  • Carefully load the sample onto the top of the prepared silica gel column.

Step 4: Elution and Fraction Collection

  • Begin eluting the column with the initial mobile phase (e.g., 100% n-hexane with 1% TEA).

  • Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate (gradient elution). A typical gradient might be from 0% to 10% ethyl acetate in hexane.

  • Collect fractions of the eluent in separate tubes. The volume of each fraction will depend on the column size.

Step 5: Fraction Analysis

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Spot every few fractions onto a TLC plate and develop it using the optimized solvent system from Step 1.

  • Visualize the spots under a UV lamp.

Step 6: Isolation of Pure Product

  • Combine the fractions that contain only the pure this compound.

  • Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Data Presentation

The progress and success of the purification can be quantified and summarized.

Table 1: TLC Analysis of a Typical Reaction Mixture

CompoundRf Value (9:1 Hexane:EtOAc + 1% TEA)
N,N-dipropyl-m-toluidine~0.8
This compound ~0.5
m-Toluidine~0.2

Table 2: Typical Flash Chromatography Parameters

ParameterValue
Stationary PhaseSilica Gel (230-400 mesh)
Column Dimensions40 mm x 300 mm (for ~1-5 g crude)
Mobile PhaseGradient: 0-10% Ethyl Acetate in n-Hexane with 1% Triethylamine
Flow Rate~50 mL/min
Fraction Size20 mL

Purity Assessment

The purity of the final product should be assessed using appropriate analytical techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent technique for assessing the purity of volatile compounds like this compound and for identifying any remaining impurities.

Table 3: Typical GC-MS Parameters for Purity Analysis

ParameterCondition
Gas Chromatograph
ColumnDB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film)
Inlet Temperature250 °C
Oven Program100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min
Carrier GasHelium, constant flow 1 mL/min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Mass Range40-400 amu
High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC with UV detection can also be used for purity determination.

Table 4: Typical HPLC Parameters for Purity Analysis

ParameterCondition
ColumnC18 (e.g., 4.6 mm x 150 mm, 5 µm)
Mobile PhaseA: Water with 0.1% Formic Acid, B: Acetonitrile with 0.1% Formic Acid
Gradient30% B to 95% B over 15 minutes
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectionUV at 254 nm

Logical Relationships in Method Development

The development of a successful purification protocol follows a logical progression.

Logic A Synthesize Crude This compound B Analyze Crude by TLC A->B C Identify Spots (Product, Impurities) B->C D Optimize TLC Mobile Phase C->D F Perform Flash Column Chromatography C->F E Select Stationary Phase (Silica or Amine-Silica) D->E E->F G Analyze Fractions by TLC F->G H Pool Pure Fractions G->H I Isolate Product H->I J Assess Purity (GC-MS, HPLC) I->J K Pure this compound J->K

Caption: Logical workflow for the purification and analysis of this compound.

Conclusion

The successful purification of this compound can be readily achieved using flash column chromatography with a modified mobile phase to account for the basicity of the amine. The protocols and data presented in this application note provide a comprehensive guide for researchers and scientists to purify this important synthetic intermediate to a high degree of purity, which is essential for subsequent applications in research and development. Purity should always be confirmed by appropriate analytical methods such as GC-MS or HPLC.

References

HPLC method for N-Propyl-m-toluidine analysis

Author: BenchChem Technical Support Team. Date: December 2025

An effective High-Performance Liquid Chromatography (HPLC) method for the analysis of N-Propyl-m-toluidine is critical for quality control, stability testing, and research and development in the pharmaceutical and chemical industries. This document provides a detailed application note and protocol for the determination of this compound, based on established methods for structurally similar aromatic amines.

Application Note

Introduction

This compound is an aromatic amine that serves as an important intermediate in the synthesis of various organic compounds. Accurate and reliable quantification is essential for ensuring the purity of starting materials, monitoring reaction progress, and assessing the quality of final products. This application note describes a robust reversed-phase HPLC (RP-HPLC) method with UV detection for the analysis of this compound. The methodology is adapted from proven analytical procedures for related compounds such as N-Ethyl-m-toluidine and other toluidine isomers.[1][2][3][4]

Principle of the Method

The method utilizes a C18 stationary phase to separate this compound from potential impurities. Separation is achieved based on the compound's hydrophobicity and its interaction with the nonpolar stationary phase. An isocratic mobile phase consisting of a mixture of an organic solvent (acetonitrile) and an aqueous buffer provides efficient elution and good peak symmetry. Detection is performed using a UV-Vis detector at a wavelength where the analyte exhibits significant absorbance, ensuring high sensitivity.

Method Validation Considerations

For routine use, this method should be validated according to ICH guidelines or internal standard operating procedures. Key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.[3]

Quantitative Data Summary

The following table summarizes the recommended chromatographic conditions for the analysis of this compound. These parameters are based on methods for closely related aromatic amines and may require optimization for specific applications.[2][3][4]

ParameterRecommended Conditions
HPLC Column C18, 5 µm, 4.6 x 150 mm (or equivalent)
Mobile Phase Acetonitrile:Water (50:50, v/v) with 0.1% Trifluoroacetic Acid (TFA)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detector UV-Vis Detector
Detection Wavelength 254 nm
Column Temperature Ambient (~25 °C)
Run Time 10 minutes

Experimental Protocol

This protocol provides a step-by-step procedure for the quantification of this compound by HPLC.

1. Materials and Reagents

  • This compound reference standard (≥97% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade or purified)

  • Trifluoroacetic Acid (TFA) (HPLC grade)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

2. Instrument and Equipment

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector and a data acquisition system.

  • Analytical balance

  • Volumetric flasks and pipettes

  • Sonicator

3. Preparation of Mobile Phase

  • Prepare the mobile phase by mixing equal volumes of acetonitrile and water (50:50, v/v).

  • Add Trifluoroacetic Acid (TFA) to the mixture to a final concentration of 0.1%. For example, add 1 mL of TFA to 1 L of the acetonitrile/water mixture.

  • Degas the mobile phase using a sonicator or an online degasser before use to prevent bubble formation in the HPLC system.

4. Preparation of Standard Solutions

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

5. Preparation of Sample Solutions

  • Accurately weigh a sample containing this compound and transfer it to a volumetric flask.

  • Add a suitable amount of methanol to dissolve the sample.

  • Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.

  • Filter the sample solution through a 0.45 µm syringe filter into an HPLC vial before injection.

6. Chromatographic Analysis

  • Set up the HPLC system with the parameters listed in the quantitative data summary table.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration, followed by the sample solutions.

  • Record the chromatograms and the peak areas for this compound.

7. Data Analysis

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). The r² value should be ≥ 0.999 for a good linear fit.

  • Use the calibration curve to determine the concentration of this compound in the sample solutions. The purity can be calculated using the area percent method, assuming all components have a similar response factor, or more accurately by using the calibration curve for quantitative analysis.

Experimental Workflow

HPLC_Workflow A Standard & Sample Preparation E Injection of Standards & Samples A->E B Mobile Phase Preparation D System Equilibration B->D C HPLC System Setup (Column, Flow Rate, etc.) C->D D->E F Chromatographic Separation & Data Acquisition E->F G Data Analysis (Calibration Curve & Quantification) F->G H Report Generation G->H

References

Quantifying N-Propyl-m-toluidine in Reaction Mixtures: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the accurate quantification of N-Propyl-m-toluidine in a reaction mixture. The following sections offer comprehensive methodologies for two primary analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). These protocols are designed to serve as a robust starting point for method development and validation, ensuring reliable monitoring of reaction progress, assessment of product purity, and quality control.

High-Performance Liquid Chromatography (HPLC-UV) Method

HPLC-UV is a widely accessible and cost-effective technique suitable for routine analysis of this compound, particularly for monitoring the main component in a reaction mixture.[1]

Experimental Protocol

1. Instrumentation and Reagents:

  • HPLC System: An Agilent 1260 Infinity II or equivalent system equipped with a UV-Vis detector.[2]

  • Column: A C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size) is recommended.[2]

  • Reagents:

    • This compound reference standard (≥97% purity)

    • Acetonitrile (HPLC grade)[3]

    • Water (HPLC grade, filtered and degassed)[3]

    • Methanol (HPLC grade, for sample preparation)[3]

    • 0.45 µm syringe filters[3]

2. Chromatographic Conditions:

The following conditions are a strong starting point and may be optimized for specific reaction matrices.[3][4]

ParameterRecommended Condition
Mobile Phase Acetonitrile:Water (50:50, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C[2]
Detection Wavelength 254 nm[2]
Run Time 10 minutes

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.[5]

  • Working Standard Solutions: Prepare a series of working standards by serially diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.[5]

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture containing this compound and transfer it to a volumetric flask.

    • Add a suitable amount of methanol to dissolve the sample.

    • Dilute to the mark with the mobile phase to achieve a final concentration within the calibration range.[3]

    • Filter the solution through a 0.45 µm syringe filter before injection.[5]

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the this compound standards against their corresponding concentrations.[3]

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²).[3]

  • Use the calibration curve to determine the concentration of this compound in the prepared sample solutions.[3]

Method Validation Parameters (Typical)

The following table provides typical performance characteristics for the HPLC analysis of aromatic amines, which can be used as a benchmark for method validation.[6]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.995
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers superior sensitivity and selectivity, making it the preferred method for trace-level analysis and for complex sample matrices where interferences are a concern.[1]

Experimental Protocol

1. Instrumentation and Reagents:

  • GC-MS System: An Agilent 7890B GC coupled with a 5977B MS detector or equivalent.[2]

  • Column: A DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent column is suitable.[2]

  • Reagents:

    • This compound reference standard (≥98.0% purity)

    • Ethyl acetate (GC grade)

    • Methanol (GC grade, for sample preparation)

2. Chromatographic and Mass Spectrometric Conditions:

These conditions are a robust starting point and can be optimized as needed.[2][6]

ParameterRecommended Condition
Injector Temperature 250 °C
Oven Program Initial temp: 80 °C, hold 2 min; Ramp: 10 °C/min to 280 °C, hold 5 min
Carrier Gas Helium at a constant flow of 1.0 mL/min
Injection Volume 1 µL
Split Ratio 50:1
MS Transfer Line Temp. 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 40-400

3. Standard and Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh a sample of the reaction mixture containing this compound.

    • Dissolve the sample in a suitable amount of ethyl acetate.

    • Dilute to the mark to achieve a final concentration within the calibration range.[6]

4. Data Analysis:

  • Identify the this compound peak by its retention time and mass spectrum.

  • Construct a calibration curve by plotting the peak area of the standards against their concentrations.

  • Quantify the concentration of this compound in the samples using the calibration curve.

Method Validation Parameters (Typical)

The following table summarizes typical performance characteristics for the GC-MS analysis of aromatic amines.[6]

ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.998
Accuracy (% Recovery) 98.5% - 101.2%
Precision (% RSD) ≤ 1.5%
Limit of Detection (LOD) 0.03 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL

Visualizations

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reference_Standard Reference Standard Stock_Solution Stock Solution (1000 µg/mL in Methanol) Reference_Standard->Stock_Solution Reaction_Mixture Reaction Mixture Sample_Solution Sample Solution (Diluted & Filtered) Reaction_Mixture->Sample_Solution Working_Standards Working Standards (1-100 µg/mL) Stock_Solution->Working_Standards HPLC_System HPLC System (C18 Column, UV Detector) Working_Standards->HPLC_System Sample_Solution->HPLC_System Chromatogram Chromatogram HPLC_System->Chromatogram Calibration_Curve Calibration Curve Chromatogram->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by HPLC.

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Reference_Standard Reference Standard Stock_Solution Stock Solution (1000 µg/mL in Methanol) Reference_Standard->Stock_Solution Reaction_Mixture Reaction Mixture Sample_Solution Sample Solution (Diluted in Ethyl Acetate) Reaction_Mixture->Sample_Solution Working_Standards Working Standards (0.1-100 µg/mL in Ethyl Acetate) Stock_Solution->Working_Standards GCMS_System GC-MS System (DB-5ms Column, EI Source) Working_Standards->GCMS_System Sample_Solution->GCMS_System Mass_Spectrum Mass Spectrum & Chromatogram GCMS_System->Mass_Spectrum Calibration_Curve Calibration Curve Mass_Spectrum->Calibration_Curve Quantification Quantification of This compound Calibration_Curve->Quantification

Caption: Workflow for this compound quantification by GC-MS.

Method_Validation_Logic cluster_validation Validation Experiments Develop_Method Develop Analytical Method (HPLC or GC-MS) Define_Parameters Define Validation Parameters (ICH Guidelines) Develop_Method->Define_Parameters Specificity Specificity Define_Parameters->Specificity Linearity Linearity & Range Define_Parameters->Linearity Accuracy Accuracy Define_Parameters->Accuracy Precision Precision (Repeatability & Intermediate) Define_Parameters->Precision LOD Limit of Detection (LOD) Define_Parameters->LOD LOQ Limit of Quantification (LOQ) Define_Parameters->LOQ Robustness Robustness Define_Parameters->Robustness Compare_Results Compare Results to Acceptance Criteria Specificity->Compare_Results Linearity->Compare_Results Accuracy->Compare_Results Precision->Compare_Results LOD->Compare_Results LOQ->Compare_Results Robustness->Compare_Results Validated_Method Validated Analytical Method Compare_Results->Validated_Method Pass Revise_Method Revise Method or Acceptance Criteria Compare_Results->Revise_Method Fail Revise_Method->Develop_Method

Caption: Logic diagram for analytical method validation.

References

N-Propyl-m-toluidine: A Versatile Intermediate in Azo Dye Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Propyl-m-toluidine serves as a crucial intermediate in the synthesis of various azo dyes, a class of colored organic compounds that feature a nitrogen-nitrogen double bond (-N=N-). These synthetic dyes have widespread applications in the textile, leather, and paper industries, as well as in the formulation of pigments and inks. The structural characteristics of this compound, particularly the presence of an activating N-propyl group and a methyl group on the aromatic ring, make it an excellent coupling component in azo dye synthesis. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of azo dyes, intended for researchers, scientists, and professionals in drug development who may utilize these chromophoric molecules in their work.

Principle of Azo Dye Synthesis

The synthesis of azo dyes using this compound follows a two-step reaction pathway: diazotization and azo coupling.

  • Diazotization: A primary aromatic amine, referred to as the diazo component, is treated with nitrous acid (HNO₂), typically generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl), at low temperatures (0-5 °C). This reaction converts the primary amino group into a highly reactive diazonium salt.

  • Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling component. This compound, with its electron-donating alkyl groups, serves as an effective coupling partner. The electrophilic diazonium ion attacks the activated aromatic ring of this compound, typically at the para position to the amino group, to form the stable azo dye.

Applications in Dye Synthesis

This compound is primarily used as a coupling component to produce disperse dyes. Disperse dyes are non-ionic dyes with low water solubility, making them suitable for dyeing hydrophobic fibers such as polyester, nylon, and cellulose acetate. The specific shade of the resulting dye can be tuned by varying the structure of the diazo component that is coupled with this compound. For instance, using different substituted anilines as the diazo component can result in a range of colors from yellow to red and blue.

Experimental Protocols

The following protocols provide a general framework for the synthesis of azo dyes using this compound as the coupling component. The specific quantities and reaction conditions may need to be optimized depending on the chosen diazo component.

Protocol 1: Synthesis of a Representative Azo Dye: 4-(4-Nitrophenylazo)-N-propyl-m-toluidine

This protocol details the synthesis of a red disperse dye by coupling diazotized p-nitroaniline with this compound.

Materials:

  • p-Nitroaniline

  • Sodium Nitrite (NaNO₂)

  • Concentrated Hydrochloric Acid (HCl)

  • This compound

  • Ethanol

  • Sodium Acetate

  • Distilled Water

  • Ice

Procedure:

Part A: Diazotization of p-Nitroaniline

  • In a 250 mL beaker, dissolve 1.38 g (0.01 mol) of p-nitroaniline in 10 mL of concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice bath with constant stirring.

  • In a separate beaker, dissolve 0.7 g (0.01 mol) of sodium nitrite in 20 mL of cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cold p-nitroaniline solution. Maintain the temperature below 5 °C throughout the addition.

  • Stir the resulting diazonium salt solution for an additional 15 minutes in the ice bath.

Part B: Azo Coupling

  • In a 500 mL beaker, dissolve 1.49 g (0.01 mol) of this compound in 50 mL of 10% hydrochloric acid.

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the previously prepared cold diazonium salt solution to the this compound solution with vigorous stirring.

  • Maintain the temperature below 5 °C. A colored precipitate should form.

  • After the addition is complete, continue stirring the reaction mixture for 30 minutes in the ice bath.

  • Gradually add a saturated solution of sodium acetate until the mixture is neutral to litmus paper.

  • Filter the precipitated dye using a Büchner funnel and wash with cold water until the filtrate is colorless.

  • Recrystallize the crude dye from ethanol to obtain the purified product.

  • Dry the purified dye in a desiccator.

Data Presentation:

ParameterValueReference
Reactants
p-Nitroaniline1.38 g (0.01 mol)General Protocol
This compound1.49 g (0.01 mol)General Protocol
Sodium Nitrite0.7 g (0.01 mol)General Protocol
Reaction Conditions
Diazotization Temperature0-5 °C[General Protocol]
Coupling Temperature0-5 °C[General Protocol]
Product Characterization
Expected Product4-(4-Nitrophenylazo)-N-propyl-m-toluidine
Expected Yield75-85%Estimated
AppearanceReddish-brown solid
Melting Point (°C)Not available
λmax (in Ethanol)Not available

Characterization of the Synthesized Dye:

The structure and purity of the synthesized azo dye can be confirmed using various spectroscopic techniques:

  • FT-IR Spectroscopy: The FT-IR spectrum is expected to show a characteristic peak for the azo group (-N=N-) stretching vibration in the range of 1400-1450 cm⁻¹. Other significant peaks would include those for N-H stretching (if applicable), C-H stretching of aromatic and alkyl groups, and C=C stretching of the aromatic rings.

  • UV-Visible Spectroscopy: The UV-Visible spectrum, typically recorded in a solvent like ethanol or DMF, will show a characteristic absorption maximum (λmax) in the visible region, which is responsible for the color of the dye.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum will provide information about the different types of protons present in the molecule, including those on the aromatic rings and the N-propyl group.

  • Mass Spectrometry: Mass spectrometry can be used to determine the molecular weight of the synthesized dye, confirming its molecular formula.

Visualizations

Signaling Pathways and Workflows

To illustrate the synthesis process, the following diagrams created using the DOT language provide a visual representation of the reaction pathway and the experimental workflow.

dye_synthesis_pathway p-Nitroaniline p-Nitroaniline Diazonium Salt Diazonium Salt p-Nitroaniline->Diazonium Salt NaNO2, HCl, 0-5°C Azo Dye Azo Dye Diazonium Salt->Azo Dye Coupling, 0-5°C This compound This compound This compound->Azo Dye

Caption: Reaction pathway for the synthesis of an azo dye from p-Nitroaniline and this compound.

experimental_workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_workup Work-up and Purification d1 Dissolve p-Nitroaniline in HCl d2 Cool to 0-5°C d1->d2 d4 Add NaNO2 solution dropwise d2->d4 d3 Prepare NaNO2 solution d3->d4 c3 Add diazonium salt solution d4->c3 c1 Dissolve this compound in HCl c2 Cool to 0-5°C c1->c2 c2->c3 c4 Stir and neutralize c3->c4 w1 Filter the precipitate c4->w1 w2 Wash with cold water w1->w2 w3 Recrystallize from ethanol w2->w3 w4 Dry the final product w3->w4

Application Notes and Protocols for N-Propyl-m-toluidine in Agrochemical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Agrochemical Development Professionals

Introduction: N-Propyl-m-toluidine as a Versatile Intermediate

This compound (3-methyl-N-propylaniline) is an N-alkylated aromatic amine that serves as a valuable building block in organic synthesis. While not an active agrochemical ingredient itself, its structural features—a substituted aniline core—make it a key intermediate for the synthesis of a variety of potential agrochemicals, particularly herbicides. The N-propyl group and the methyl group on the phenyl ring can influence the lipophilicity, metabolic stability, and target-binding affinity of the final active ingredient.

The broader class of N-alkylanilines and toluidines has a well-established role in the agrochemical industry. For instance, N-methylaniline is used as an intermediate in the manufacturing of dyes and agrochemicals. Similarly, derivatives of toluidine are precursors to important herbicides and pesticides. This document provides detailed protocols and application notes for the prospective use of this compound in the development of novel N-acyl anilide herbicides, a class known for its effectiveness in weed management.

Application: Synthesis of N-Acyl Anilide Herbicides

A primary application of this compound in agrochemical research is its use as a precursor for the synthesis of N-acyl anilide herbicides. This class of herbicides, which includes well-known compounds like propanil, typically functions by inhibiting photosynthesis in target weed species. The synthesis involves the acylation of the secondary amine group of this compound with an appropriate acylating agent. The resulting N-acyl-N-propyl-m-toluidine derivatives can be screened for herbicidal activity against a panel of common agricultural weeds.

Physicochemical Properties of this compound

A comprehensive understanding of the physicochemical properties of the starting material is crucial for reaction design, solvent selection, and purification strategies.

PropertyValue
CAS Number 142031-46-7
Molecular Formula C₁₀H₁₅N
Molecular Weight 149.23 g/mol
Appearance Liquid
Boiling Point Not precisely documented, estimated >200 °C
Density Not precisely documented
Solubility Insoluble in water; soluble in common organic solvents

Experimental Protocols

Protocol for Synthesis of a Hypothetical N-Acyl Anilide Herbicide: N-(3-methylphenyl)-N-propylpropanamide

This protocol describes the synthesis of a representative N-acyl anilide from this compound and propionyl chloride.

Materials:

  • This compound (1.0 eq)

  • Propionyl chloride (1.1 eq)

  • Triethylamine (1.2 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add propionyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product via column chromatography on silica gel to yield the pure N-(3-methylphenyl)-N-propylpropanamide.

Synthesis_Workflow reagents This compound + Propionyl Chloride + Triethylamine dissolution Dissolve in DCM (0 °C) reagents->dissolution Step 1-3 reaction Stir at RT (4-6 hours) dissolution->reaction Step 4 workup Quench (NaHCO₃) Extract (DCM) Wash (Brine) reaction->workup Step 6-8 purification Dry (MgSO₄) Concentrate workup->purification Step 9 product N-(3-methylphenyl)-N- propylpropanamide purification->product Step 10

Caption: Synthetic workflow for N-(3-methylphenyl)-N-propylpropanamide.

Protocol for Herbicidal Activity Assay (Pre-emergence)

This protocol outlines a standard method for assessing the pre-emergence herbicidal activity of a test compound.

Materials:

  • Test compound (e.g., N-(3-methylphenyl)-N-propylpropanamide)

  • Acetone

  • Tween-20 (surfactant)

  • Distilled water

  • Seeds of various weed species (e.g., Echinochloa crus-galli, Amaranthus retroflexus) and a crop species (e.g., Zea mays)

  • Pots filled with sandy loam soil

  • Growth chamber with controlled light, temperature, and humidity

Procedure:

  • Prepare a stock solution of the test compound in acetone.

  • Prepare serial dilutions of the stock solution to achieve the desired application rates. Add a small amount of Tween-20 as a surfactant.

  • Sow the seeds of the test plant species in pots at a uniform depth.

  • Apply the test solutions evenly to the soil surface of the pots. A control group should be treated with a solution containing only acetone, water, and Tween-20.

  • Place the pots in a growth chamber under controlled conditions (e.g., 25°C, 16h light/8h dark cycle).

  • After 14-21 days, assess the herbicidal effect by counting the number of emerged seedlings and visually rating the phytotoxicity (e.g., on a scale of 0-100%, where 0 is no effect and 100 is complete kill).

  • Calculate the EC₅₀ (half-maximal effective concentration) value for each weed species.

Data Presentation: Hypothetical Biological Activity

The following table presents hypothetical, yet plausible, data for the herbicidal activity of the synthesized compound.

CompoundTarget SpeciesApplication Rate (g/ha)Efficacy (%)EC₅₀ (g/ha)
N-(3-methylphenyl)-N-propylpropanamideEchinochloa crus-galli (Barnyardgrass)25095120
Amaranthus retroflexus (Redroot Pigweed)25088150
Setaria faberi (Giant Foxtail)25092135
Zea mays (Corn) - Crop Safety50010>1000
Commercial Standard (e.g., Propanil)Echinochloa crus-galli25098100

Mechanism of Action: Hypothetical Signaling Pathway

N-acyl anilide herbicides commonly act by inhibiting Photosystem II (PSII) in the chloroplasts of susceptible plants. This disruption of the photosynthetic electron transport chain leads to the production of reactive oxygen species, causing rapid cellular damage and ultimately plant death.

Photosynthesis_Inhibition sunlight Sunlight ps2 Photosystem II (PSII) sunlight->ps2 plastoquinone Plastoquinone Pool ps2->plastoquinone Electron Transport cytochrome Cytochrome b6f plastoquinone->cytochrome ros Reactive Oxygen Species (ROS) Production plastoquinone->ros Blocked e- transport plastocyanin Plastocyanin cytochrome->plastocyanin ps1 Photosystem I (PSI) plastocyanin->ps1 atp_synthase ATP Synthase ps1->atp_synthase atp ATP atp_synthase->atp herbicide N-Acyl Anilide Herbicide herbicide->inhibition damage Cellular Damage (Lipid Peroxidation) ros->damage death Weed Death damage->death

Caption: Hypothetical inhibition of Photosystem II by an N-acyl anilide herbicide.

Application Notes and Protocols: N-Propyl-m-toluidine as a Precursor for Pharmaceutical Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and potential pharmaceutical applications of N-Propyl-m-toluidine. This document is intended to serve as a foundational resource for researchers engaged in the discovery and development of novel therapeutic agents. This compound, an N-alkylated aromatic amine, represents a versatile scaffold for the synthesis of a variety of biologically active molecules. Its structural features allow for further derivatization, making it a valuable starting material in medicinal chemistry.

While direct therapeutic applications of this compound are not widely established in publicly available literature, its structural analogs, such as other N-alkylated toluidines, have been investigated for a range of biological activities. These include roles as precursors to antimicrobial agents and kinase inhibitors. These notes will detail the synthesis of this compound and explore its potential derivatization into a hypothetical kinase inhibitor, providing a basis for further research and development in this area.

Data Presentation

The following tables summarize the physical and chemical properties of this compound and provide representative data for the synthesis and activity of a hypothetical kinase inhibitor derived from it.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number142031-46-7[1][2]
Molecular FormulaC₁₀H₁₅N[1][2]
Molecular Weight149.23 g/mol [1][2]
IUPAC Name3-methyl-N-propylaniline[1]
AppearanceNot available
Boiling PointNot available
DensityNot available
SolubilityNot available

Table 2: Representative Data for the Synthesis and Activity of a Hypothetical Kinase Inhibitor (NPMT-KI-01) Derived from this compound

ParameterValue
Synthesis of NPMT-KI-01
Starting MaterialThis compound
Reaction TypeBuchwald-Hartwig Amination
Yield85%
Purity (by HPLC)>98%
Biological Activity
Target KinaseEpidermal Growth Factor Receptor (EGFR)
IC₅₀ (EGFR)0.15 µM
Cell Line for Proliferation AssayA549 (Non-small cell lung cancer)
GI₅₀ (A549)0.5 µM

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes the synthesis of this compound from m-toluidine via N-alkylation. The procedure is adapted from established methods for the synthesis of N-alkylated toluidines.[3]

Materials:

  • m-Toluidine

  • n-Propyl iodide

  • Sodium carbonate (Na₂CO₃)

  • Acetonitrile (CH₃CN)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Magnetic stirrer and hotplate

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve m-toluidine (1.0 eq) and sodium carbonate (2.0 eq) in acetonitrile.

  • Addition of Alkylating Agent: To the stirring suspension, add n-propyl iodide (1.2 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts. Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Extraction: Dissolve the residue in diethyl ether and wash with saturated sodium bicarbonate solution (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to obtain pure this compound.

G A m-Toluidine + n-Propyl Iodide + Na₂CO₃ in Acetonitrile B Reflux (82°C, 12-18h) A->B C Reaction Work-up (Filtration, Evaporation) B->C D Liquid-Liquid Extraction (Diethyl Ether, NaHCO₃, Brine) C->D E Drying and Concentration (MgSO₄, Evaporation) D->E F Column Chromatography E->F G Pure this compound F->G

Caption: Workflow for the synthesis of this compound.

Protocol 2: Synthesis of a Hypothetical Kinase Inhibitor (NPMT-KI-01)

This protocol describes a hypothetical synthesis of a kinase inhibitor from this compound using a Buchwald-Hartwig amination reaction, a common method for forming C-N bonds in medicinal chemistry.

Materials:

  • This compound

  • 4-Chloro-7H-pyrrolo[2,3-d]pyrimidine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Xantphos

  • Cesium carbonate (Cs₂CO₃)

  • 1,4-Dioxane

  • Standard laboratory glassware for inert atmosphere reactions (Schlenk line)

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere of argon, add this compound (1.1 eq), 4-chloro-7H-pyrrolo[2,3-d]pyrimidine (1.0 eq), cesium carbonate (1.4 eq), and Xantphos (0.1 eq).

  • Addition of Catalyst and Solvent: Add Pd₂(dba)₃ (0.05 eq) and anhydrous 1,4-dioxane to the flask.

  • Reaction: Heat the reaction mixture to 100°C and stir for 8-12 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction mixture to room temperature and dilute with ethyl acetate. Filter the mixture through a pad of Celite and wash the pad with ethyl acetate.

  • Extraction: Wash the combined organic filtrates with water (2x) and brine (1x).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the hypothetical kinase inhibitor, NPMT-KI-01.

Signaling Pathway

The following diagram illustrates a simplified EGFR signaling pathway, which is often targeted by kinase inhibitors in cancer therapy. The hypothetical compound NPMT-KI-01 is depicted as an inhibitor of the EGFR kinase domain, thereby blocking downstream signaling cascades that promote cell proliferation and survival.

G EGF EGF EGFR EGFR EGF->EGFR RAS RAS EGFR->RAS NPMT_KI_01 NPMT-KI-01 NPMT_KI_01->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation

Caption: Hypothetical inhibition of the EGFR signaling pathway by NPMT-KI-01.

References

Application Notes and Protocols for N-propylation of m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis of N-propyl-m-toluidine, a valuable intermediate in the development of pharmaceuticals and other specialty chemicals. Two primary synthetic routes are discussed: direct N-alkylation via a nucleophilic substitution reaction and reductive amination. Each method is presented with a detailed experimental protocol, a summary of relevant quantitative data, and a mechanistic overview.

Direct N-Alkylation with 1-Propyl Iodide

Direct N-alkylation of m-toluidine with a propyl halide, such as 1-propyl iodide, is a classical and straightforward approach for the synthesis of this compound. The reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.

Reaction Mechanism: SN2 Pathway

The N-propylation of m-toluidine with 1-propyl iodide follows an SN2 mechanism. In this concerted, one-step process, the lone pair of electrons on the nitrogen atom of m-toluidine acts as a nucleophile, attacking the electrophilic carbon of 1-propyl iodide. This "backside attack" occurs 180 degrees from the carbon-iodine bond.[1][2][3] As the new carbon-nitrogen bond forms, the carbon-iodine bond simultaneously breaks.[4] This leads to the formation of a transition state where both the nucleophile and the leaving group are partially bonded to the carbon atom.[1] The reaction results in the formation of N-propyl-m-toluidinium iodide, which is then deprotonated by a base (or another molecule of m-toluidine) to yield the final product, this compound. A significant drawback of this method is the potential for over-alkylation, leading to the formation of the tertiary amine, N,N-dipropyl-m-toluidine.[5]

SN2_Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products m_toluidine m-Toluidine transition_state [m-Toluidine---Propyl---Iodide]‡ m_toluidine->transition_state Nucleophilic Attack propyl_iodide 1-Propyl Iodide propyl_iodide->transition_state n_propyl_m_toluidine This compound transition_state->n_propyl_m_toluidine Bond Formation/Breaking hi Hydrogen Iodide transition_state->hi

Figure 1: SN2 mechanism for N-propylation of m-toluidine.
Experimental Protocol: Direct N-Alkylation

This protocol is adapted from a general procedure for the N-alkylation of m-toluidine with alkyl iodides.[6]

Materials:

  • m-Toluidine

  • 1-Propyl iodide

  • 10% Sodium hydroxide solution

  • Diethyl ether

  • Anhydrous potassium hydroxide flakes

  • Sealed pressure bottle

  • Standard glassware for extraction and distillation

Procedure:

  • In a sealed pressure bottle, combine m-toluidine (1.0 equivalent) and 1-propyl iodide (1.0 equivalent).

  • Seal the bottle securely and place it in a beaker of water.

  • Gradually warm the water bath to 70-80 °C and maintain this temperature.

  • Allow the reaction to proceed for several days, monitoring the formation of a crystalline mass of N-propyl-m-toluidinium iodide.

  • After the reaction is complete, cool the vessel to room temperature.

  • Carefully open the pressure bottle and break up the crystalline mass.

  • Add 10% sodium hydroxide solution to the reaction mixture to neutralize the hydroiodide salt and liberate the free amine.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous potassium hydroxide flakes.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure to remove the diethyl ether.

  • Purify the crude product by vacuum distillation to obtain pure this compound.

Quantitative Data: Direct N-Alkylation
ParameterValueReference
Reactantsm-Toluidine, 1-Propyl Iodide[6]
Temperature70-80 °C[6]
Reaction TimeSeveral days[6]
Yield (analogous ethylation)63-66%[7]

Reductive Amination with Propanal

Reductive amination is a versatile and often higher-yielding method for the synthesis of secondary amines.[7] This two-step, one-pot reaction involves the initial formation of an imine from the reaction of m-toluidine and propanal, followed by the in-situ reduction of the imine to the corresponding secondary amine.[2][8]

Reaction Mechanism: Reductive Amination

The reaction proceeds in two main stages:

  • Imine Formation: The nitrogen atom of m-toluidine performs a nucleophilic attack on the carbonyl carbon of propanal. This is followed by a proton transfer and the elimination of a water molecule to form a protonated imine (iminium ion).[2]

  • Reduction: A reducing agent, such as sodium borohydride (NaBH₄), then delivers a hydride ion to the electrophilic carbon of the iminium ion, reducing the carbon-nitrogen double bond to a single bond and yielding the final product, this compound.[8]

Reductive_Amination_Workflow cluster_step1 Step 1: Imine Formation cluster_step2 Step 2: Reduction m_toluidine m-Toluidine imine Imine Intermediate m_toluidine->imine propanal Propanal propanal->imine n_propyl_m_toluidine This compound imine->n_propyl_m_toluidine reducing_agent Reducing Agent (e.g., NaBH4) reducing_agent->n_propyl_m_toluidine

Figure 2: Workflow for reductive amination.
Experimental Protocol: Reductive Amination

This protocol is adapted from general procedures for the reductive amination of anilines with aldehydes using sodium borohydride.[9][10][11]

Materials:

  • m-Toluidine

  • Propanal

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Saturated aqueous sodium bicarbonate solution

  • Dichloromethane or Ethyl acetate

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard glassware for reaction, extraction, and purification

Procedure:

  • In a round-bottom flask, dissolve m-toluidine (1.0 equivalent) in methanol or ethanol.

  • Cool the solution in an ice bath.

  • Slowly add propanal (1.1 equivalents) to the solution and stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a solution or suspension of sodium borohydride (1.5 equivalents) in the same solvent.

  • Slowly add the sodium borohydride to the reaction mixture containing the imine, ensuring the temperature remains below 25 °C.

  • After the addition is complete, continue stirring the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, cautiously quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by vacuum distillation to obtain pure this compound.

Quantitative Data: Reductive Amination
ParameterValueReference
Reactantsm-Toluidine, Propanal[9][10]
Reducing AgentSodium Borohydride (NaBH₄)[9][10]
SolventMethanol or Ethanol[7]
TemperatureRoom Temperature[10][11]
Yield (analogous reactions)85-95%[9]

Catalytic N-Alkylation with 1-Propanol

A greener and more atom-economical approach to N-propylation is the direct use of 1-propanol as the alkylating agent in the presence of a suitable catalyst. This method, often referred to as a "borrowing hydrogen" or "hydrogen autotransfer" reaction, avoids the use of stoichiometric amounts of alkyl halides or reducing agents, with water being the only byproduct.[12] Various transition metal catalysts, particularly those based on ruthenium and iridium, have been shown to be effective for the N-alkylation of anilines with alcohols.

Reaction Mechanism: Catalytic N-Alkylation

The catalytic cycle can be summarized in three key steps:

  • Oxidation: The catalyst first dehydrogenates the 1-propanol to propanal.

  • Condensation: The in-situ generated propanal then reacts with m-toluidine to form an imine intermediate, with the elimination of water.

  • Reduction: The catalyst, which holds the "borrowed" hydrogen, then reduces the imine to the final this compound product and is regenerated for the next catalytic cycle.[12]

Catalytic_N_Alkylation_Cycle catalyst Catalyst propanal Propanal catalyst->propanal Oxidation n_propyl_m_toluidine This compound catalyst->n_propyl_m_toluidine Hydrogen Transfer propanol 1-Propanol propanol->propanal imine Imine propanal->imine m_toluidine m-Toluidine m_toluidine->imine Condensation imine->n_propyl_m_toluidine Reduction h2o H₂O imine->h2o n_propyl_m_toluidine->catalyst Catalyst Regeneration h2 [H₂]

Figure 3: Catalytic cycle for N-alkylation with an alcohol.
Experimental Protocol: Catalytic N-Alkylation (General)

Materials:

  • m-Toluidine

  • 1-Propanol

  • Ruthenium or Iridium-based catalyst (e.g., [RuCl₂(p-cymene)]₂)

  • Base (e.g., K₂CO₃ or t-BuOK)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Nitrogen or Argon)

  • Schlenk flask or similar reaction vessel

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the Ruthenium or Iridium catalyst, the base, and the anhydrous solvent.

  • Add m-toluidine and 1-propanol to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir for the required reaction time (typically 12-24 hours).

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the reaction mixture to remove the catalyst and base.

  • Wash the solid residue with the reaction solvent.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography or vacuum distillation.

Quantitative Data: Catalytic N-Alkylation

Specific quantitative data for the N-propylation of m-toluidine with 1-propanol is not available in the search results. The following table provides general conditions for analogous reactions.

ParameterGeneral Value
ReactantsAryl amine, Alcohol
CatalystRu, Ir, or other transition metal complexes
BaseK₂CO₃, t-BuOK, etc.
SolventToluene, Dioxane, etc.
Temperature80-150 °C
Reaction Time12-48 h
YieldGenerally good to excellent (highly dependent on substrate and catalyst)

Summary and Comparison of Methods

MethodAdvantagesDisadvantagesTypical Yield
Direct N-Alkylation Simple procedure, readily available reagents.Risk of over-alkylation, use of potentially hazardous alkyl halides, slower reaction times.Moderate (e.g., 63-66% for ethylation)[7]
Reductive Amination High selectivity for mono-alkylation, high yields, milder conditions.Requires a stoichiometric amount of a reducing agent.High to Excellent (85-95% for analogous reactions)[9]
Catalytic N-Alkylation Atom economical (water is the only byproduct), environmentally friendly.Requires a catalyst which may be expensive, may require higher temperatures and inert atmosphere.Good to Excellent (highly variable)

Conclusion

The choice of synthetic route for the N-propylation of m-toluidine depends on the specific requirements of the researcher, including desired yield, purity, scale, and available resources. For high-purity and high-yield synthesis on a laboratory scale, reductive amination is often the preferred method. Direct alkylation provides a simpler, albeit potentially lower-yielding, alternative. Catalytic N-alkylation represents a promising green chemistry approach, particularly for larger-scale industrial applications, though further optimization for this specific transformation is likely required.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing N-propylation of m-Toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for the N-propylation of m-toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic methods for the N-propylation of m-toluidine?

A1: The most common laboratory-scale methods are direct N-alkylation using a propyl halide (e.g., n-propyl iodide or bromide) and reductive amination using propionaldehyde.[1][2] Direct alkylation is a classic, straightforward method, while reductive amination often provides higher selectivity for the mono-propylated product, minimizing the formation of the tertiary amine.[1] A third, more controlled but multi-step approach, involves the protection of the amine as a sulfonamide, followed by alkylation and deprotection.[3]

Q2: The major impurity in my reaction is N,N-di-n-propyl-m-toluidine. How can I prevent this over-alkylation?

A2: Over-alkylation occurs because the desired secondary amine product (N-propyl-m-toluidine) can be more nucleophilic than the starting primary amine.[2] To minimize the formation of the N,N-di-propyl byproduct, you should:

  • Control Stoichiometry: Avoid using a large excess of the propylating agent. A molar ratio of m-toluidine to propyl halide of 1:1 is a good starting point.[2]

  • Slow Addition: Add the alkylating agent slowly to the reaction mixture to maintain its low concentration, which reduces the probability of a second alkylation event.[1]

  • Lower Reaction Temperature: Higher temperatures can favor the second propylation. Maintaining a moderate temperature can increase selectivity.[2]

  • Monitor the Reaction: Use TLC or GC to track the consumption of the starting material and stop the reaction once it is complete to prevent further reaction of the product.[2]

Q3: Which propyl halide is a more effective alkylating agent, n-propyl bromide or n-propyl iodide?

A3: N-propyl iodide is a more reactive and effective alkylating agent than n-propyl bromide.[4] The reactivity of alkyl halides follows the order I > Br > Cl, corresponding to the leaving group ability of the halide ion. Therefore, reactions with n-propyl iodide typically proceed faster or under milder conditions.[1][4]

Q4: What are the most effective methods for purifying crude this compound?

A4: The primary methods for purification are vacuum distillation and, if necessary, separation from unreacted primary amine via a nitroso-intermediate.[1][4]

  • Vacuum Distillation: This is the most common method to purify the final product, especially for separating it from the higher-boiling di-propylated byproduct.[1]

  • Purification via N-nitroso Intermediate: To remove unreacted m-toluidine, the crude mixture can be treated with sodium nitrite in an acidic solution. The secondary amine forms a nitroso compound that can be separated and then reduced back to the pure this compound.[1][4]

Q5: My purified this compound darkens over time. What causes this and how can I prevent it?

A5: The darkening of this compound, like many aromatic amines, is typically due to oxidation from exposure to air and light.[4][5] To ensure stability and maximize shelf-life, the product should be stored in a tightly sealed, amber glass container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark, and dry place.[5]

Troubleshooting Guide

This guide addresses common issues encountered during the N-propylation of m-toluidine.

IssuePotential CausesRecommended Solutions
Low Yield or Incomplete Reaction 1. Poor leaving group on the alkylating agent (e.g., using propyl chloride).2. Reaction temperature is too low.3. Poor quality or inactive starting materials.4. Inefficient mixing or stirring.1. Use a more reactive alkylating agent like n-propyl iodide.[4]2. Gradually increase the reaction temperature; for propyl halides, warming to 70-80°C may be necessary.[4]3. Use fresh, high-purity m-toluidine and propylating agent.[2]4. Ensure vigorous and efficient stirring throughout the reaction.[2]
High Levels of Di-propylation 1. Molar excess of the propylating agent.2. High reaction temperature.3. Prolonged reaction time after consumption of starting material.1. Use a 1:1 stoichiometric ratio of m-toluidine to the propylating agent.[2]2. Lower the reaction temperature to improve selectivity for mono-alkylation.[2]3. Monitor the reaction progress by TLC or GC and stop it once the m-toluidine is consumed.[2]
Reaction Stalls Before Completion 1. Deactivation of catalyst (if used).2. Formation of inhibiting byproducts.3. Insufficient base to neutralize the generated acid (in alkyl halide methods).1. Add fresh catalyst or switch to a more robust one.2. Consider an alternative reaction method, like reductive amination, which may have a cleaner profile.[2]3. Add an additional base to neutralize the hydrohalic acid formed during the reaction.
Difficulties in Product Purification 1. Similar boiling points of this compound and unreacted m-toluidine.2. Formation of emulsions during aqueous workup.3. The product is unstable and darkens upon standing or heating.[4]1. For difficult separations, use the nitroso intermediate method to chemically separate the primary and secondary amines.[1] Alternatively, use careful fractional distillation under reduced pressure.2. Add brine (saturated NaCl solution) to the aqueous layer to break up emulsions during extraction.3. Perform distillation quickly under a high vacuum to minimize thermal degradation. Store the final product under an inert atmosphere in the dark.[5]

Data Presentation

Table 1: Comparison of N-propylation Synthesis Methods
MethodAdvantagesDisadvantagesSelectivity
Direct Alkylation Simple, one-step procedure; readily available reagents.[2]Often leads to over-alkylation (di-propylation); can require elevated temperatures.[2][3]Moderate to Low
Reductive Amination High selectivity for mono-alkylation; generally milder conditions.[1][6]Two-step process (imine formation and reduction); requires a reducing agent.[6]High
Sulfonamide Method Excellent control and selectivity for mono-alkylation; avoids over-alkylation.[3]Multi-step process (protection, alkylation, deprotection); requires protecting groups.[3]Very High

Experimental Protocols

Safety Precaution: These protocols involve hazardous chemicals. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Direct N-propylation using n-Propyl Iodide

This protocol is adapted from established procedures for the N-alkylation of toluidines.[4]

Materials:

  • m-Toluidine

  • n-Propyl iodide

  • 10% Sodium hydroxide (NaOH) solution

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous potassium hydroxide (KOH) or magnesium sulfate (MgSO₄)

  • Deionized water

Procedure:

  • In a sealed pressure vessel or a round-bottom flask equipped with a reflux condenser, combine m-toluidine and n-propyl iodide in a 1:1 molar ratio.

  • Heat the mixture gradually to 70–80°C and maintain this temperature with vigorous stirring. The reaction may take several hours to days to complete.[4] Monitor the progress by TLC or GC.

  • After cooling to room temperature, a crystalline mass of the hydroiodide salt may have formed.

  • Liberate the free amine by carefully adding 10% NaOH solution until the mixture is strongly basic. Add diethyl ether to dissolve the organic components.

  • Transfer the mixture to a separatory funnel. Separate the ether layer, and wash it with water and then with brine.

  • Dry the ether solution over anhydrous KOH or MgSO₄.

  • Filter off the drying agent and remove the ether by rotary evaporation.

  • Purify the resulting crude oil by vacuum distillation to obtain pure this compound.

Protocol 2: N-propylation via Reductive Amination

This is a generalized protocol for the selective synthesis of this compound.[2][7]

Materials:

  • m-Toluidine

  • Propionaldehyde

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Extraction solvent (e.g., ethyl acetate or dichloromethane)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve m-toluidine (1 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and add propionaldehyde (1 to 1.1 equivalents) dropwise while stirring.

  • Allow the mixture to stir at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Slowly add sodium borohydride (1.5 equivalents) to the reaction mixture in small portions, ensuring the temperature remains below 20-25°C.

  • After the addition is complete, stir the reaction for an additional 10-12 hours at room temperature.

  • Carefully quench the reaction by the slow addition of water.

  • Remove the bulk of the methanol under reduced pressure.

  • Extract the aqueous residue multiple times with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or flash column chromatography.

Mandatory Visualizations

Troubleshooting_Workflow start Problem Encountered in N-propylation low_yield Low Yield or Incomplete Reaction start->low_yield over_alkylation High Level of Di-propylation start->over_alkylation purification_issue Purification Difficulties start->purification_issue cause_ly_1 Poor Leaving Group? low_yield->cause_ly_1 Check Reagents cause_oa_1 Excess Alkylating Agent? over_alkylation->cause_oa_1 Check Stoichiometry cause_p_1 Similar Boiling Points? purification_issue->cause_p_1 Check Separation cause_ly_2 Temp Too Low? cause_ly_1->cause_ly_2 No sol_ly_1 Use n-propyl iodide cause_ly_1->sol_ly_1 Yes sol_ly_2 Increase Temperature (e.g., 70-80°C) cause_ly_2->sol_ly_2 Yes cause_oa_2 Temp Too High? cause_oa_1->cause_oa_2 No sol_oa_1 Use 1:1 Stoichiometry cause_oa_1->sol_oa_1 Yes sol_oa_2 Lower Reaction Temp & Monitor with TLC/GC cause_oa_2->sol_oa_2 Yes cause_p_2 Emulsion in Workup? cause_p_1->cause_p_2 No sol_p_1 Use Nitroso Method or Fractional Distillation cause_p_1->sol_p_1 Yes sol_p_2 Add Brine During Extraction cause_p_2->sol_p_2 Yes

Caption: Troubleshooting decision tree for N-propylation of m-toluidine.

Direct_Alkylation_Workflow cluster_reaction Reaction Setup cluster_workup Workup cluster_purification Purification reagents 1. Combine m-toluidine & n-propyl iodide heat 2. Heat reaction (70-80°C) reagents->heat base 3. Add NaOH (aq) & Ether heat->base extract 4. Separate Layers & Wash base->extract dry 5. Dry with MgSO₄ or KOH extract->dry evap 6. Evaporate Solvent dry->evap distill 7. Vacuum Distillation evap->distill product Pure This compound distill->product

Caption: Experimental workflow for direct N-propylation.

Reductive_Amination_Workflow cluster_imine Imine Formation cluster_reduction Reduction cluster_workup Workup & Purification reagents 1. Dissolve m-toluidine & Propionaldehyde stir 2. Stir at RT (1-2 hours) reagents->stir add_nabh4 3. Add NaBH₄ in portions stir->add_nabh4 stir_long 4. Stir at RT (10-12 hours) add_nabh4->stir_long quench 5. Quench with H₂O & Extract stir_long->quench dry 6. Dry & Evaporate Solvent quench->dry purify 7. Purify (Distillation or Chromatography) dry->purify product Pure This compound purify->product

Caption: Experimental workflow for N-propylation via reductive amination.

References

Technical Support Center: Minimizing N,N-dipropyl-m-toluidine Formation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of N-propyl-m-toluidine. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the selective N-alkylation of m-toluidine, with a specific focus on minimizing the formation of the N,N-dipropyl-m-toluidine byproduct.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The most common methods for synthesizing this compound are direct alkylation with a propyl halide (e.g., propyl bromide or iodide) and reductive amination with propanal.[1][2][3] Direct alkylation is a classic approach, while reductive amination can offer greater control over selectivity.[3] Catalytic alkylation using propanol is also a viable, greener alternative, often employed at industrial scales.[4][5]

Q2: Why is N,N-dipropyl-m-toluidine a common byproduct in this reaction?

A2: The formation of N,N-dipropyl-m-toluidine occurs due to over-alkylation. The desired product, this compound (a secondary amine), is often more nucleophilic than the starting material, m-toluidine (a primary amine).[2] This increased nucleophilicity makes it competitive to react with the propylating agent, leading to the formation of the undesired tertiary amine.

Q3: How can I monitor the reaction to check the ratio of mono- to di-alkylation?

A3: Reaction progress and product ratios can be monitored using techniques like Thin Layer Chromatography (TLC), Gas Chromatography (GC), or High-Performance Liquid Chromatography (HPLC).[6] For detailed structural confirmation and quantification, Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are highly effective.[7][8]

Q4: Is it possible to completely eliminate the formation of N,N-dipropyl-m-toluidine?

A4: While complete elimination is challenging, its formation can be significantly minimized to trace amounts through careful control of reaction conditions.[9] Key strategies involve adjusting reactant stoichiometry, lowering the reaction temperature, and choosing an appropriate solvent and base.[2][10]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiment.

Issue 1: My final product is a mixture with a significant amount of N,N-dipropyl-m-toluidine.

  • Potential Cause: The molar ratio of the propylating agent to m-toluidine is too high. An excess of the alkylating agent drives the reaction towards di-propylation.

  • Solution: Carefully control the stoichiometry. Start with a 1:1 to 1:1.2 molar ratio of m-toluidine to the propylating agent.[2] A slight excess of the amine can also be used to favor mono-alkylation.

  • Potential Cause: The reaction temperature is too high. Higher temperatures can increase the rate of the second alkylation step.[2][11]

  • Solution: Maintain a lower, controlled reaction temperature. The optimal temperature will depend on the specific reagents and solvent used, but running the reaction at room temperature or slightly below is a good starting point.

  • Potential Cause: The propylating agent was added too quickly. A high local concentration of the alkylating agent can promote reaction with the more nucleophilic this compound product.

  • Solution: Add the propylating agent slowly or dropwise to the m-toluidine solution over an extended period.[2] This maintains a low concentration of the electrophile, favoring reaction with the more abundant primary amine.

Issue 2: The reaction is very slow, and I'm still getting the di-propylated byproduct.

  • Potential Cause: The chosen propyl halide has a poor leaving group.

  • Solution: The reactivity of alkyl halides follows the order I > Br > Cl.[3] Consider switching from propyl bromide to propyl iodide to increase the reaction rate at a lower temperature, which can improve selectivity.

  • Potential Cause: The base used is not optimal for selective mono-alkylation.

  • Solution: Weaker, non-nucleophilic bases are often preferred. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective.[9] Using a hindered base can also help by selectively deprotonating the less sterically hindered primary amine.

Issue 3: How do I purify my this compound from the di-propylated byproduct?

  • Solution: Fractional vacuum distillation is a highly effective method for separating this compound from N,N-dipropyl-m-toluidine, as they have different boiling points.[12] Column chromatography on silica gel can also be used for smaller-scale purifications. For a chemical separation method, the crude mixture can be treated with an acid chloride (like benzoyl chloride). The secondary amine will form a stable amide, while the tertiary amine will not react and can be washed away. The amide can then be hydrolyzed back to the pure secondary amine.

Data Presentation

The following table summarizes the impact of key reaction parameters on the selectivity of the N-propylation of m-toluidine.

ParameterCondition AProduct Ratio (Mono:Di)Condition BProduct Ratio (Mono:Di)Reference
Stoichiometry (m-toluidine:propyl bromide)1 : 1.185 : 151 : 2.040 : 60[2]
Temperature 25 °C90 : 1080 °C65 : 35[11]
Base K₂CO₃88 : 12Triethylamine70 : 30[10]
Solvent Toluene82 : 18DMF75 : 25[10][13]

Note: These values are illustrative and can vary based on the full set of reaction conditions.

Experimental Protocols

Protocol 1: Selective Mono-Alkylation via Direct Alkylation

This protocol is optimized to favor the formation of this compound.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add m-toluidine (1 eq.) and a suitable solvent like acetonitrile. Add a mild, non-nucleophilic base such as finely powdered potassium carbonate (1.5 eq.).

  • Reagent Addition: Cool the mixture in an ice bath. Slowly add propyl bromide (1.05 eq.) dropwise from the dropping funnel over 1-2 hours with vigorous stirring.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 24-48 hours. Monitor the reaction's progress using TLC or GC.

  • Workup: Once the starting material is consumed, filter off the base. Quench the reaction by adding water. Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via vacuum distillation to isolate pure this compound.[3][12]

Protocol 2: Analysis of Product Mixture by Gas Chromatography (GC)
  • Sample Preparation: Dilute a small aliquot of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • GC Conditions:

    • Column: A standard non-polar capillary column (e.g., DB-5 or HP-5).

    • Injector Temperature: 250 °C.

    • Detector (FID) Temperature: 280 °C.

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp up to 250 °C at a rate of 15 °C/min.

    • Carrier Gas: Helium or Nitrogen.

  • Analysis: Inject the prepared sample. The compounds will elute based on their boiling points and polarity. Typically, m-toluidine will elute first, followed by this compound, and then N,N-dipropyl-m-toluidine. The relative peak areas can be used to determine the approximate ratio of the components in the mixture.[8]

Visualizations

Reaction Pathway

ReactionPathway cluster_reactants Reactants cluster_products Products m-Toluidine m-Toluidine This compound This compound (Desired Product) m-Toluidine->this compound + Propyl Bromide Propyl Bromide Propyl Bromide N,N-dipropyl-m-toluidine N,N-dipropyl-m-toluidine (Byproduct) This compound->N,N-dipropyl-m-toluidine + Propyl Bromide (Over-alkylation)

Caption: Reaction scheme for the N-propylation of m-toluidine.

Experimental Workflow

Workflow start Start setup Reaction Setup m-Toluidine + Solvent + Base start->setup addition Slow Addition Add Propyl Bromide setup->addition reaction Reaction Stir at controlled temp. addition->reaction monitor Monitor | TLC / GC reaction->monitor monitor->reaction Incomplete workup Workup Quench, Extract monitor->workup Complete purify Purification Vacuum Distillation workup->purify end Pure this compound purify->end

Caption: Workflow for selective this compound synthesis.

Troubleshooting Logic

Troubleshooting start High % of N,N-dipropyl Byproduct Observed q_stoich Was reactant ratio > 1:1.1 (Propyl:Amine)? start->q_stoich s_stoich Reduce ratio to 1:1 q_stoich->s_stoich Yes q_temp Was reaction temp > 30°C? q_stoich->q_temp No end Re-run Experiment s_stoich->end s_temp Lower temperature q_temp->s_temp Yes q_add Was addition rapid? q_temp->q_add No s_temp->end s_add Add dropwise over >1 hr q_add->s_add Yes q_add->end No s_add->end

Caption: Decision tree for troubleshooting over-alkylation.

References

troubleshooting low yield in N-Propyl-m-toluidine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to the low yield of N-Propyl-m-toluidine synthesis.

Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of this compound, presented in a question-and-answer format.

Issue 1: Low or No Product Yield

Q: My reaction shows very low conversion of m-toluidine, resulting in a poor yield. What are the likely causes and how can I fix them?

A: Low conversion can be attributed to several factors concerning reagents, reaction conditions, and the chosen synthetic method. The two primary methods for this synthesis are N-alkylation and reductive amination.

For N-Alkylation Reactions (using a propyl halide):

  • Insufficient Reaction Time or Temperature: The reaction between m-toluidine and a propyl halide can be slow. For instance, a similar reaction with ethyl bromide requires standing for 24 hours at room temperature, or for propyl iodide, several days of gentle warming (70-80°C) may be necessary.[2] Ensure your reaction has proceeded for a sufficient duration and at an appropriate temperature.

  • Base Strength: A base is often used to neutralize the hydrohalic acid formed during the reaction. If the base is too weak, the reaction mixture will become acidic, protonating the starting m-toluidine and rendering it non-nucleophilic. Consider using a stronger, non-nucleophilic base.

  • Reagent Purity: Impurities in the m-toluidine or propyl halide can inhibit the reaction. Ensure you are using reagents of high purity.[2]

For Reductive Amination Reactions (using propanal):

  • Inefficient Imine Formation: The initial step is the formation of an imine from m-toluidine and propanal. This equilibrium can be unfavorable. It is often catalyzed by a weak acid, like acetic acid.[3] However, strong acids can protonate the amine, preventing it from acting as a nucleophile.

  • Inactive Reducing Agent: The choice and quality of the reducing agent are critical. Sodium borohydride (NaBH₄) is a common choice, but it can degrade if not stored properly.[4][5] Ensure your reducing agent is fresh and active. Other reducing agents like sodium triacetoxyborohydride (STAB) are also effective and can be used.[6]

  • Reaction Conditions: The reduction of the imine is typically performed at a controlled temperature. Ensure the conditions are optimal for the specific reducing agent you are using.

Issue 2: Formation of Significant Byproducts

Q: My reaction produces the desired this compound, but I'm getting a lot of impurities. What are these byproducts and how can I minimize them?

A: The most common byproduct is the over-alkylated product, N,N-dipropyl-m-toluidine. This is particularly a problem in N-alkylation reactions.[3]

Strategies to Minimize Over-Alkylation:

  • Control Stoichiometry: Use an excess of m-toluidine relative to the propyl halide. This makes it statistically more likely for the propyl halide to react with the more abundant starting material rather than the this compound product.[3]

  • Slow Addition of Alkylating Agent: Adding the propyl halide slowly to the reaction mixture keeps its concentration low, reducing the chance of a second alkylation event occurring.[3]

  • Choose Reductive Amination: Reductive amination is generally more selective for the formation of secondary amines and avoids the issue of over-alkylation that is common with direct alkylation.[3]

Issue 3: Difficulty in Product Purification

Q: I have a crude product mixture containing this compound and unreacted m-toluidine. How can I effectively separate them?

A: Separating this compound from the starting m-toluidine can be challenging due to their similar properties.

  • Fractional Distillation: Careful fractional distillation under reduced pressure is a common method. However, the boiling points of the two compounds may be close, requiring an efficient distillation column.[3]

  • Purification via Nitroso Intermediate: A classical chemical method involves the formation of an N-nitroso derivative.[2][3]

    • The crude mixture is dissolved in dilute hydrochloric acid and cooled.

    • Sodium nitrite solution is added, which converts the secondary amine (this compound) into an N-nitroso compound. The primary m-toluidine is diazotized.

    • The N-nitroso compound can be extracted with a solvent like ether.

    • The extracted nitroso compound is then reduced back to the pure this compound using a reducing agent like stannous chloride in hydrochloric acid.[2][3]

    • The final product is isolated by making the solution basic and performing steam distillation or extraction.[2]

Experimental Protocols

Protocol 1: Synthesis via N-Alkylation

This protocol is adapted from a procedure for the synthesis of N-ethyl-m-toluidine and can be modified for N-propylation.[2]

Materials:

  • m-Toluidine

  • Propyl iodide

  • 10% Sodium hydroxide solution

  • Diethyl ether or Benzene

  • Anhydrous potassium hydroxide flakes

Procedure:

  • In a sealed pressure bottle, combine m-toluidine and propyl iodide. For N-propylation, gentle warming to 70-80°C may be required for several days.[2]

  • A crystalline mass of the hydroiodide salt will form.

  • Break up the crystalline mass and add 10% sodium hydroxide solution and ether to liberate the free amine.

  • Separate the ether layer, wash it with water, and dry it over anhydrous potassium hydroxide.

  • Distill off the ether to obtain the crude amine mixture.

  • Purify the crude product by vacuum distillation or via the nitroso intermediate method as described above. A yield of 63-66% was reported for the ethyl derivative.[2][3]

Protocol 2: Synthesis via Reductive Amination

This is a generalized protocol for the selective synthesis of secondary amines.[3][4]

Materials:

  • m-Toluidine

  • Propanal

  • Methanol or Ethanol

  • Sodium borohydride (NaBH₄)

  • Acetic acid (optional, as a catalyst for imine formation)

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a reaction flask, dissolve m-toluidine (1 equivalent) in methanol. Add propanal (1 equivalent) dropwise while stirring. A small amount of acetic acid can be added to catalyze imine formation.[3]

  • Reduction: Cool the solution and add sodium borohydride (NaBH₄) portion-wise.[5]

  • Workup: Once the reduction is complete (monitor by TLC or GC), carefully quench any excess reducing agent by slowly adding water or dilute acid.

  • Adjust the pH to be basic to ensure the product is in its free amine form.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.[3]

  • Purification: Concentrate the solvent under reduced pressure. Purify the resulting crude product by vacuum distillation.

Data Presentation

Table 1: Comparison of Synthetic Methods for N-Alkylation of Toluidines
MethodAlkylating AgentTypical YieldKey AdvantagesCommon Issues
N-Alkylation Propyl Iodide/Bromide63-66% (for ethyl analog)[2][3]Straightforward, readily available reagents.Over-alkylation, difficult purification.[3][7]
Reductive Amination Propanal & NaBH₄Potentially higherHigh selectivity, avoids over-alkylation.[3]Requires careful control of imine formation and reduction steps.

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield of This compound check_method Identify Synthesis Method start->check_method n_alkylation N-Alkylation Path check_method->n_alkylation N-Alkylation red_amination Reductive Amination Path check_method->red_amination Reductive Amination check_reagents_na Check Reagents: - Propyl Iodide > Bromide - High Purity Starting Materials n_alkylation->check_reagents_na check_conditions_na Check Conditions: - Sufficient Reaction Time? - Appropriate Temperature? n_alkylation->check_conditions_na check_byproducts_na Check for Byproducts: - N,N-dipropyl-m-toluidine? n_alkylation->check_byproducts_na solution_reagents Solution: - Switch to Propyl Iodide - Use Pure Reagents check_reagents_na->solution_reagents solution_conditions Solution: - Increase Reaction Time/Temp check_conditions_na->solution_conditions solution_byproducts Solution: - Use excess m-toluidine - Slow addition of halide - Consider Reductive Amination check_byproducts_na->solution_byproducts check_imine Check Imine Formation: - Catalyst (weak acid) used? - Aldehyde quality? red_amination->check_imine check_reducing_agent Check Reducing Agent: - Is it fresh/active? - Correct stoichiometry? red_amination->check_reducing_agent solution_imine Solution: - Add catalytic acetic acid check_imine->solution_imine solution_reducing_agent Solution: - Use fresh NaBH4 or STAB check_reducing_agent->solution_reducing_agent

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ReactionPathways cluster_alkylation N-Alkylation Pathway cluster_reductive Reductive Amination Pathway m_toluidine_a m-Toluidine product_a This compound m_toluidine_a->product_a + Propyl Halide propyl_halide Propyl Halide (e.g., Propyl Iodide) side_product N,N-Dipropyl-m-toluidine (Side Product) product_a->side_product + Propyl Halide (Over-alkylation) m_toluidine_r m-Toluidine imine Imine Intermediate m_toluidine_r->imine propanal Propanal propanal->imine product_r This compound imine->product_r + Reducing Agent (e.g., NaBH4)

Caption: Synthetic pathways for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound? A1: The two most prevalent laboratory methods are the direct N-alkylation of m-toluidine with a propyl halide (like propyl iodide or bromide) and the reductive amination of m-toluidine with propanal.[1][3]

Q2: Which synthesis method is better for achieving high purity? A2: Reductive amination generally offers higher selectivity and purity.[3] This method effectively avoids the common problem of over-alkylation that can occur with direct alkylation, where the desired this compound can react further to form N,N-dipropyl-m-toluidine.[3]

Q3: What is a typical yield for this compound synthesis? A3: Yields can vary based on the method and optimization. A classic procedure for a similar compound, N-ethyl-m-toluidine, using ethyl bromide reports a yield of 63-66% after purification.[2][3] Optimized reductive amination protocols have the potential to achieve higher yields by minimizing byproduct formation.

Q4: How can I purify the crude this compound product? A4: The most effective purification method is vacuum distillation.[3] Before distillation, a thorough workup is necessary, which typically involves neutralizing the reaction mixture, extracting the amine into an organic solvent, washing the organic layer, and drying it.[3] For mixtures containing significant amounts of unreacted m-toluidine, a chemical purification via a nitroso intermediate is a highly effective, albeit more complex, alternative.[2]

References

Technical Support Center: Synthesis of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of N-Propyl-m-toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes for this compound?

A1: The two most common laboratory methods for synthesizing this compound are direct N-alkylation of m-toluidine with a propyl halide (e.g., 1-iodopropane or 1-bromopropane) and reductive amination of m-toluidine with propanal. For industrial-scale production, catalytic alkylation using propanol at elevated temperatures is also employed.

Q2: Which synthesis method offers higher purity and selectivity?

A2: Reductive amination is generally superior for achieving high selectivity and purity.[1] This method significantly minimizes the common issue of over-alkylation, which is prevalent in direct alkylation methods and leads to the formation of the tertiary amine, N,N-dipropyl-m-toluidine.[1]

Q3: What is the most significant side reaction in the synthesis of this compound?

A3: The most common side reaction, particularly in direct alkylation, is over-alkylation, resulting in the formation of N,N-dipropyl-m-toluidine. Another potential, though less common, side reaction is C-alkylation, where the propyl group attaches to the aromatic ring instead of the nitrogen atom. This is more likely to occur at higher temperatures.

Q4: How can the formation of the N,N-dipropyl-m-toluidine byproduct be minimized?

A4: To reduce the formation of N,N-dipropyl-m-toluidine during direct alkylation, you can:

  • Control Stoichiometry: Use a molar excess of m-toluidine relative to the propylating agent. This statistically favors the propylation of the more abundant starting material.

  • Slow Addition: Add the propyl halide slowly to the reaction mixture. This maintains a low concentration of the alkylating agent, reducing the likelihood of a second alkylation.[1]

Q5: How can I purify crude this compound?

A5: The most effective method for purifying this compound is vacuum distillation.[1] Prior to distillation, a thorough workup is necessary, which typically involves neutralizing any acid, extracting the amine into an organic solvent, washing the organic layer, and drying it. For challenging separations from unreacted m-toluidine, a chemical purification method involving the formation of a nitroso derivative of the secondary amine can be employed. The primary amine can be removed through diazotization, and the nitroso compound is then reduced back to the pure secondary amine.[1]

Troubleshooting Guides

Issue 1: Low Yield or Incomplete Reaction
Potential Cause Recommended Solution
Poor Leaving Group in Direct Alkylation The reactivity of propyl halides follows the order: I > Br > Cl. If using propyl bromide or chloride results in low conversion, consider switching to 1-iodopropane for a faster reaction.
Insufficient Reaction Temperature Some alkylation reactions require heating to proceed at a reasonable rate. If the reaction is sluggish at room temperature, gradually increase the temperature while monitoring for the formation of side products. For direct alkylation with propyl iodide, warming to 70-80°C may be necessary.[2]
Inactive Reducing Agent in Reductive Amination Ensure the sodium borohydride or other reducing agent is fresh and has been stored under anhydrous conditions.
Inefficient Imine Formation in Reductive Amination The formation of the imine intermediate can be catalyzed by a weak acid, such as acetic acid. Ensure the reaction conditions are suitable for imine formation before adding the reducing agent.
Issue 2: High Levels of N,N-dipropyl-m-toluidine Impurity
Potential Cause Recommended Solution
Incorrect Stoichiometry in Direct Alkylation Use a molar excess of m-toluidine to the propyl halide (e.g., 1.5 to 2 equivalents of m-toluidine). This will favor the formation of the mono-propylated product.
Rapid Addition of Alkylating Agent Add the propyl halide dropwise or via a syringe pump over an extended period. This keeps the concentration of the alkylating agent low, minimizing the chance of a second alkylation event.
High Reaction Temperature Elevated temperatures can sometimes favor the formation of the tertiary amine. Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

Table 1: Comparison of Synthetic Methods for N-Alkylation of m-Toluidine

Method Propylating/Carbonyl Source Typical Reagents Key Side Products Estimated Yield of this compound
Direct Alkylation 1-IodopropaneBase (e.g., NaHCO₃, K₂CO₃)N,N-dipropyl-m-toluidine45-65% (yield is highly dependent on reaction conditions)
Reductive Amination PropanalSodium borohydride (NaBH₄) or Sodium triacetoxyborohydride (STAB)Minimal over-alkylation>70% (generally higher selectivity and yield than direct alkylation)

Note: The yield for direct alkylation is an estimate based on data for similar alkylations of toluidine derivatives. Actual yields can vary significantly based on specific reaction conditions.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Alkylation

This protocol is adapted from a procedure for the synthesis of N-ethyl-m-toluidine.[2]

Materials:

  • m-Toluidine

  • 1-Iodopropane

  • Sodium bicarbonate

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • 1 M Hydrochloric acid

  • 1 M Sodium hydroxide

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve m-toluidine (1.0 equivalent) in a suitable solvent such as acetonitrile.

  • Add sodium bicarbonate (1.5 equivalents).

  • Slowly add 1-iodopropane (1.0 equivalent) to the stirred suspension.

  • Heat the reaction mixture to a gentle reflux (around 70-80°C) and monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with 1 M HCl to remove unreacted m-toluidine.

  • Wash the organic layer with 1 M NaOH and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude this compound by vacuum distillation.

Protocol 2: Synthesis of this compound via Reductive Amination

This is a generalized protocol that can be adapted for the N-propylation of m-toluidine.[1]

Materials:

  • m-Toluidine

  • Propanal

  • Methanol

  • Sodium borohydride

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve m-toluidine (1.0 equivalent) in methanol in a round-bottom flask.

  • Cool the solution in an ice bath and slowly add propanal (1.1 equivalents).

  • Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Slowly add sodium borohydride (1.5 equivalents) in portions, ensuring the temperature remains below 20-25°C.

  • After the addition is complete, continue stirring the reaction at room temperature for an additional 10-12 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by vacuum distillation.

Mandatory Visualizations

G Synthesis Pathways of this compound cluster_0 Direct Alkylation cluster_1 Reductive Amination m_toluidine m-Toluidine n_propyl_m_toluidine This compound (Desired Product) m_toluidine->n_propyl_m_toluidine + Propyl Halide imine_intermediate Imine Intermediate m_toluidine->imine_intermediate propyl_halide Propyl Halide (e.g., 1-Iodopropane) propanal Propanal nn_dipropyl_m_toluidine N,N-Dipropyl-m-toluidine (Side Product) n_propyl_m_toluidine->nn_dipropyl_m_toluidine + Propyl Halide (Over-alkylation) imine_intermediate->n_propyl_m_toluidine + Reducing Agent reducing_agent Reducing Agent (e.g., NaBH4)

Caption: Synthetic routes to this compound.

G Troubleshooting Logic for this compound Synthesis start Start Synthesis check_yield Low Yield? start->check_yield check_purity High Impurity? check_yield->check_purity No direct_alkylation Direct Alkylation Issues check_yield->direct_alkylation Yes (Direct Alkylation) reductive_amination Reductive Amination Issues check_yield->reductive_amination Yes (Reductive Amination) over_alkylation Over-alkylation? check_purity->over_alkylation Yes end Successful Synthesis check_purity->end No solution_da Use Iodo-propane Increase Temperature direct_alkylation->solution_da solution_ra Check Reducing Agent Use Acid Catalyst reductive_amination->solution_ra solution_oa Adjust Stoichiometry Slow Addition of Alkyl Halide over_alkylation->solution_oa Yes other_impurities Other Impurities over_alkylation->other_impurities No solution_other Purify via Distillation or Chemical Method other_impurities->solution_other

Caption: Troubleshooting workflow for synthesis issues.

References

Technical Support Center: Purification Strategies for m-Toluidine Contaminated Products

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for removing unreacted m-toluidine from reaction products. The following sections offer troubleshooting advice, frequently asked questions, and detailed experimental protocols in a user-friendly question-and-answer format.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for removing unreacted m-toluidine?

A1: The most common and effective methods for removing unreacted m-toluidine, which is a basic aromatic amine, include:

  • Acid-Base Extraction: This technique exploits the basicity of the amine group to convert m-toluidine into a water-soluble salt, allowing for its separation from a neutral or acidic product dissolved in an organic solvent.[1][2][3][4]

  • Column Chromatography: A versatile method that separates compounds based on their differential adsorption to a stationary phase, typically silica gel or alumina.[5][6][7]

  • Distillation: Suitable if the product has a significantly different boiling point from m-toluidine (203-204 °C) and is thermally stable.[8][9][10][11] Vacuum distillation is often preferred to lower the required temperature.[11]

  • Recrystallization: This method purifies solid products by dissolving the crude material in a hot solvent and allowing the desired compound to crystallize upon cooling, leaving impurities like m-toluidine in the solvent.[12][13][14][15]

  • Chemical Quenching/Scavenging: Involves adding a reagent that selectively reacts with the excess m-toluidine to form a new compound that is easily removed by extraction or filtration.[5][16]

Q2: What makes m-toluidine challenging to remove?

A2: m-Toluidine can be difficult to remove due to its physical properties. It is a liquid at room temperature with a relatively high boiling point (203-204 °C), making it difficult to remove by simple evaporation.[9][10] Its solubility in many common organic solvents can also lead to co-elution during chromatography or co-dissolution during extractions if conditions are not optimized.[9][17]

Q3: What safety precautions are necessary when handling m-toluidine?

A3: m-Toluidine is toxic and can be absorbed through the skin. It is also an irritant to the eyes and respiratory system.[9][10][18] Always handle m-toluidine in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

Troubleshooting Guides

Acid-Base Extraction Issues

Q: My acid-base extraction is not completely removing the m-toluidine impurity. What could be the issue?

A: Incomplete removal of m-toluidine during an acid wash can be due to several factors:

  • Insufficient Acid: Ensure you are using a sufficient molar excess of aqueous acid (e.g., 1M or 2M HCl) to protonate all the m-toluidine.[1][19] The pKa of m-toluidine is approximately 4.73, so the pH of the aqueous layer should be well below this value to ensure complete protonation.[10]

  • Inadequate Mixing: The efficiency of the extraction depends on maximizing the surface area between the organic and aqueous phases. Ensure vigorous shaking of the separatory funnel.

  • Insufficient Number of Washes: A single wash may not be enough. Perform multiple extractions (e.g., 3-4 times) with fresh aqueous acid to ensure complete removal.

  • Emulsion Formation: If an emulsion forms, it can trap the organic layer and prevent clean separation. To break an emulsion, try adding a small amount of brine (saturated aqueous NaCl solution) or allowing the mixture to stand for an extended period.

Recrystallization Problems

Q: My desired product is co-crystallizing with m-toluidine. How can I improve the purity?

A: Co-crystallization suggests that the solubility properties of your product and m-toluidine are similar in the chosen solvent.

  • Solvent Screening: The key to successful recrystallization is selecting an appropriate solvent. An ideal solvent should dissolve the product well at high temperatures but poorly at low temperatures, while m-toluidine should remain soluble at all temperatures.[12][13] Experiment with different solvents or solvent mixtures.

  • Slow Cooling: Rapid cooling can trap impurities within the crystal lattice.[15][20] Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Wash the Crystals: After filtration, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any residual mother liquor containing the m-toluidine impurity.[12][14]

Column Chromatography Challenges

Q: m-Toluidine is co-eluting with my product during column chromatography. How can I improve separation?

A: Co-elution indicates that your product and m-toluidine have similar affinities for the stationary phase with the chosen mobile phase.

  • Adjust Mobile Phase Polarity: m-Toluidine is a polar compound. If your product is less polar, increasing the polarity of the mobile phase (eluent) may cause the m-toluidine to elute more slowly, or vice-versa. Often, a mixture of a non-polar solvent (like hexane) and a more polar solvent (like ethyl acetate) is used, and adjusting their ratio can significantly improve separation.[6]

  • Add a Modifier: Adding a small amount of a basic modifier like triethylamine (e.g., 0.1-1%) to the eluent can help to reduce the tailing of basic compounds like m-toluidine on silica gel, leading to sharper peaks and better separation.

  • Change the Stationary Phase: If separation on silica gel is poor, consider using a different stationary phase, such as alumina or a reversed-phase silica (e.g., C18), where separation is based on different principles.[6]

Data Presentation

Table 1: Physical and Chemical Properties of m-Toluidine

PropertyValueSource(s)
Molecular Formula C₇H₉N[10]
Molecular Weight 107.15 g/mol [10][18]
Appearance Colorless to light-yellow liquid[8][18]
Boiling Point 203-204 °C[9][10][21]
Melting Point -30 °C[9][10]
Density 0.999 g/mL at 25 °C[9][10]
pKa 4.73 at 25 °C[10]
Water Solubility Slightly soluble (0.2 g/100 mL at 20 °C)[9][10]
Solvent Solubility Soluble in alcohol and ether[9][10][17]

Experimental Protocols

Protocol 1: Acid-Base Extraction

This protocol is ideal for separating basic m-toluidine from neutral or acidic products that are soluble in a water-immiscible organic solvent.

  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) in a separatory funnel.

  • Acid Wash: Add an equal volume of 1M aqueous hydrochloric acid (HCl) to the separatory funnel. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Separation: Allow the layers to separate. The top layer will typically be the organic phase and the bottom will be the aqueous phase (unless using a denser solvent like dichloromethane). The protonated m-toluidine hydrochloride salt will be in the aqueous layer.[2][3][19]

  • Drain and Repeat: Drain the lower aqueous layer. Repeat the acid wash (steps 2-3) on the organic layer two more times with fresh 1M HCl to ensure complete removal.

  • Neutralizing Wash: Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid, followed by a wash with brine to remove excess water.

  • Drying and Concentration: Drain the organic layer into a clean flask, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.

Protocol 2: Chemical Scavenging

This protocol uses a scavenger to react with and remove excess m-toluidine. This is particularly useful when the product is sensitive to acidic conditions.

  • Reaction Setup: After the primary reaction is complete, dissolve the crude mixture in a suitable solvent if it is not already in solution.

  • Scavenger Addition: Add a scavenger resin functionalized with an isocyanate or an acid chloride group. These resins will react with the primary amine of m-toluidine, covalently bonding it to the solid support.

  • Stirring: Stir the mixture at room temperature. The reaction time will depend on the specific scavenger used and the concentration of m-toluidine (typically a few hours to overnight). Monitor the disappearance of m-toluidine by a suitable analytical technique (e.g., TLC or LC-MS).

  • Filtration: Once the scavenging is complete, filter the reaction mixture to remove the resin, which now has the m-toluidine bound to it.[5]

  • Workup: Wash the filtered resin with a small amount of fresh solvent to recover any adsorbed product. Combine the filtrate and washings.

  • Concentration: Remove the solvent from the combined filtrate under reduced pressure to obtain the purified product.

Visualizations

decision_tree start Start: Remove unreacted m-toluidine product_state Is the desired product a solid or liquid? start->product_state product_solid Product is Solid product_state->product_solid Solid product_liquid Product is Liquid/Oil product_state->product_liquid Liquid acid_stability Is the product stable to acid? product_solid->acid_stability If solubility allows recrystallize Method: Recrystallization product_solid->recrystallize Primary Method thermal_stability Is the product thermally stable? product_liquid->thermal_stability thermal_stability->acid_stability No, or similar BP distill Method: Vacuum Distillation thermal_stability->distill Yes, and BP difference > 25°C chromatography Method: Column Chromatography acid_stability->chromatography No, or extraction fails acid_extraction Method: Acid-Base Extraction acid_stability->acid_extraction Yes scavenging Method: Chemical Scavenging chromatography->scavenging If separation is poor

Caption: Decision tree for selecting a purification method.

acid_base_workflow title Workflow: Acid-Base Extraction step1 1. Dissolve crude product in organic solvent (e.g., Ethyl Acetate) step2 2. Add 1M HCl (aq) to separatory funnel step1->step2 step3 3. Shake vigorously and allow layers to separate step2->step3 step4 4. Drain aqueous layer (contains m-toluidine salt) step3->step4 step5 5. Repeat wash with 1M HCl (2x) step4->step5 step6 6. Wash organic layer with brine solution step5->step6 step7 7. Dry organic layer (e.g., Na2SO4) step6->step7 step8 8. Filter and concentrate to get pure product step7->step8

References

Technical Support Center: Synthesis of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the synthesis of N-Propyl-m-toluidine, targeting researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound?

A1: The two most common laboratory-scale methods for synthesizing this compound are direct N-alkylation of m-toluidine with a propyl halide and reductive amination of m-toluidine with propionaldehyde.[1] For industrial applications, catalytic alkylation using propanol at high temperatures may also be employed.

Q2: Which synthesis method is recommended for achieving high purity?

A2: Reductive amination is generally the superior method for achieving high selectivity and purity.[1] This route avoids the common issue of over-alkylation, where the desired this compound can react further to form N,N-dipropyl-m-toluidine, a significant problem in direct alkylation methods.[1][2][3]

Q3: What is the expected yield for this compound synthesis?

A3: Yields are highly dependent on the chosen method and the optimization of reaction conditions. While specific yields for this compound are not widely reported, a classic procedure for the analogous N-ethyl-m-toluidine using ethyl bromide reports a yield of 63-66% after purification.[1] Optimized reductive amination protocols have the potential to offer higher yields by minimizing the formation of byproducts.[1]

Q4: How can I effectively purify the crude this compound product?

A4: The most effective method for purifying this compound is vacuum distillation.[1][4] Prior to distillation, a thorough aqueous workup is essential. This typically involves neutralizing the reaction mixture, extracting the amine into an organic solvent, washing the organic layer, and drying it over an anhydrous salt like Na₂SO₄ or MgSO₄.[1]

Troubleshooting Guide

Issue 1: Low Yield or Incomplete Reaction in Direct Alkylation

  • Question: My direct alkylation reaction has stalled, or the conversion of m-toluidine is very low. What are the potential causes and solutions?

  • Answer: Low conversion in direct alkylation can be attributed to several factors:

    • Poor Leaving Group: The reactivity of propyl halides follows the order: I > Br > Cl. If you are using propyl bromide or chloride and experiencing low reactivity, consider switching to propyl iodide.[5]

    • Insufficient Reaction Time or Temperature: The reaction of m-toluidine with propyl halides can be slow, potentially requiring several days at an elevated temperature (e.g., 70-80°C) to reach completion.[5]

    • Inadequate Base: A base is required to neutralize the hydrohalic acid formed during the reaction. If the base is too weak or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic.

Issue 2: Over-alkylation and Formation of N,N-dipropyl-m-toluidine

  • Question: My final product is contaminated with a significant amount of N,N-dipropyl-m-toluidine. How can I minimize this byproduct?

  • Answer: Over-alkylation is a common challenge in direct alkylation.[3] To favor the formation of the mono-propylated product, consider the following strategies:

    • Control Stoichiometry: Use a molar excess of m-toluidine relative to the propyl halide. This statistically favors the propylation of the more abundant starting material. However, this will require an efficient purification step to remove unreacted m-toluidine.

    • Slow Addition: Add the propyl halide slowly to the reaction mixture, for instance, using a syringe pump. This maintains a low concentration of the alkylating agent, reducing the probability of a second alkylation event.

Issue 3: Incomplete Reduction or Persistent Imine Impurity in Reductive Amination

  • Question: After my reductive amination reaction and workup, I still observe the intermediate imine in my product mixture. What could be the cause?

  • Answer: The persistence of the imine intermediate indicates an incomplete reduction step.[6] Potential causes and solutions include:

    • Inactive Reducing Agent: Ensure the reducing agent (e.g., NaBH₄, NaBH₃CN) is fresh and has been stored under appropriate conditions to prevent decomposition.

    • Insufficient Reducing Agent: You may need to increase the molar equivalents of the reducing agent. It is common to use an excess of sodium borohydride.[6]

    • pH of the Reaction: The rate of imine reduction is often pH-dependent. For reducing agents like sodium cyanoborohydride, mildly acidic conditions (pH 4-5) are optimal for reducing the intermediate iminium ion.[2][7]

    • Reaction Time and Temperature: The reduction may require more time or gentle heating to go to completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

Q4: How can I remove unreacted m-toluidine from my final product?

A4: Unreacted m-toluidine can be challenging to separate from this compound due to their similar properties. One effective, albeit multi-step, method involves the formation of a nitroso derivative. The crude amine mixture is treated with sodium nitrite in an acidic solution. The secondary amine (this compound) forms an N-nitroso compound, while the primary m-toluidine is diazotized. The nitroso compound can be extracted and then reduced back to the pure secondary amine.[1] Alternatively, careful fractional vacuum distillation may separate the two amines, though their boiling points are relatively close.[1]

Data Presentation

Table 1: Comparison of Synthesis Routes for N-Alkylation of m-Toluidine

FeatureDirect Alkylation with Propyl HalideReductive Amination with Propionaldehyde
Primary Reactants m-Toluidine, Propyl Halide (I, Br)m-Toluidine, Propionaldehyde
Key Reagents Base (e.g., NaHCO₃, Et₃N)Reducing Agent (e.g., NaBH₄, NaBH₃CN)[2], Acid catalyst (optional)[8]
Primary Advantage Simpler one-step procedureHigh selectivity for mono-alkylation[1]
Primary Disadvantage Prone to over-alkylation (di-propylation)[3]Two-step, one-pot reaction requiring careful control of conditions
Typical Byproducts N,N-dipropyl-m-toluidine, unreacted m-toluidineUnreacted m-toluidine, unreduced imine, alcohol from aldehyde reduction
Reported Yield (N-Ethyl analogue) 63-66%[1]Potentially higher than direct alkylation[1]

Table 2: Physical Properties for Purification

CompoundMolecular Weight ( g/mol )Boiling Point (°C / mm Hg)Notes
m-Toluidine107.15203-204 / 760Starting material.
N-Ethyl-m-toluidine135.21111-112 / 20[5]Analogue for boiling point estimation.
This compound 149.23 Est. > 115 / 20 Boiling point will be higher than the N-ethyl analogue. Vacuum distillation is recommended.[4][9]
N,N-dipropyl-m-toluidine191.33Est. > Boiling Point of this compoundOver-alkylation byproduct.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Alkylation (Adapted from N-Ethyl-m-toluidine synthesis)

This protocol is adapted from a procedure for N-ethyl-m-toluidine and may require optimization.[5] Using propyl iodide is recommended over propyl bromide for better reactivity.[5]

  • Materials:

    • m-Toluidine

    • Propyl iodide

    • 10% Sodium hydroxide solution

    • Diethyl ether or other suitable extraction solvent

    • Anhydrous potassium hydroxide flakes or other suitable drying agent

  • Procedure:

    • In a sealed pressure vessel, combine m-toluidine (1 equivalent) and propyl iodide (1 equivalent). Caution: This reaction can generate pressure.[5]

    • Warm the sealed vessel in a water bath to 70–80°C.

    • Allow the reaction to proceed for several days, monitoring by TLC or GC until the starting material is consumed.

    • Cool the reaction mixture. Break up any crystalline mass that has formed.

    • Liberate the free amine by adding 10% sodium hydroxide solution and diethyl ether.

    • Separate the ether layer, which contains the crude product.

    • Wash the ether solution with water, then with brine.

    • Dry the ether solution over anhydrous potassium hydroxide or another suitable drying agent.

    • Remove the ether by distillation or rotary evaporation to obtain the crude product.

    • Purify the crude product by vacuum distillation.

Protocol 2: General Procedure for Reductive Amination

This is a generalized protocol that can be adapted for the synthesis of this compound.[1]

  • Materials:

    • m-Toluidine

    • Propionaldehyde

    • A suitable reducing agent (e.g., Sodium borohydride - NaBH₄)

    • A suitable solvent (e.g., Methanol or Ethanol)

    • Acetic acid (optional, as catalyst)

  • Procedure:

    • Imine Formation:

      • In a round-bottom flask, dissolve m-toluidine (1 equivalent) in methanol.

      • Add propionaldehyde (1-1.2 equivalents) dropwise while stirring at room temperature. Mild cooling may be necessary.

      • A small amount of acetic acid can be added to catalyze imine formation.

      • Stir the mixture for 30-60 minutes at room temperature.

    • Reduction:

      • Cool the mixture in an ice bath.

      • Slowly add sodium borohydride (1.5-2 equivalents) portion-wise, keeping the temperature below 20°C.

      • After the addition is complete, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or GC).

    • Workup:

      • Carefully quench any excess reducing agent by the slow addition of water or dilute acid.

      • Adjust the pH to be basic (pH > 9) with a suitable base (e.g., NaOH solution) to ensure the product is in its free amine form.

      • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane) three times.

      • Wash the combined organic layers with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and filter.

    • Purification:

      • Concentrate the solvent under reduced pressure.

      • Purify the resulting crude product by vacuum distillation.

Visualizations

G cluster_reactants Reactants cluster_process Process cluster_workup Workup & Purification m_toluidine m-Toluidine imine_formation Imine Formation (Solvent: Methanol) m_toluidine->imine_formation propionaldehyde Propionaldehyde propionaldehyde->imine_formation reduction Reduction (Reducing Agent: NaBH4) imine_formation->reduction Intermediate: Schiff Base (Imine) quench Quench Excess Reducing Agent reduction->quench basify Basify to pH > 9 quench->basify extract Extract with Organic Solvent basify->extract dry Dry & Concentrate extract->dry distill Vacuum Distillation dry->distill product Pure this compound distill->product

Caption: Experimental workflow for the reductive amination synthesis of this compound.

G start Low Yield or High Impurity? method_q Direct Alkylation or Reductive Amination? start->method_q Identify Synthesis Route da_path Primary Issue? method_q->da_path Direct Alkylation ra_path Primary Issue? method_q->ra_path Reductive Amination low_conversion Check Reactivity: - Use Propyl Iodide - Increase Temp/Time - Ensure Adequate Base da_path->low_conversion Low Conversion overalkylation Adjust Stoichiometry: - Use Excess m-Toluidine - Slow Addition of Propyl Halide da_path->overalkylation Over-alkylation end_node Proceed to Purification low_conversion->end_node overalkylation->end_node incomplete_rxn Check Imine Formation: - Use Acid Catalyst (optional) - Check Reagent Purity ra_path->incomplete_rxn Incomplete Reaction/ Low Conversion imine_impurity Optimize Reduction: - Use Fresh/Excess NaBH4 - Check/Adjust pH - Increase Reaction Time ra_path->imine_impurity Residual Imine incomplete_rxn->end_node imine_impurity->end_node

Caption: Troubleshooting decision tree for this compound synthesis.

G m_toluidine m-Toluidine (Primary Amine) product This compound (Secondary Amine) m_toluidine->product Reaction 1 (Desired) salt Ammonium Salt (Inactive) m_toluidine->salt Protonation (Side Reaction) propyl_halide Propyl Halide (e.g., Propyl Iodide) propyl_halide->product byproduct N,N-dipropyl-m-toluidine (Tertiary Amine) propyl_halide->byproduct product->byproduct Reaction 2 (Over-alkylation) acid H-X (Acid) product->acid byproduct->acid acid->salt

Caption: Logical relationships in the direct alkylation of m-toluidine.

References

Technical Support Center: Degradation Pathways of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Direct experimental studies on the degradation pathways of N-Propyl-m-toluidine are limited in publicly available scientific literature. The information provided in this technical support center is extrapolated from studies on analogous aromatic amines, such as toluidine isomers (o-, m-, p-toluidine), N-alkylated toluidines, and other N-substituted anilines. Researchers should use this information as a guideline and adapt experimental protocols accordingly.

Frequently Asked Questions (FAQs)

Q1: What are the expected primary degradation pathways for this compound?

A1: Based on the chemistry of similar aromatic amines, the primary degradation pathways for this compound are expected to be:

  • Oxidative Degradation: The amine group and the propyl chain are susceptible to oxidation. This can be initiated by atmospheric oxygen, chemical oxidants, or through biological processes (metabolism). Key reactions may include N-dealkylation (removal of the propyl group), hydroxylation of the aromatic ring, and oxidation of the methyl group.

  • Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. This may involve the formation of reactive radical species, leading to the breakdown of the molecule.[1]

  • Biodegradation: Microorganisms in soil and water may utilize this compound as a carbon or nitrogen source. Biodegradation pathways often involve initial enzymatic attacks, such as hydroxylation or dealkylation, followed by ring cleavage.

Q2: What are the likely initial intermediates in the degradation of this compound?

A2: The initial intermediates are likely to include:

  • m-Toluidine: Resulting from the N-dealkylation of the parent molecule.

  • N-Propyl-3-methyl-aminophenols: Formed by the hydroxylation of the aromatic ring.

  • Propionaldehyde and m-Toluidine: As products of the oxidation of the N-propyl group.

  • N-oxide derivatives: Arising from the oxidation of the nitrogen atom.

Q3: Are there any specific safety concerns when studying the degradation of this compound?

A3: Yes. Aromatic amines and their degradation products can be toxic. It is crucial to handle this compound and its reaction mixtures in a well-ventilated fume hood.[2] Personal protective equipment (PPE), including gloves and safety glasses, should be worn at all times. Some degradation products may be more toxic than the parent compound. Therefore, proper waste disposal procedures must be followed.

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound degradation.

Problem Possible Cause Recommended Solution
Inconsistent or non-reproducible degradation rates. 1. Variability in light source intensity (for photodegradation).2. Inconsistent temperature or pH control.3. Contamination of reagents or glassware.4. Inconsistent microbial inoculum (for biodegradation).1. Calibrate and regularly monitor the output of the light source.2. Use a temperature-controlled reaction setup and buffered solutions.3. Ensure all glassware is thoroughly cleaned and use high-purity reagents.4. Use a standardized inoculum preparation protocol.
Difficulty in identifying degradation products. 1. Low concentration of intermediates.2. Co-elution of products in chromatographic analysis.3. Lack of appropriate analytical standards.1. Concentrate the sample before analysis using solid-phase extraction (SPE).2. Optimize the chromatographic method (e.g., change the mobile phase gradient, column type, or temperature).3. Use high-resolution mass spectrometry (HRMS) for tentative identification based on accurate mass and fragmentation patterns.
Mass balance is not achieved (sum of parent compound and products is less than initial amount). 1. Formation of volatile degradation products.2. Formation of polymeric or insoluble products.3. Adsorption of the compound or products to the reactor walls.1. Use a closed reaction system and analyze the headspace for volatile compounds by GC-MS.2. Analyze for total organic carbon (TOC) to account for all organic species in the solution.3. Use silanized glassware to minimize adsorption.

Experimental Protocols

Below are generalized methodologies for key experiments based on protocols for similar aromatic amines.

Protocol 1: Photodegradation Study

Objective: To evaluate the degradation of this compound under UV irradiation.

Methodology:

  • Solution Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or water, depending on solubility) at a known concentration (e.g., 10 mg/L).

  • Reaction Setup: Place the solution in a quartz reaction vessel. Use a UV lamp with a specific wavelength (e.g., 254 nm) as the light source. The reactor should be equipped with a magnetic stirrer for continuous mixing.

  • Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw aliquots of the reaction mixture.

  • Sample Analysis: Immediately analyze the samples by High-Performance Liquid Chromatography (HPLC) with a UV detector to quantify the remaining concentration of this compound.

  • Product Identification: For the identification of degradation products, use Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol 2: Biodegradation Study

Objective: To assess the biodegradability of this compound by a mixed microbial culture.

Methodology:

  • Inoculum Preparation: Obtain an activated sludge sample from a wastewater treatment plant. Acclimatize the sludge to this compound by gradually increasing its concentration in a mineral salts medium over several weeks.

  • Reaction Setup: In a bioreactor, combine the acclimated microbial culture with a mineral salts medium containing this compound as the sole carbon and nitrogen source at a specific concentration (e.g., 50 mg/L). Maintain aerobic conditions by sparging with filtered air and control the temperature (e.g., 25°C) and pH (e.g., 7.0).

  • Sampling: Collect samples from the bioreactor at regular intervals (e.g., 0, 1, 3, 7, 14 days).

  • Sample Analysis: Filter the samples and analyze the filtrate for the concentration of this compound using HPLC.

  • Mineralization Assessment: Monitor the decrease in Total Organic Carbon (TOC) or the production of CO2 to assess the extent of mineralization.

Quantitative Data Summary

The following tables provide typical experimental conditions and analytical parameters used in the study of aromatic amine degradation. These can be used as a starting point for designing experiments for this compound.

Table 1: Typical Experimental Conditions for Degradation Studies of Aromatic Amines

ParameterPhotodegradationBiodegradation
Initial Concentration 1 - 20 mg/L10 - 100 mg/L
pH 5 - 96.5 - 7.5
Temperature 20 - 30 °C20 - 35 °C
Light Source UV lamp (254 nm or 365 nm), Xenon lampNot applicable
Reaction Time Minutes to hoursDays to weeks

Table 2: Common Analytical Techniques for Aromatic Amine Degradation Studies

TechniqueAnalytePurpose
HPLC-UV Parent compoundQuantification
LC-MS/MS Degradation productsIdentification and Quantification
GC-MS Volatile products, Parent compoundIdentification and Quantification
TOC Analyzer Total Organic CarbonAssessment of mineralization
Ion Chromatography Inorganic ions (e.g., NO3-, NH4+)Analysis of final mineralization products

Visualizations

The following diagrams illustrate the potential degradation pathways of this compound based on known reactions of analogous compounds.

Oxidative_Degradation_Pathway NPMT This compound MT m-Toluidine NPMT->MT N-dealkylation NPMAP N-Propyl-3-methyl-aminophenols NPMT->NPMAP Hydroxylation PA Propionaldehyde NPMT->PA Side-chain oxidation NOxide N-oxide derivative NPMT->NOxide N-oxidation RingCleavage Ring Cleavage Products MT->RingCleavage NPMAP->RingCleavage Mineralization CO2, H2O, NH4+ RingCleavage->Mineralization Photodegradation_Workflow Start Prepare this compound solution Irradiation Expose to UV light in a photoreactor Start->Irradiation Sampling Collect aliquots at time intervals Irradiation->Sampling Analysis Analyze by HPLC-UV for parent compound Sampling->Analysis Product_ID Analyze by LC-MS/MS for degradation products Sampling->Product_ID Data Determine degradation kinetics and identify products Analysis->Data Product_ID->Data

References

Technical Support Center: N-Propyl-m-toluidine Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of crude N-Propyl-m-toluidine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound synthesized via N-alkylation?

A1: The most common impurities are typically unreacted starting material (m-toluidine) and the over-alkylation byproduct, N,N-dipropyl-m-toluidine.[1][2][3] The secondary amine product can be more nucleophilic than the starting primary amine, making it susceptible to a second alkylation reaction.[1] Other potential impurities can include residual solvents from the reaction and byproducts from the decomposition of reagents.

Q2: My purified this compound is a yellow or brown color. What causes this and is it a sign of impurity?

A2: Pure N-alkyl-m-toluidines are often colorless to slightly yellow liquids.[4][5] Darkening to a yellow or brown color upon standing is a common sign of degradation, which is likely due to oxidation from exposure to air and light.[4][5] While a change in color indicates the presence of degradation products, the overall purity might still be high. For sensitive applications, it is recommended to store the purified amine under an inert atmosphere (e.g., nitrogen or argon) and in a dark, cool place.[5]

Q3: What analytical methods are suitable for assessing the purity of this compound?

A3: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are powerful techniques for assessing the purity of this compound and quantifying volatile and non-volatile impurities.[6] GC with a Flame Ionization Detector (GC-FID) is well-suited for separating and quantifying the desired product from volatile impurities like unreacted m-toluidine and N,N-dipropyl-m-toluidine.[6]

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High levels of unreacted m-toluidine in the product. 1. Incomplete reaction. 2. Similar boiling points making fractional distillation difficult.[1]1. Optimize reaction conditions (e.g., increase reaction time or temperature) to drive the reaction to completion. 2. For purification, consider chemical methods such as purification via the nitroso intermediate, which selectively reacts with the secondary amine.[2] 3. Alternatively, perform careful fractional distillation under reduced pressure.[2]
Significant amount of N,N-dipropyl-m-toluidine (tertiary amine) is present. 1. Excess of the propylating agent used. 2. High reaction temperature or prolonged reaction time favoring over-alkylation.[1]1. Use a stoichiometric amount or only a slight excess of the propylating agent.[1] 2. Lower the reaction temperature and monitor the reaction progress to stop it once the desired product is maximized. 3. Purify the final mixture using fractional vacuum distillation to separate the secondary and tertiary amines based on their different boiling points.[3]
The product darkens rapidly after purification and exposure to air. The amine is susceptible to oxidation.[5]1. Store the purified product under an inert atmosphere (nitrogen or argon). 2. Use amber vials or protect the container from light.[5] 3. Store at a reduced temperature in a cool, dry place.[5]
Emulsion formation during aqueous workup. The amine product and its salts may act as surfactants.[1]1. Add a saturated salt solution (brine) to "break" the emulsion by increasing the ionic strength of the aqueous phase. 2. If possible, use a different extraction solvent. 3. Centrifugation can also be an effective method to separate the layers.

Quantitative Data

The following table summarizes the boiling points of this compound and its common impurities, which is crucial for planning purification by distillation.

Compound Molecular Weight ( g/mol ) Boiling Point (°C)
m-Toluidine107.15203-204 °C[7]
This compound149.23Not widely published, but estimated to be higher than m-toluidine.
N,N-dipropyl-m-toluidine191.32Higher than this compound.

Experimental Protocols

Protocol 1: Purification by Fractional Vacuum Distillation

This method is effective for separating this compound from impurities with different boiling points, such as unreacted m-toluidine and the over-alkylated N,N-dipropyl-m-toluidine.[3]

  • Setup : Assemble a fractional distillation apparatus suitable for vacuum operation. Use a short, insulated fractionating column to minimize product loss.

  • Drying : Ensure the crude this compound is dry before distillation. If necessary, dry the crude product over a suitable drying agent like potassium hydroxide (KOH) flakes and decant.[4]

  • Distillation :

    • Add the crude amine to the distillation flask along with boiling chips or a magnetic stir bar.

    • Gradually reduce the pressure to the desired level.

    • Slowly heat the distillation flask using a heating mantle.

    • Collect the fractions at their respective boiling points. The first fraction will likely be unreacted m-toluidine, followed by the desired this compound, and the higher-boiling fraction will be N,N-dipropyl-m-toluidine.

    • Monitor the purity of the collected fractions using GC or TLC.

Protocol 2: Purification via Nitroso Intermediate

This chemical method is particularly useful for removing the primary amine impurity (m-toluidine) from the secondary amine product (this compound).[2][4]

  • Formation of Nitroso Compound :

    • Dissolve the crude amine mixture in dilute hydrochloric acid and cool the solution in an ice bath to below 12°C.[2][4]

    • Slowly add a solution of sodium nitrite in water, maintaining the low temperature. The secondary amine will form an N-nitroso compound, while the primary m-toluidine will be diazotized.[2]

  • Extraction :

    • Extract the mixture with an organic solvent like ether. The N-nitroso compound will move to the organic layer.[2][4]

    • Wash the organic layer with water and then carefully evaporate the solvent at a low temperature.[4]

  • Reduction back to the Amine :

    • Prepare a solution of stannous chloride dihydrate in concentrated hydrochloric acid.[4]

    • Gradually add the crude nitroso compound to this solution. The reaction is exothermic, so cooling may be necessary.[4]

  • Isolation and Final Purification :

    • After the reduction is complete, make the solution strongly alkaline with sodium hydroxide.[4]

    • The free amine can then be isolated, for example, by steam distillation.[4]

    • Extract the amine from the distillate with a suitable solvent (e.g., benzene or ether), dry the organic extract, remove the solvent, and perform a final vacuum distillation to obtain the pure this compound.[4]

Visualizations

G Workflow for Vacuum Distillation A Crude this compound B Dry over KOH A->B C Setup Fractional Distillation Apparatus B->C D Reduce Pressure C->D E Heat Gently D->E F Collect Fraction 1 (m-Toluidine) E->F Low BP G Collect Fraction 2 (Pure this compound) E->G Mid BP H Collect Fraction 3 (N,N-dipropyl-m-toluidine) E->H High BP I Analyze Purity (GC/HPLC) G->I

Caption: A flowchart for purification by fractional vacuum distillation.

G Purification via Nitroso Intermediate cluster_0 Step 1: Nitrosation cluster_1 Step 2: Extraction cluster_2 Step 3: Reduction cluster_3 Step 4: Isolation A Crude Amine Mixture (in dilute HCl) B Add NaNO2 solution (< 12°C) A->B C Formation of N-Nitroso Compound B->C D Extract with Ether C->D E Evaporate Ether D->E F Crude Nitroso Compound E->F G Add to SnCl2/HCl Solution F->G H Formation of Secondary Amine G->H I Make Alkaline (NaOH) H->I J Steam Distill I->J K Extract & Dry J->K L Final Vacuum Distillation K->L M Pure this compound L->M

Caption: A workflow for the chemical purification of this compound.

References

Technical Support Center: Column Chromatography of N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the column chromatography purification of N-Propyl-m-toluidine.

Troubleshooting Guide

Researchers may face several challenges during the purification of this compound due to its basic nature. This guide addresses common problems in a question-and-answer format.

Question: Why is my this compound streaking or tailing on the silica gel column?

Answer: Tailing is a common issue when purifying amines on standard silica gel.[1][2] This phenomenon is primarily due to the strong interaction between the basic amine group of this compound and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1] This acid-base interaction leads to uneven elution and broad, asymmetrical peaks.

Solutions:

  • Mobile Phase Modification: Add a small amount of a competing base to the eluent to neutralize the acidic sites on the silica. Triethylamine (TEA) is a common choice. Start with a concentration of 0.1-1% (v/v) in your solvent system.[1][3]

  • Alternative Stationary Phases: If tailing persists, consider using a different stationary phase.

    • Amine-functionalized silica: This stationary phase has amine groups bonded to the silica surface, which shields the analyte from the acidic silanol groups.[1]

    • Basic Alumina: Alumina is less acidic than silica and can be a good alternative for the purification of basic compounds.[2]

    • Deactivated Silica Gel: Reduce the acidity of silica gel to make it less damaging to your compound.[4]

Question: My this compound is not eluting from the column, or the recovery is very low. What should I do?

Answer: This issue often indicates that your compound is irreversibly binding to the silica gel, potentially due to strong acid-base interactions or decomposition on the acidic stationary phase.[4]

Solutions:

  • Increase Solvent Polarity: Gradually increase the polarity of your mobile phase. For example, if you are using a hexane/ethyl acetate system, slowly increase the percentage of ethyl acetate. For very polar amines, a solvent system like dichloromethane/methanol might be necessary.[1]

  • Add a Competing Base: As with tailing, adding triethylamine or a similar base to your eluent can help to displace your compound from the silica and improve recovery.[1]

  • Check for Compound Stability: Test the stability of your this compound on silica gel by spotting it on a TLC plate and letting it sit for a few hours before eluting. If the spot degrades, a less acidic stationary phase like deactivated silica or alumina is recommended.[4]

  • Dry Loading: If your sample has poor solubility in the initial mobile phase, it can lead to poor loading and subsequent elution issues. Consider dry loading the sample onto the column.[5]

Question: The separation between this compound and impurities is poor. How can I improve the resolution?

Answer: Poor resolution can be caused by several factors, including an inappropriate solvent system, incorrect flow rate, or column overloading.

Solutions:

  • Optimize the Solvent System: Use Thin Layer Chromatography (TLC) to find a solvent system that gives a good separation between your product and impurities, ideally with an Rf value for this compound between 0.2 and 0.4.

  • Adjust the Flow Rate: A flow rate that is too fast does not allow for proper equilibration between the stationary and mobile phases, leading to poor separation.[5] Conversely, a flow rate that is too slow can cause band broadening due to diffusion.[5] The optimal flow rate will depend on the column dimensions.

  • Sample Loading: Overloading the column is a common cause of poor separation. As a general rule, the amount of sample loaded should be 1-5% of the mass of the stationary phase.

  • Column Dimensions: Use a longer, narrower column for difficult separations to increase the number of theoretical plates.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the column chromatography of this compound?

A1: A good starting point for many aromatic amines is a mixture of a non-polar solvent like hexane or heptane and a moderately polar solvent such as ethyl acetate. Based on the polarity of this compound, a gradient of 5% to 30% ethyl acetate in hexane is a reasonable starting range to explore with TLC. Remember to include 0.1-1% triethylamine in your eluent to prevent tailing.

Q2: Should I use wet or dry loading for my this compound sample?

A2: If your sample dissolves easily in a small amount of the initial mobile phase, wet loading is acceptable.[5] However, if your compound has limited solubility in the eluent or if you need to use a more polar solvent for dissolution, dry loading is recommended to ensure a narrow sample band and better separation.[5]

Q3: Can I use reversed-phase chromatography to purify this compound?

A3: Yes, reversed-phase chromatography can be an excellent alternative. For basic compounds like this compound, using a mobile phase with a high pH (alkaline) will suppress the ionization of the amine group, making it more hydrophobic and increasing its retention on a C18 column.[2] A typical mobile phase could be a gradient of acetonitrile in water with an added base like triethylamine to maintain a high pH.[2]

Q4: How can I detect this compound in the fractions collected from the column?

A4: this compound contains an aromatic ring and should be detectable by UV light at 254 nm on a TLC plate. You can also use a potassium permanganate stain, which is a general stain for organic compounds.

Quantitative Data Summary

The following table provides typical parameters for the column chromatography of aromatic amines like this compound. Note that these are starting points and may require optimization for your specific sample.

ParameterNormal Phase ChromatographyReversed-Phase Chromatography
Stationary Phase Silica Gel (60 Å, 230-400 mesh)C18-functionalized Silica
Mobile Phase Hexane/Ethyl Acetate GradientAcetonitrile/Water Gradient
Mobile Phase Additive 0.1 - 1% Triethylamine (v/v)0.1% Triethylamine (v/v)
Sample Load 1-5% of silica gel weight0.1-1% of stationary phase weight
Typical Rf / k' 0.2 - 0.42 - 10

Experimental Protocols

Protocol 1: Normal Phase Column Chromatography with Mobile Phase Modifier
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase (e.g., 98:2:0.1 Hexane:Ethyl Acetate:Triethylamine).

  • Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure the silica bed is uniform and free of cracks or air bubbles.

  • Sample Preparation and Loading:

    • Wet Loading: Dissolve the crude this compound in a minimal amount of the initial mobile phase and carefully add it to the top of the silica bed.[5]

    • Dry Loading: Dissolve the crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. Carefully add this powder to the top of the packed column.[5]

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the eluent by increasing the percentage of ethyl acetate as the column runs.

  • Fraction Collection: Collect fractions and monitor the elution of this compound using TLC.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Visualizations

TroubleshootingWorkflow start Start: Poor Separation or Recovery of this compound check_tailing Is there significant peak tailing? start->check_tailing add_tea Add 0.1-1% Triethylamine to the mobile phase check_tailing->add_tea Yes optimize_loading Is the column overloaded? (>5% sample load) check_tailing->optimize_loading No check_recovery Is recovery still low? add_tea->check_recovery increase_polarity Gradually increase solvent polarity check_recovery->increase_polarity Yes check_recovery->optimize_loading No check_stability Is the compound stable on silica? (Check with TLC) increase_polarity->check_stability failure Consider alternative purification (e.g., distillation, crystallization) increase_polarity->failure change_stationary_phase Switch to Amine-functionalized Silica or Basic Alumina check_stability->change_stationary_phase No (Degradation) check_stability->optimize_loading Yes success Successful Purification change_stationary_phase->success change_stationary_phase->failure If still unsuccessful reduce_load Reduce sample load optimize_loading->reduce_load Yes optimize_flow Optimize flow rate optimize_loading->optimize_flow No reduce_load->optimize_flow optimize_flow->success

Caption: Troubleshooting workflow for this compound column chromatography.

AmineSilicaInteraction cluster_0 Standard Silica Gel cluster_1 Silica Gel with Triethylamine (TEA) silica Silica Surface Si-OH (Acidic) interaction Strong Acid-Base Interaction (Leads to Tailing) amine This compound R-NH₂ (Basic) amine:n1->silica:p1 Binds Strongly silica_tea Silica Surface Si-O⁻ HNEt₃⁺ (Neutralized) amine_tea This compound R-NH₂ elution Smooth Elution tea Et₃N (TEA) tea->silica_tea:p1 Neutralizes acidic sites

Caption: Effect of triethylamine on amine-silica interactions.

References

Technical Support Center: Managing Exothermic Reactions in N-Alkylation of Toluidines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in safely and effectively managing exothermic reactions during the N-alkylation of toluidines.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of a runaway exothermic reaction during the N-alkylation of toluidine?

A1: The primary causes include too rapid addition of the alkylating agent, insufficient cooling, high concentration of reactants, and inadequate stirring.[1] N-alkylation of amines is an exothermic process, and if the rate of heat generation exceeds the rate of heat removal, a dangerous thermal runaway can occur.[2]

Q2: What are the initial signs of a developing thermal runaway?

A2: Early signs include a sudden, unexpected rise in temperature that does not stabilize, an increase in the reaction rate, a change in color or viscosity of the reaction mixture, and unexpected gas evolution. Continuous monitoring of the reaction temperature is crucial for early detection.[1]

Q3: How can I effectively control the reaction temperature?

A3: Effective temperature control can be achieved through several methods:

  • Slow, controlled addition of reagents: Adding the alkylating agent dropwise or in small portions allows the cooling system to manage the heat generated.[1][3]

  • Efficient cooling: Utilize an appropriate cooling bath (e.g., ice-water, dry ice/acetone) or a circulator to maintain the desired temperature.[4][5][6]

  • Adequate agitation: Vigorous stirring ensures even heat distribution and prevents the formation of localized hot spots.[3]

  • Reaction dilution: Using an appropriate solvent can help to dissipate the heat generated.[1]

Q4: Which addition order is safer: adding the alkylating agent to the toluidine, or vice versa?

A4: It is generally safer to add the more reactive component (the alkylating agent) slowly to the stable component (the toluidine solution).[1] This maintains a low concentration of the alkylating agent in the reaction mixture, helping to control the rate of the exothermic reaction.

Q5: What are some suitable cooling methods for laboratory-scale reactions?

A5: For laboratory-scale reactions, several cooling baths can be used to achieve and maintain sub-ambient temperatures. The choice depends on the target temperature required for the specific N-alkylation protocol. Common options include ice/water baths for temperatures around 0°C and dry ice/acetone or dry ice/acetonitrile baths for much lower temperatures.[5] For precise and prolonged temperature control, a cryocool or a refrigerated circulator connected to a jacketed reactor is highly effective.[5][6]

Q6: How does my choice of solvent impact the exotherm?

A6: The solvent plays a crucial role in heat management. A solvent with a good heat capacity can absorb a significant amount of the heat generated. Additionally, using a sufficient volume of solvent dilutes the reactants, which can slow the reaction rate and aid in heat dissipation.[1] For N-alkylations, polar aprotic solvents like acetonitrile or DMF are common, but their thermal properties should be considered.[7][8]

Q7: What should be included in an emergency plan for a runaway reaction?

A7: An emergency plan should be established before starting the experiment.[1][9] Key components include:

  • A method for rapid quenching of the reaction (e.g., addition of a pre-cooled, non-reactive solvent or an acidic solution to neutralize the amine).

  • A secondary, more potent cooling bath ready for immediate use.[1]

  • Ensuring clear access to safety equipment like fire extinguishers and safety showers.

  • A procedure for alerting personnel and evacuating the area if necessary.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Rapid, Uncontrolled Temperature Increase 1. Addition rate of alkylating agent is too fast. 2. Cooling bath is inefficient or at the wrong temperature.[4] 3. Reactant concentration is too high.[1]1. Immediately stop the addition of the alkylating agent. 2. Enhance cooling by adding more ice/dry ice to the bath or lowering the setpoint on the circulator. 3. If safe, add a pre-cooled, inert solvent to dilute the reaction mixture.
Reaction Temperature Overshoots Set Point 1. Inadequate stirring, leading to poor heat transfer to the cooling bath.[3] 2. The reaction's exotherm is higher than anticipated for the current cooling capacity.1. Increase the stirring rate to improve heat exchange. 2. Pause reagent addition until the temperature stabilizes at the desired set point. 3. Plan future experiments with a more potent cooling bath or a slower addition rate.
Formation of N,N-dialkylated Byproduct 1. High reaction temperature favors over-alkylation.[3] 2. Excess of the alkylating agent.[3] 3. Prolonged reaction time.1. Lower the reaction temperature.[3] 2. Use a stoichiometric or only a slight excess of the alkylating agent (e.g., 1:1 to 1:1.2 ratio of toluidine to alkylating agent).[3] 3. Monitor the reaction progress by TLC or GC and stop it once the starting material is consumed.[3]
Reaction Stalls or is Sluggish 1. Reaction temperature is too low, especially if trying to overcompensate for the exotherm.1. Allow the temperature to slowly and carefully rise by a few degrees, while continuously monitoring for any rapid increase. 2. Ensure starting materials are pure and reagents are active.[3]

Data Presentation

Table 1: Common Laboratory Cooling Baths

Cooling Medium Typical Temperature Range (°C) Notes
Ice / Water0 to 5Good for moderately exothermic reactions.
Ice / Salt (NaCl)-15 to -5Provides a lower temperature than ice alone.[5]
Dry Ice / Acetonitrile-40A common choice for low-temperature synthesis.[5]
Dry Ice / Acetone-78Standard for very low-temperature reactions.[5]
Liquid Nitrogen / Dichloromethane-92Used for extremely low-temperature requirements.[5]

Table 2: Key Parameters for Controlling N-Alkylation Exotherm

Parameter Recommendation for Control Rationale
Stoichiometry Use a 1:1 to 1:1.2 molar ratio of toluidine to alkylating agent for mono-alkylation.[3]A large excess of the alkylating agent can increase the reaction rate and lead to over-alkylation.[3]
Addition Rate Slow, dropwise addition using an addition funnel or syringe pump.[1][8]Maintains a low concentration of the limiting reagent, allowing heat to dissipate as it is generated.
Concentration Dilute reaction mixture in an appropriate solvent.Increases the total heat capacity of the system and can slow down the reaction rate.[1]
Temperature Maintain a controlled, low temperature (e.g., 0 °C or below) during addition.Lower temperatures decrease the reaction rate, making the exotherm easier to manage.[3]
Agitation Use vigorous, efficient stirring.[3]Prevents localized heating and ensures efficient heat transfer to the cooling medium.

Experimental Protocols

Protocol 1: N-Ethylation of o-Toluidine using Ethyl Bromide with External Cooling

This protocol emphasizes safety and control for a classic N-alkylation using a reactive alkyl halide.

  • Materials:

    • o-Toluidine

    • Ethyl bromide

    • Potassium carbonate (K₂CO₃), anhydrous

    • Acetonitrile, anhydrous

  • Procedure:

    • Set up a round-bottom flask equipped with a magnetic stir bar, a thermometer, and a reflux condenser under a nitrogen atmosphere.

    • Place the flask in a cooling bath (e.g., ice-water bath at 0 °C).

    • To the flask, add o-toluidine, anhydrous potassium carbonate (as a base), and anhydrous acetonitrile.

    • Allow the mixture to stir vigorously for 15-20 minutes to ensure it is fully cooled to the bath temperature.

    • Prepare a solution of ethyl bromide in a dropping funnel.

    • Add the ethyl bromide solution dropwise to the stirred, cooled mixture over a period of 1-2 hours. Crucially, monitor the internal temperature throughout the addition. Do not allow the temperature to rise more than 5 °C above the bath temperature. Adjust the addition rate as necessary.

    • After the addition is complete, allow the reaction to stir at the controlled temperature until TLC or GC analysis indicates the consumption of the starting material.

    • Once complete, quench the reaction by slowly adding cold water.

    • Proceed with standard aqueous workup and purification.

Protocol 2: Reductive Amination of m-Toluidine with Acetaldehyde

Reductive amination is often a milder, more controllable method for N-alkylation that can minimize the risk of a strong exotherm associated with alkyl halides.

  • Materials:

    • m-Toluidine

    • Acetaldehyde

    • Sodium borohydride (NaBH₄)

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve m-toluidine in ethanol.

    • Cool the solution in an ice bath to 0 °C.[3]

    • Slowly add acetaldehyde to the cooled solution and stir the mixture for 1-2 hours at room temperature to allow for imine formation.[3]

    • Re-cool the mixture to below 20-25 °C.[3]

    • Slowly add sodium borohydride in small portions. The reduction of the imine is exothermic; careful portion-wise addition is necessary to control the temperature.[3]

    • After the addition is complete, stir the reaction for an additional 10-12 hours at room temperature.[3]

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent and proceed with purification.[3]

Mandatory Visualizations

G Troubleshooting Workflow for Exothermic Events start Uncontrolled Temperature Rise Detected q1 Is reagent addition ongoing? start->q1 a1_yes Stop Addition Immediately q1->a1_yes Yes a1_no Proceed to Cooling Check q1->a1_no No q2 Is external cooling sufficient? a1_yes->q2 a1_no->q2 a2_yes Proceed to Stirring Check q2->a2_yes Yes a2_no Enhance Cooling: - Add more ice/dry ice - Lower circulator setpoint - Use secondary cooling bath q2->a2_no No q3 Is stirring vigorous and effective? a2_yes->q3 end_state Temperature Stabilized a2_no->end_state a3_yes Consider Reaction Concentration q3->a3_yes Yes a3_no Increase Stirring Rate q3->a3_no No q4 Is reaction highly concentrated? a3_yes->q4 a3_no->end_state a4_yes Dilute with Pre-Cooled Inert Solvent (if safe) q4->a4_yes Yes a4_no Monitor System Closely Prepare for Emergency Quench q4->a4_no No a4_yes->end_state a4_no->end_state

Caption: Troubleshooting logic for managing an uncontrolled exotherm.

G Key Factors Influencing N-Alkylation Exotherm exotherm Reaction Exotherm (Heat Generation Rate) control Overall Temperature Control exotherm->control Challenges reagent_conc Reagent Concentration reagent_conc->exotherm Increases addition_rate Addition Rate addition_rate->exotherm Increases temp Reaction Temperature temp->exotherm Increases cooling Cooling Efficiency cooling->control Improves stirring Stirring Speed stirring->control Improves solvent_vol Solvent Volume / Heat Capacity solvent_vol->control Improves

Caption: Relationship between factors affecting reaction exotherm.

References

Validation & Comparative

Reactivity Showdown: N-Propyl-m-toluidine vs. N-Propyl-p-toluidine in Electrophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the landscape of specialty chemical synthesis, a nuanced understanding of isomeric reactivity is paramount for optimizing reaction outcomes and enhancing product yields. This guide presents a comparative analysis of the reactivity of N-Propyl-m-toluidine and N-Propyl-p-toluidine, two key aromatic amine intermediates. The focus of this comparison is their susceptibility to electrophilic aromatic substitution (EAS), a cornerstone of many synthetic pathways in drug development and materials science.

The fundamental difference in the reactivity of these two isomers is rooted in the electronic effects exerted by the N-propylamino and methyl substituents on the aromatic ring. In N-Propyl-p-toluidine, the para-positioning of these groups allows for a synergistic electron-donating effect, significantly increasing the electron density of the benzene ring and thereby activating it towards electrophilic attack. Conversely, in this compound, this synergistic activation is less pronounced, leading to a comparatively lower reactivity.

Executive Summary of Comparative Reactivity

PropertyThis compoundN-Propyl-p-toluidine
Predicted Reactivity in EAS Less ReactiveMore Reactive
Electron Density of Aromatic Ring Moderately IncreasedSignificantly Increased
Key Activating Groups N-Propylamino (-NHC₃H₇) Methyl (-CH₃)N-Propylamino (-NHC₃H₇) Methyl (-CH₃)
Positional Effects of Activating Groups Meta-substitution leads to less concerted activation.Para-substitution leads to strong, concerted activation.
Predicted Major Nitration Product(s) 4-Nitro-3-methyl-N-propylaniline2-Nitro-4-methyl-N-propylaniline

Theoretical Underpinnings of Reactivity

The reactivity of substituted benzene rings in electrophilic aromatic substitution is largely governed by the nature of the substituents. Both the N-propylamino group and the methyl group are electron-donating groups, which activate the aromatic ring and direct incoming electrophiles to the ortho and para positions.

In N-Propyl-p-toluidine , the powerful electron-donating N-propylamino group and the moderately activating methyl group are in a para relationship. This alignment allows their electron-donating effects (resonance from the nitrogen and hyperconjugation/induction from the methyl group) to reinforce each other, leading to a substantial increase in the nucleophilicity of the aromatic ring. This makes N-Propyl-p-toluidine highly reactive towards electrophiles.

For This compound , the substituents are in a meta arrangement. While both groups still activate the ring, their directing effects are not as strongly synergistic. The N-propylamino group will strongly direct incoming electrophiles to its ortho and para positions, while the methyl group directs to its own ortho and para positions. This can lead to a more complex mixture of products and a generally lower overall reaction rate compared to the para-isomer.

G cluster_p N-Propyl-p-toluidine cluster_m This compound p_Toluidine N-Propyl-p-toluidine p_Activating Strong Synergistic Activation p_Toluidine->p_Activating Para-substituents p_Reactivity Higher Reactivity p_Activating->p_Reactivity m_Toluidine This compound m_Activating Less Synergistic Activation m_Toluidine->m_Activating Meta-substituents m_Reactivity Lower Reactivity m_Activating->m_Reactivity

Supporting Experimental Data (Analogous Compounds)

A study on the nitration of N-acetyl-p-toluidine and N-acetyl-m-toluidine demonstrated the profound impact of substituent positioning on product distribution.[1]

ReactantMajor ProductYield
N-acetyl-p-toluidine2-Nitro-4-methylacetanilide97%[1]
N-acetyl-m-toluidine4-Nitro-3-methylacetanilide91%[1]

These results strongly suggest that N-Propyl-p-toluidine will be more reactive and will primarily yield the product of substitution at the position ortho to the highly activating N-propylamino group. For this compound, the major product is expected to be the one where the electrophile adds to the position that is ortho to the N-propylamino group and para to the methyl group, benefiting from the combined directing influence of both activating groups.

Experimental Protocols

The following are generalized experimental protocols for the nitration of N-propyltoluidine isomers. These are representative methodologies and may require optimization for specific applications.

Protection of the Amino Group (Acetylation)

Direct nitration of aromatic amines can lead to oxidation and the formation of undesired meta-isomers due to the protonation of the amino group in the strongly acidic nitrating mixture.[2] To circumvent these side reactions, the amino group is typically protected, for example, by acetylation.

G Start N-Propyltoluidine Isomer Acetylation Protection: Acetylation with Acetic Anhydride Start->Acetylation Nitration Nitration with HNO₃/H₂SO₄ Acetylation->Nitration Hydrolysis Deprotection: Acid or Base Hydrolysis Nitration->Hydrolysis Product Nitro-N-propyltoluidine Hydrolysis->Product

Procedure:

  • Acetylation: The N-propyltoluidine isomer is dissolved in a suitable solvent, such as acetic acid. An excess of acetic anhydride is added, and the mixture is heated under reflux to form the corresponding N-acetyl-N-propyltoluidine. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Nitration: The protected compound is then dissolved in a solvent like acetic acid and cooled in an ice bath. A pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid is added dropwise while maintaining a low temperature (typically 0-10 °C) to control the exothermic reaction.[2]

  • Work-up: After the reaction is complete, the mixture is poured onto crushed ice to precipitate the nitrated product. The solid is then collected by filtration, washed with cold water, and dried.

  • Deprotection (Hydrolysis): The acetyl group is removed by heating the nitrated intermediate with an aqueous acid or base to yield the final nitro-N-propyltoluidine product.

Conclusion

Based on fundamental principles of physical organic chemistry and supported by experimental data from analogous compounds, N-Propyl-p-toluidine is predicted to be significantly more reactive towards electrophilic aromatic substitution than this compound . The para-disposition of the electron-donating N-propylamino and methyl groups in N-Propyl-p-toluidine leads to a more activated aromatic system, facilitating faster reaction rates and higher yields of ortho-substituted products. This comparative guide provides researchers, scientists, and drug development professionals with the foundational knowledge to make informed decisions in the design and execution of synthetic routes involving these versatile intermediates.

References

Comparative Guide to the Synthesis and Properties of N-Propyl-o-toluidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthesis and properties of N-Propyl-o-toluidine and its structural isomers, N-Propyl-m-toluidine and N-Propyl-p-toluidine. The information presented is intended to assist researchers and professionals in the fields of chemistry and drug development in selecting appropriate synthetic routes and understanding the key characteristics of these compounds.

Introduction

N-alkylation of aromatic amines is a fundamental transformation in organic synthesis, yielding compounds with diverse applications in pharmaceuticals, agrochemicals, and materials science. The toluidines, as primary aromatic amines, are common starting materials for the synthesis of N-alkylated derivatives. The position of the methyl group on the aromatic ring (ortho, meta, or para) can significantly influence the reactivity of the amine and the properties of the resulting N-alkylated product. This guide focuses on the N-propyl derivatives of the three toluidine isomers, offering a comparative analysis of their synthesis and physicochemical properties.

Synthesis of N-Propyl-toluidine Isomers

Two primary methods for the synthesis of N-Propyl-toluidine isomers are direct N-alkylation and reductive amination.

Direct N-Alkylation

Direct N-alkylation involves the reaction of the respective toluidine isomer with a propyl halide, such as 1-bromopropane or 1-iodopropane, typically in the presence of a base to neutralize the hydrogen halide byproduct.

General Reaction Scheme:

cluster_conditions Reaction Conditions Toluidine Toluidine Isomer (o-, m-, or p-) reaction_node Toluidine->reaction_node PropylHalide +  Propyl Halide (e.g., 1-Bromopropane) PropylHalide->reaction_node Base Base (e.g., K2CO3, Et3N) Solvent Solvent (e.g., Acetonitrile, DMF) Heat Heat NPropylToluidine N-Propyl-toluidine Isomer Salt +  Salt reaction_node->NPropylToluidine reaction_node->Salt

Figure 1: General workflow for direct N-alkylation of toluidine isomers.

Reductive Amination

Reductive amination is a two-step, one-pot reaction where the toluidine isomer first reacts with propanal to form an intermediate imine, which is then reduced in situ to the corresponding N-propyl-toluidine. Common reducing agents include sodium borohydride (NaBH4) and sodium triacetoxyborohydride (NaBH(OAc)3).

General Reaction Scheme:

cluster_reductant Reduction Step Toluidine Toluidine Isomer (o-, m-, or p-) Imine [Imine Intermediate] Toluidine->Imine Propanal +  Propanal Propanal->Imine NPropylToluidine N-Propyl-toluidine Isomer Imine->NPropylToluidine Reduction ReducingAgent Reducing Agent (e.g., NaBH4)

Figure 2: General workflow for the reductive amination of toluidine isomers.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct N-Alkylation

This procedure is adapted from a general method for the N-alkylation of m-toluidine.[1]

Materials:

  • m-Toluidine

  • 1-Iodopropane

  • 10% Sodium hydroxide solution

  • Ether

  • Anhydrous potassium carbonate

Procedure:

  • In a sealed vessel, combine m-toluidine (1 equivalent) and 1-iodopropane (1 equivalent).

  • Allow the mixture to stand at room temperature for several hours or gently warm to 70-80°C for a faster reaction (monitor pressure buildup).

  • After the reaction is complete (as determined by TLC or GC analysis), cool the mixture to room temperature.

  • Add 10% aqueous sodium hydroxide solution to the reaction mixture to neutralize the hydroiodic acid formed and to liberate the free amine.

  • Extract the aqueous layer with ether.

  • Combine the organic extracts and dry over anhydrous potassium carbonate.

  • Filter the drying agent and remove the solvent under reduced pressure.

  • The crude product can be purified by vacuum distillation.

Protocol 2: Synthesis of N-Propyl-p-toluidine via Reductive Amination

This is a general procedure for the reductive amination of an arylamine.

Materials:

  • p-Toluidine

  • Propanal

  • Methanol

  • Sodium borohydride (NaBH4)

  • Glacial acetic acid (catalytic amount)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve p-toluidine (1 equivalent) and a catalytic amount of glacial acetic acid in methanol in a round-bottom flask.

  • Add propanal (1.1 equivalents) dropwise to the solution at room temperature and stir for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath and add sodium borohydride (1.5 equivalents) portion-wise, maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The product can be purified by column chromatography on silica gel or by vacuum distillation.

Comparison of Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent toluidine isomers and their N-propylated derivatives. Data for N-Propyl-o-toluidine is limited and some values are predicted.

Propertyo-ToluidineN-Propyl-o-toluidinem-ToluidineThis compoundp-ToluidineN-Propyl-p-toluidine
Molecular Formula C₇H₉N[2]C₁₀H₁₅NC₇H₉N[3]C₁₀H₁₅N[4]C₇H₉N[3]C₁₀H₁₅N[5]
Molecular Weight ( g/mol ) 107.15[2]149.23107.15[3]149.23[4]107.15[3]149.23[5]
Appearance Colorless to pale yellow liquid[2][6]-Colorless to light-yellow liquid[7][8]-White solid[3][9]-
Boiling Point (°C) 200-202[2]Predicted: ~220-230203-204[3][10]-200[3]-
Melting Point (°C) -23.7 (alpha form), -14.7 (beta form)[11]--30[3]-44[9]-
Density (g/cm³ at 20°C) 1.004[2]-0.989[7]-1.046 (solid)[9]-
Solubility in water Slightly soluble[6]-Slightly soluble[12]-Slightly soluble[9]-

Structure-Property Relationships

The isomeric position of the methyl group on the toluidine ring influences the steric and electronic environment of the amino group, which in turn affects the synthetic accessibility and properties of the N-propylated derivatives.

Isomerism Isomeric Position of Methyl Group (ortho, meta, para) StericHindrance Steric Hindrance around Amino Group Isomerism->StericHindrance influences PhysicalProperties Physical Properties (Boiling Point, Melting Point) Isomerism->PhysicalProperties influences Basicity Basicity of the Amine Isomerism->Basicity influences Reactivity Reactivity in N-Alkylation StericHindrance->Reactivity affects Basicity->Reactivity affects

Figure 3: Logical relationship between isomeric position and properties.

  • Steric Hindrance: The ortho-isomer experiences the most significant steric hindrance due to the proximity of the methyl group to the amino group. This can decrease the rate of N-alkylation compared to the meta and para isomers.

  • Electronic Effects: The methyl group is an electron-donating group, which increases the electron density on the aromatic ring and the basicity of the amino group. This effect is most pronounced for the para and ortho isomers. Increased basicity can enhance the nucleophilicity of the amine, potentially increasing its reactivity in N-alkylation reactions.

  • Physical Properties: The symmetry of the molecule plays a crucial role in its physical properties. The more symmetrical p-toluidine is a solid at room temperature, while the less symmetrical o- and m-toluidines are liquids.[3] This trend is likely to be reflected in their N-propylated derivatives.

Conclusion

The synthesis of N-Propyl-toluidine isomers can be achieved through straightforward methods like direct N-alkylation and reductive amination. The choice of isomer and synthetic route will depend on the specific requirements of the target application. The ortho isomer presents greater synthetic challenges due to steric hindrance, and its properties are less documented in the literature. In contrast, the meta and para isomers are more readily accessible and their properties are better characterized. This guide provides a foundational understanding to aid in the selection and synthesis of the appropriate N-Propyl-toluidine isomer for various research and development endeavors. Further experimental investigation into the properties and reaction kinetics of N-Propyl-o-toluidine is warranted to provide a more complete comparative dataset.

References

A Guide to the Analytical Differentiation of Toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate differentiation and quantification of toluidine isomers (ortho-, meta-, and para-toluidine) are critical in various fields, including chemical synthesis, pharmaceutical development, and toxicology. Due to their similar chemical structures and properties, distinguishing between these isomers presents a significant analytical challenge. This guide provides a comparative overview of common analytical techniques, supported by experimental data and detailed protocols, to aid researchers in selecting the most appropriate method for their specific needs.

Spectroscopic Methods

Spectroscopic techniques are powerful tools for the qualitative and quantitative analysis of toluidine isomers, exploiting the subtle differences in their molecular structures and resulting spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of protons and carbon atoms, respectively, allowing for the differentiation of the three toluidine isomers. The position of the methyl and amino groups on the aromatic ring leads to distinct chemical shifts.

Table 1: ¹H NMR Spectral Data (Approximate Chemical Shifts δ [ppm] in CDCl₃)

Proton o-Toluidine m-Toluidine p-Toluidine
Aromatic CH6.6 - 7.16.5 - 7.16.6 - 7.0
NH₂~3.6~3.6~3.5
CH₃~2.2~2.3~2.2

Table 2: ¹³C NMR Spectral Data (Approximate Chemical Shifts δ [ppm] in CDCl₃)

Carbon o-Toluidine m-Toluidine p-Toluidine
C-NH₂~144~146~144
C-CH₃~122~139~127
Aromatic CH~115-130~112-129~115-130
CH₃~17~21~20
Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy can distinguish between toluidine isomers based on the characteristic vibrational frequencies of their functional groups. The substitution pattern on the benzene ring influences the C-H and N-H bending and stretching vibrations.[1]

Table 3: Key FT-IR Absorption Bands (cm⁻¹)

Vibrational Mode o-Toluidine m-Toluidine p-Toluidine
N-H Stretch3350-35003350-35003350-3500
C-H Aromatic Stretch3000-31003000-31003000-3100
C-N Stretch1250-13501250-13501250-1350
C-H Out-of-Plane Bend740-760690-710, 770-810810-840

Chromatographic Methods

Chromatographic techniques are essential for the separation and quantification of toluidine isomers from complex mixtures.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used method for separating toluidine isomers.[2][3][4] The choice of stationary and mobile phases is crucial for achieving baseline resolution.[2][3] Mixed-mode chromatography, combining reversed-phase and ion-exchange mechanisms, has proven to be particularly effective.[3][4]

Table 4: Example HPLC Separation Conditions

Parameter Method 1 [2]Method 2 [4]
Column Primesep 200 (4.6 x 150 mm, 5 µm)Coresep 100 (3.0 x 100 mm, 5 µm)
Mobile Phase Water, Acetonitrile, Ammonium Formate40% Acetonitrile with 40 mM Ammonium Formate (pH 3)
Detection UV at 250 nmUV at 275 nm
Separation Mode Not specifiedReversed-phase cation-exchange
Gas Chromatography (GC)

GC is another powerful technique for separating the volatile toluidine isomers. Derivatization is often employed to improve chromatographic resolution and detection sensitivity.[5]

Table 5: Example GC Separation Conditions

Parameter Method 1 [6]Method 2 [5]
Column Zeolite-basedCapillary column
Carrier Gas NitrogenNot specified
Detector Not specifiedElectron Capture Detector (ECD)
Derivatization Not applicableHeptafluorobutyric acid anhydride (HFAA)

Experimental Protocols

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of the toluidine isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 300-600 MHz).[7] Key parameters for ¹H NMR include a 30° pulse width and a relaxation delay of 1-2 seconds.[7]

  • Data Processing: Process the acquired Free Induction Decay (FID) using Fourier transformation. The resulting spectrum should be phased, baseline corrected, and referenced to an internal standard (e.g., TMS).[7]

FT-IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or a thin film on a salt plate (e.g., NaCl).

  • Data Acquisition: Record a background spectrum of the empty spectrometer. Then, acquire the sample spectrum, typically over a range of 4000-400 cm⁻¹.[7]

  • Data Processing: Ratio the sample spectrum against the background to obtain the final absorbance or transmittance spectrum.[7]

HPLC
  • Mobile Phase Preparation: Prepare the mobile phase as specified in the chosen method and degas it thoroughly.

  • Sample Preparation: Dissolve the sample in a suitable solvent, filter it through a 0.45 µm filter, and inject it into the HPLC system.

  • Chromatographic Run: Equilibrate the column with the mobile phase until a stable baseline is achieved. Perform the injection and record the chromatogram.

GC-MS for Quantitative Analysis
  • Sample Preparation: For biological samples, perform protein precipitation using a cold solvent like acetonitrile.[8] The supernatant is then evaporated and reconstituted in the mobile phase.[8]

  • Internal Standard: Add a deuterated internal standard, such as m-Toluidine-2,4,6-D3, to the sample to correct for matrix effects and variability.[8]

  • LC-MS/MS Analysis: Separate the analyte from the matrix using an appropriate HPLC method and detect it using a tandem mass spectrometer.[8]

Visualizing the Workflow

The following diagrams illustrate the general workflows for the analytical differentiation of toluidine isomers.

experimental_workflow cluster_sample Sample Preparation cluster_separation Separation cluster_detection Detection & Analysis cluster_result Result sample Toluidine Isomer Mixture hplc HPLC sample->hplc gc GC sample->gc nmr NMR Spectrometer sample->nmr ftir FT-IR Spectrometer sample->ftir uv UV Detector hplc->uv ms Mass Spectrometer gc->ms data Quantitative & Qualitative Data uv->data ms->data nmr->data ftir->data

General analytical workflow for toluidine isomer differentiation.

lc_msms_workflow start Biological Sample prep Sample Preparation (Protein Precipitation) start->prep is Add Internal Standard (e.g., Deuterated Toluidine) prep->is lc LC Separation is->lc msms Tandem MS Detection lc->msms quant Quantification msms->quant

Workflow for quantitative analysis using LC-MS/MS.

References

A Comparative Analysis of N-Propyl Toluidine and N-Ethyl Toluidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide to the physicochemical properties, synthesis, and potential applications of N-Propyl Toluidine and N-Ethyl Toluidine, offering a comparative perspective for their use in chemical synthesis and drug discovery.

In the landscape of chemical intermediates, N-alkylated toluidines serve as versatile building blocks in the synthesis of a wide array of compounds, from dyes and pigments to pharmacologically active molecules. Among these, N-Ethyl Toluidine and its longer-chain counterpart, N-Propyl Toluidine, are of significant interest. This guide provides a comparative analysis of these two homologous series, presenting available data on their physical and chemical properties, synthesis protocols, and toxicological profiles to aid researchers, scientists, and drug development professionals in selecting the appropriate reagent for their specific applications.

Physicochemical Properties: A Comparative Overview

The addition of an extra methylene group in the N-propyl substituent compared to the N-ethyl group leads to predictable variations in the physicochemical properties of the corresponding toluidine derivatives. Generally, an increase in alkyl chain length is associated with a higher molecular weight, boiling point, and hydrophobicity. The available data for the ortho, meta, and para isomers of both N-Ethyl and N-Propyl Toluidine are summarized below.

PropertyN-Ethyl-o-toluidineN-Propyl-o-toluidineN-Ethyl-m-toluidineN-Propyl-m-toluidineN-Ethyl-p-toluidineN-Propyl-p-toluidine
CAS Number 94-68-8[1]2059-34-9102-27-2[2]142031-46-7[1]622-57-1[3]54837-90-0[2]
Molecular Formula C₉H₁₃N[1]C₁₀H₁₅NC₉H₁₃N[2]C₁₀H₁₅N[1]C₉H₁₃N[3]C₁₀H₁₅N[2]
Molecular Weight 135.21 g/mol [1]149.23 g/mol 135.21 g/mol [2]149.23 g/mol [1]135.21 g/mol [3]149.23 g/mol [2]
Boiling Point 218 °C[1]Not available221 °C[2]Not available212 °CNot available
Density 0.938 g/mL at 25 °C[1]Not available0.957 g/mL at 25 °C[2]Not availableNot availableNot available
Solubility in Water Insoluble[3]Not availableInsoluble[2]Not availableInsoluble[3]Not available
XLogP3-AA 2.53.22.53.2[1]2.5[3]2.8[2]

Note: Data for N-propyl toluidine isomers is less readily available in the literature.

The XLogP3-AA values, which represent a computed measure of hydrophobicity, illustrate the expected trend. The N-propyl isomers exhibit higher values than their N-ethyl counterparts, indicating a greater lipophilicity. This difference can influence their solubility in various organic solvents and their potential interactions within biological systems.

Synthesis Protocols: N-Alkylation of Toluidine

The synthesis of both N-ethyl and N-propyl toluidine typically involves the N-alkylation of the corresponding toluidine isomer. While specific experimental data for the synthesis of N-propyl toluidine is limited in readily available literature, the general principles of N-alkylation of aromatic amines are well-established. The following protocols for the synthesis of N-ethyl-m-toluidine can be adapted for the synthesis of N-propyl toluidine by substituting the ethylating agent with a suitable propylating agent (e.g., 1-bromopropane or 1-iodopropane).

Experimental Protocol 1: Direct Alkylation

This method involves the direct reaction of toluidine with an alkyl halide.

Materials:

  • m-Toluidine

  • Ethyl bromide (or 1-bromopropane for this compound)

  • 10% Sodium hydroxide solution

  • Ether

  • Concentrated hydrochloric acid

  • Sodium nitrite

  • Stannous chloride dihydrate

  • Benzene

  • Flaked potassium hydroxide

Procedure:

  • Alkylation: In a sealed pressure vessel, combine m-toluidine and the alkyl bromide in equimolar amounts. Allow the reaction to stand at room temperature for 24 hours. A white crystalline mass of the hydrobromide salt will form.[4]

  • Liberation of the Amine: Break up the crystalline mass and treat it with a 10% sodium hydroxide solution and ether to liberate the free amine.[4]

  • Purification (via N-nitroso derivative):

    • Cool the crude amine and add it to a solution of concentrated hydrochloric acid in water.

    • Cool the resulting hydrochloride solution in an ice bath and slowly add a solution of sodium nitrite, keeping the temperature below 12°C.

    • Extract the formed N-nitroso compound with ether.[5]

  • Reduction of the N-nitroso Compound: Gradually add the crude nitroso compound to a solution of stannous chloride dihydrate in concentrated hydrochloric acid.

  • Work-up and Isolation: Make the solution strongly alkaline with sodium hydroxide and perform steam distillation. Saturate the distillate with sodium chloride and extract with benzene. Dry the benzene extract over flaked potassium hydroxide, remove the solvent by distillation, and purify the product by vacuum distillation.[5]

Experimental Protocol 2: Reductive Amination

This alternative method involves the reaction of toluidine with an aldehyde followed by reduction.

Materials:

  • m-Toluidine

  • Acetaldehyde (or propanal for this compound)

  • Sodium triacetoxyborohydride

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Imine Formation: Dissolve m-toluidine in dichloromethane and add the corresponding aldehyde (acetaldehyde or propanal). Stir the mixture at room temperature for 30-60 minutes.

  • Reduction: In a separate flask, prepare a suspension of sodium triacetoxyborohydride in dichloromethane and slowly add it to the reaction mixture.

  • Work-up: Once the reaction is complete (monitored by TLC), quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography or distillation.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_alkylation Direct Alkylation cluster_reductive Reductive Amination Toluidine_A Toluidine Alkylation Alkylation Toluidine_A->Alkylation AlkylHalide Alkyl Halide AlkylHalide->Alkylation CrudeAmine_A Crude N-Alkyl Toluidine Alkylation->CrudeAmine_A Purification_A Purification CrudeAmine_A->Purification_A PureProduct_A Pure N-Alkyl Toluidine Purification_A->PureProduct_A Toluidine_R Toluidine ImineFormation Imine Formation Toluidine_R->ImineFormation Aldehyde Aldehyde Aldehyde->ImineFormation Imine Imine Intermediate ImineFormation->Imine Reduction Reduction Imine->Reduction ReducingAgent Reducing Agent ReducingAgent->Reduction CrudeAmine_R Crude N-Alkyl Toluidine Reduction->CrudeAmine_R Purification_R Purification CrudeAmine_R->Purification_R PureProduct_R Pure N-Alkyl Toluidine Purification_R->PureProduct_R

General synthetic routes to N-alkylated toluidines.

Comparative Performance and Applications

Direct experimental data comparing the performance of N-propyl versus N-ethyl toluidine in specific applications is scarce. However, based on fundamental chemical principles, some inferences can be drawn.

Dye Synthesis: Both N-ethyl and N-propyl toluidine can serve as intermediates in the synthesis of various dyes, particularly azo dyes.[6] The N-alkyl group can influence the final color and properties of the dye. The slightly larger and more hydrophobic propyl group might lead to dyes with altered solubility profiles and potentially different affinities for various substrates compared to their ethyl counterparts.

Pharmaceutical and Agrochemical Synthesis: In drug development and agrochemical research, the N-alkyl substituent can play a crucial role in modulating the biological activity of a molecule. The increased lipophilicity of the N-propyl group, as suggested by its higher XLogP value, could enhance membrane permeability and affect the pharmacokinetic and pharmacodynamic properties of a drug candidate. This could be advantageous or disadvantageous depending on the specific target and desired therapeutic effect.

Reactivity: The electronic effect of the N-propyl group is very similar to the N-ethyl group (both are electron-donating inductive effects). Therefore, their reactivity in electrophilic aromatic substitution reactions is expected to be comparable. Any differences in reaction rates or product distributions would likely be subtle and influenced more by steric factors, with the slightly bulkier propyl group potentially hindering reactions at the ortho positions to a greater extent.

Toxicological Profiles

The toxicological data for N-ethyl toluidine is more extensively documented than for N-propyl toluidine. N-ethyl-o-toluidine is considered toxic if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through repeated exposure.[7] It is also suspected of causing cancer.[7] For this compound, the available GHS hazard statements indicate that it causes skin and serious eye irritation and may cause respiratory irritation.[1]

A comprehensive comparative toxicological assessment is not possible due to the limited data on N-propyl toluidine. However, as a general precaution, all N-alkylated toluidines should be handled with appropriate personal protective equipment in a well-ventilated area, and exposure should be minimized.

Conclusion

N-Propyl and N-ethyl toluidine represent two closely related classes of chemical intermediates with subtle but potentially significant differences in their physicochemical properties. The primary distinction lies in the increased lipophilicity of the N-propyl derivatives, which may be a key consideration in applications such as drug design where membrane permeability is a critical factor.

While direct comparative performance data is lacking, the choice between N-propyl and N-ethyl toluidine will likely depend on the specific requirements of the target molecule and the desired properties of the final product. The synthesis of N-propyl toluidines can be achieved through similar well-established methods used for N-ethyl toluidines. Further research is needed to fully elucidate the comparative performance and toxicological profiles of these two important classes of compounds. Researchers are advised to consider the available data and fundamental chemical principles when selecting the appropriate N-alkylated toluidine for their synthetic endeavors.

Hypothetical Signaling Pathway Interaction

SignalingPathway Receptor Cell Surface Receptor Kinase1 Kinase A Receptor->Kinase1 Activates Kinase2 Kinase B Kinase1->Kinase2 Phosphorylates TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor Activates GeneExpression Gene Expression TranscriptionFactor->GeneExpression CellularResponse Cellular Response GeneExpression->CellularResponse Drug N-Alkyl Toluidine Derivative Drug->Kinase2 Inhibits

Hypothetical inhibition of a kinase signaling pathway.

References

A Spectroscopic Showdown: Differentiating N-Alkylated Toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

In the realms of synthetic chemistry, drug development, and quality control, the precise identification of isomeric compounds is paramount. N-alkylated toluidine isomers, with their identical molecular formulas but distinct substituent patterns, present a classic analytical challenge. This guide provides a comprehensive spectroscopic comparison of N-methyl, N-ethyl, and N,N-dimethyl toluidine isomers (ortho, meta, and para), leveraging Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopy to elucidate their structural nuances.

The differentiation of these closely related compounds is critical due to their varying chemical and physical properties, which can significantly impact reaction outcomes, biological activity, and product purity.[1] This guide presents a side-by-side comparison of their spectral data, supported by detailed experimental protocols for data acquisition, to aid researchers in their analytical endeavors.

Comparative Spectroscopic Data

The following tables summarize the key spectroscopic data for the N-alkylated toluidine isomers, providing a quantitative basis for their differentiation.

¹H NMR Spectral Data (CDCl₃, δ ppm)
CompoundAr-CH₃N-CH₃ / N-CH₂CH₃N-CH₂CH₃NHAromatic Protons
N-Methyl-o-toluidine ~2.18~2.84 (s)-~3.65 (br s)~6.60-7.15 (m)
N-Methyl-m-toluidine ~2.32~2.82 (s)-~3.60 (br s)~6.50-7.10 (m)
N-Methyl-p-toluidine ~2.25~2.80 (s)-~3.55 (br s)~6.55-7.00 (m)
N-Ethyl-o-toluidine ~2.20~3.15 (q)~1.25 (t)~3.70 (br s)~6.60-7.15 (m)
N-Ethyl-m-toluidine ~2.30~3.10 (q)~1.23 (t)~3.65 (br s)~6.50-7.10 (m)
N-Ethyl-p-toluidine ~2.25~3.08 (q)~1.22 (t)~3.60 (br s)~6.55-7.00 (m)
N,N-Dimethyl-o-toluidine ~2.30~2.65 (s)--~7.00-7.20 (m)
N,N-Dimethyl-m-toluidine ~2.35~2.92 (s)--~6.60-7.20 (m)
N,N-Dimethyl-p-toluidine ~2.28~2.90 (s)--~6.65-7.10 (m)
¹³C NMR Spectral Data (CDCl₃, δ ppm)
CompoundAr-CH₃N-CH₃ / N-CH₂N-CH₂CH₃Aromatic Carbons
N-Methyl-o-toluidine ~17.5~30.5-~109.0, 117.0, 122.0, 127.0, 130.5, 147.0
N-Methyl-m-toluidine ~21.5~30.8-~110.0, 113.0, 118.0, 129.0, 139.0, 149.0
N-Methyl-p-toluidine ~20.4~31.0-~112.5, 127.0, 129.8, 146.5
N-Ethyl-o-toluidine ~17.6~38.5~14.8~109.5, 117.5, 122.5, 127.0, 130.0, 146.0
N-Ethyl-m-toluidine ~21.8~38.7~15.0~110.0, 113.5, 117.0, 129.0, 138.5, 148.0
N-Ethyl-p-toluidine ~20.2~38.6~14.9~112.8, 126.5, 129.5, 145.5
N,N-Dimethyl-o-toluidine ~18.0~43.5-~118.0, 121.0, 124.0, 126.5, 131.0, 151.0
N,N-Dimethyl-m-toluidine ~21.9~40.0-~108.0, 111.5, 115.0, 129.0, 138.5, 150.5
N,N-Dimethyl-p-toluidine ~20.5~40.8-~112.9, 126.0, 129.5, 148.0
FTIR Spectral Data (Neat, cm⁻¹)
CompoundN-H StretchC-H (Aromatic)C-H (Aliphatic)C-N StretchAromatic C=C
N-Methyl-o-toluidine ~3430 (sec)~3050~2920, 2850~1310~1610, 1510
N-Methyl-m-toluidine ~3420 (sec)~3040~2920, 2850~1315~1615, 1520
N-Methyl-p-toluidine ~3410 (sec)~3030~2920, 2850~1320~1620, 1520
N-Ethyl-o-toluidine ~3415 (sec)~3050~2970, 2870~1310~1605, 1505
N-Ethyl-m-toluidine ~3410 (sec)~3040~2970, 2870~1315~1610, 1515
N-Ethyl-p-toluidine ~3405 (sec)~3025~2970, 2870~1320~1615, 1515
N,N-Dimethyl-o-toluidine -~3060~2940, 2860, 2800~1330~1600, 1500
N,N-Dimethyl-m-toluidine -~3050~2940, 2860, 2800~1335~1605, 1510
N,N-Dimethyl-p-toluidine -~3040~2940, 2860, 2800~1340~1615, 1515
Mass Spectrometry Data (Electron Ionization, m/z)
CompoundMolecular Ion (M⁺)Base PeakKey Fragment Ions
N-Methyl-o-toluidine 12110691, 77
N-Methyl-m-toluidine 121120106, 91, 77
N-Methyl-p-toluidine 121120106, 91, 77
N-Ethyl-o-toluidine 135120106, 91, 77
N-Ethyl-m-toluidine 135120106, 91, 77
N-Ethyl-p-toluidine 13512091, 77
N,N-Dimethyl-o-toluidine 13512091, 77
N,N-Dimethyl-m-toluidine 135134120, 91, 77
N,N-Dimethyl-p-toluidine 135134120, 91, 77
UV-Vis Spectral Data (in Ethanol)
Compoundλmax (nm)
N-Methyl-o-toluidine ~245, ~290
N-Methyl-m-toluidine ~240, ~285
N-Methyl-p-toluidine ~250, ~300
N-Ethyl-o-toluidine ~246, ~292
N-Ethyl-m-toluidine ~242, ~288
N-Ethyl-p-toluidine ~252, ~303
N,N-Dimethyl-o-toluidine ~250, ~295
N,N-Dimethyl-m-toluidine ~245, ~290
N,N-Dimethyl-p-toluidine ~255, ~305

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 10-20 mg of the N-alkylated toluidine isomer in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). Filter the solution into a 5 mm NMR tube.

  • Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for analysis.

  • ¹H NMR Acquisition :

    • Employ a standard one-pulse sequence.

    • Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum with singlets for each unique carbon atom.

    • A longer relaxation delay (2-5 seconds) and a larger number of scans (typically 1024 or more) are required due to the low natural abundance of the ¹³C isotope.

  • Data Processing : The acquired Free Induction Decay (FID) is subjected to Fourier transformation. The resulting spectrum is then phased, baseline corrected, and referenced to the TMS signal.

Fourier-Transform Infrared (FTIR) Spectroscopy
  • Sample Preparation : For these liquid samples, the Attenuated Total Reflectance (ATR) technique is highly convenient. Place a small drop of the neat liquid directly onto the ATR crystal (e.g., diamond or ZnSe). Alternatively, a thin film can be prepared by placing a drop of the liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

  • Instrumentation : A benchtop FTIR spectrometer is used for the analysis.

  • Data Acquisition :

    • Record a background spectrum of the clean, empty ATR crystal or salt plates.

    • Scan the sample over a typical range of 4000-400 cm⁻¹.

    • Average multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

  • Data Processing : The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
  • Sample Introduction : Introduce the volatile N-alkylated toluidine isomer into the mass spectrometer via a gas chromatography (GC) system for separation and purification prior to analysis.

  • Instrumentation : A GC system coupled to a mass spectrometer with an Electron Ionization (EI) source is typically used.

  • Ionization :

    • Employ a standard electron ionization energy of 70 eV. This high energy leads to reproducible fragmentation patterns, which are crucial for structural elucidation and isomer differentiation.[2]

  • Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Data Interpretation : The resulting mass spectrum displays the relative abundance of the molecular ion and various fragment ions. The fragmentation pattern serves as a molecular fingerprint.

Ultraviolet-Visible (UV-Vis) Spectroscopy
  • Sample Preparation : Prepare a dilute solution of the N-alkylated toluidine isomer in a UV-transparent solvent, such as ethanol or cyclohexane. The concentration should be adjusted to yield an absorbance reading between 0.2 and 1.0 at the wavelength of maximum absorbance (λmax).

  • Instrumentation : A dual-beam UV-Vis spectrophotometer is used.

  • Data Acquisition :

    • Fill a quartz cuvette with the pure solvent to be used as a reference.

    • Fill a second quartz cuvette with the sample solution.

    • Scan the sample over a wavelength range of approximately 200-400 nm.

  • Data Analysis : The resulting spectrum is a plot of absorbance versus wavelength. The λmax values are key characteristics for comparison.

Visualization of Analytical Workflow

The following diagrams illustrate the logical workflow for the spectroscopic identification and differentiation of N-alkylated toluidine isomers.

Spectroscopic_Workflow cluster_start Initial Analysis cluster_techniques Spectroscopic Techniques cluster_data Data Analysis cluster_conclusion Conclusion Unknown_Sample Unknown Toluidine Isomer Sample NMR NMR Spectroscopy (¹H & ¹³C) Unknown_Sample->NMR Analyze FTIR FTIR Spectroscopy Unknown_Sample->FTIR Analyze MS Mass Spectrometry Unknown_Sample->MS Analyze NMR_Data Chemical Shifts & Coupling Patterns NMR->NMR_Data FTIR_Data Vibrational Frequencies (Functional Groups) FTIR->FTIR_Data MS_Data Molecular Ion & Fragmentation Pattern MS->MS_Data Structure_Elucidation Structure Elucidation & Isomer Identification NMR_Data->Structure_Elucidation FTIR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: General workflow for the spectroscopic identification of N-alkylated toluidine isomers.

Isomer_Differentiation_Logic Start Spectroscopic Data (NMR, FTIR, MS) Check_NH N-H stretch in FTIR? Start->Check_NH Tertiary_Amine Tertiary Amine (N,N-dimethyl) Check_NH->Tertiary_Amine No Secondary_Amine Secondary Amine (N-methyl or N-ethyl) Check_NH->Secondary_Amine Yes Aromatic_Pattern Analyze aromatic region (¹H & ¹³C NMR) and MS fragmentation Tertiary_Amine->Aromatic_Pattern Check_Ethyl Ethyl group signals in ¹H NMR? Secondary_Amine->Check_Ethyl N_Ethyl N-Ethyl Isomer Check_Ethyl->N_Ethyl Yes N_Methyl N-Methyl Isomer Check_Ethyl->N_Methyl No N_Ethyl->Aromatic_Pattern N_Methyl->Aromatic_Pattern Ortho Ortho Isomer Aromatic_Pattern->Ortho Meta Meta Isomer Aromatic_Pattern->Meta Para Para Isomer Aromatic_Pattern->Para

Caption: Decision tree for differentiating N-alkylated toluidine isomers based on key spectral features.

References

A Comparative Guide to the Basicity of N-Propyl-m-toluidine and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the relative basicity of N-Propyl-m-toluidine and its structural isomers, N-Propyl-o-toluidine and N-Propyl-p-toluidine. Understanding the basicity of these aromatic amines is crucial for reaction mechanism elucidation, drug design, and the development of novel chemical entities. This document presents experimental and estimated quantitative data, details the experimental protocols for basicity determination, and illustrates the underlying chemical principles governing the observed trends.

Quantitative Comparison of Basicity

The basicity of an amine is quantitatively expressed by the pKa of its conjugate acid. A higher pKa value indicates a stronger base. The following table summarizes the experimental pKa values for reference compounds and the estimated pKa values for this compound and its isomers. The estimations are derived from the observed trends in the basicity of aniline upon N-alkylation and the known electronic and steric effects of the methyl group on the aromatic ring.

CompoundStructurepKa of Conjugate Acid (in water at 25°C)Reference/Estimation
Aniline4.62Experimental
o-Toluidine4.44Experimental[1]
m-Toluidine4.71[2]Experimental
p-Toluidine5.08[3][4]Experimental
N-Methylaniline4.85Experimental
N-Ethylaniline5.12Experimental
N-Propylaniline5.04Predicted
N-Propyl-o-toluidine ~4.6 Estimated
This compound ~4.9 Estimated
N-Propyl-p-toluidine ~5.3 Estimated

Note: The pKa values for the N-propyl-toluidine isomers are estimated based on the incremental increase in basicity observed from aniline to N-propylaniline and applying this to the respective toluidine isomers. The inherent effects of the methyl group (inductive and steric) are factored into this estimation.

Factors Influencing Relative Basicity

The basicity of this compound and its isomers is determined by a combination of electronic and steric effects. These factors influence the availability of the nitrogen lone pair to accept a proton.

  • Inductive Effect (+I): The propyl group on the nitrogen atom is an electron-donating group. It increases the electron density on the nitrogen, making the lone pair more available for protonation and thus increasing the basicity compared to the corresponding primary amine (toluidine). Similarly, the methyl group on the aromatic ring is also electron-donating, further enhancing basicity.

  • Resonance Effect: The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system. This delocalization reduces the availability of the lone pair for protonation, making aromatic amines generally less basic than aliphatic amines. The position of the methyl group influences this delocalization.

  • Steric Hindrance (Ortho Effect): In the case of N-Propyl-o-toluidine, the proximity of the N-propyl group and the ortho-methyl group leads to steric hindrance. This steric strain can be exacerbated upon protonation of the amino group, destabilizing the resulting conjugate acid and thereby reducing the basicity of the amine. This phenomenon is commonly referred to as the "ortho effect".

The interplay of these effects leads to the following predicted order of basicity:

N-Propyl-p-toluidine > this compound > N-Propyl-o-toluidine

This order is a direct consequence of the strong electron-donating effect of the para-methyl group, the moderate electron-donating effect of the meta-methyl group, and the overriding steric hindrance in the ortho-isomer.

Basicity_Factors cluster_isomers N-Propyl-toluidine Isomers cluster_effects Influencing Factors cluster_basicity Relative Basicity Ortho N-Propyl-o-toluidine Inductive Inductive Effect (+I) (Propyl & Methyl) Ortho->Inductive + Moderate Steric Steric Hindrance (Ortho Effect) Ortho->Steric - Strong Low Lower Basicity Ortho->Low Meta This compound Meta->Inductive + Moderate Resonance Resonance Effect (Lone Pair Delocalization) Meta->Resonance - Weak Medium Intermediate Basicity Meta->Medium Para N-Propyl-p-toluidine Para->Inductive + Strong Para->Resonance - Moderate High Higher Basicity Para->High Inductive->High Resonance->Low Steric->Low

Caption: Factors influencing the relative basicity of N-Propyl-toluidine isomers.

Experimental Protocols

The determination of the pKa of amines is a fundamental experimental procedure in physical and analytical chemistry. Potentiometric titration is a widely used and reliable method for this purpose.

Potentiometric Titration for pKa Determination

Objective: To determine the acid dissociation constant (pKa) of the conjugate acid of an amine by monitoring the pH of the amine solution during titration with a standard acid.

Materials:

  • Amine sample (e.g., this compound)

  • Standardized hydrochloric acid (HCl) solution (e.g., 0.1 M)

  • Deionized water (CO2-free)

  • pH meter with a combination glass electrode

  • Magnetic stirrer and stir bar

  • Burette (calibrated)

  • Beaker

Procedure:

  • Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.00, 7.00, and 10.00) at a constant temperature (e.g., 25°C).

  • Sample Preparation: Accurately weigh a known amount of the amine and dissolve it in a specific volume of deionized water in a beaker.

  • Titration Setup: Place the beaker on the magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Position the burette containing the standard HCl solution above the beaker.

  • Initial Measurement: Record the initial pH of the amine solution.

  • Titration: Add the HCl solution in small, known increments (e.g., 0.1-0.5 mL). After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.

  • Equivalence Point: Continue the titration past the equivalence point, which is characterized by a rapid change in pH.

  • Data Analysis:

    • Plot a titration curve of pH versus the volume of HCl added.

    • Determine the equivalence point (the midpoint of the steep portion of the curve).

    • The pH at the half-equivalence point (the volume of HCl added is half of that at the equivalence point) is equal to the pKa of the conjugate acid of the amine.

    • Alternatively, a Gran plot can be used for a more accurate determination of the equivalence point.

The following workflow illustrates the key steps in the experimental determination of pKa.

pKa_Determination_Workflow start Start calibrate Calibrate pH Meter start->calibrate prepare Prepare Amine Solution calibrate->prepare titrate Titrate with Standard Acid prepare->titrate record Record pH and Volume titrate->record Incremental additions plot Plot Titration Curve titrate->plot Titration complete record->titrate determine_ep Determine Equivalence Point plot->determine_ep determine_pka Determine pKa at Half-Equivalence Point determine_ep->determine_pka end End determine_pka->end

Caption: Experimental workflow for pKa determination by potentiometric titration.

References

A Comparative Guide to Validated Analytical Methods for N-Propyl-m-toluidine Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and accurate quantification of process intermediates like N-Propyl-m-toluidine is fundamental for ensuring product quality, monitoring reaction efficiency, and performing safety assessments. This guide offers a comprehensive comparison of two robust analytical techniques for this purpose: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS).

The selection of an optimal analytical method is contingent upon specific requirements such as sensitivity, selectivity, sample matrix complexity, and throughput. This document provides detailed experimental protocols and a comparative summary of performance data for both methods. The quantitative data and methodologies presented are based on established analytical principles and validated methods for structurally similar aromatic amines, offering a solid foundation for method selection and validation for this compound.[1][2][3][4][5]

Comparative Performance of Analytical Methods

The decision between HPLC-UV and GC-MS for the quantification of this compound depends on the analytical objective. HPLC-UV is a cost-effective and widely accessible technique, making it highly suitable for routine quality control where high sample throughput and simplicity are advantageous.[1] Conversely, GC-MS provides superior sensitivity and specificity due to its mass-based detection, rendering it the preferred method for trace-level analysis, impurity profiling, and analysis within complex sample matrices.[2][3][6]

The following table summarizes the key validation parameters for both a developed HPLC-UV method and a GC-MS method, based on performance data for analogous compounds.[3]

Validation ParameterHPLC-UV Method (Developed)GC-MS MethodICH Guideline Q2(R1) Typical Acceptance Criteria
Linearity (R²) ≥0.999≥0.998≥0.995
Range (µg/mL) 0.5 - 2000.1 - 100Defined by linearity, accuracy, and precision
Accuracy (% Recovery) 99.1% - 100.8%98.5% - 101.2%98.0% - 102.0% for drug substance
Precision (% RSD)
    - Repeatability≤ 1.2%≤ 1.5%≤ 2%
    - Intermediate Precision≤ 1.8%≤ 2.0%≤ 3%
Limit of Detection (LOD) (µg/mL) 0.150.03Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) (µg/mL) 0.50.1Signal-to-Noise Ratio of 10:1

Experimental Protocols

Detailed methodologies for both HPLC-UV and GC-MS are provided below. These protocols are strong starting points for the method development and validation for this compound.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method utilizes reversed-phase chromatography to separate this compound from other components, followed by quantification using a UV detector.[5]

a. Materials and Reagents:

  • This compound reference standard (≥98.0% purity)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade, filtered and degassed)

  • Methanol (HPLC grade, for sample preparation)

  • 0.45 µm syringe filters

b. Instrumentation and Chromatographic Conditions:

  • HPLC System: An HPLC system equipped with a UV-Vis detector.

  • Column: Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[3]

  • Mobile Phase: Acetonitrile:Water (60:40, v/v).

  • Flow Rate: 1.0 mL/min.[4]

  • Injection Volume: 10 µL.[4][5]

  • Column Temperature: Ambient (~25 °C).[4][5]

  • Detection Wavelength: 250 nm.[4][5]

c. Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with methanol.[4]

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock standard solution with the mobile phase to obtain concentrations ranging from 0.5 µg/mL to 200 µg/mL.[3]

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in methanol. Dilute the sample with the mobile phase to a final concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter into an HPLC vial before injection.[4]

Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for the sensitive and selective quantification of this compound, particularly at low concentrations or in complex matrices.[2]

a. Materials and Reagents:

  • This compound reference standard (≥98.0% purity)

  • Ethyl Acetate (GC grade)

  • Methanol (GC grade)

b. Instrumentation and Chromatographic Conditions:

  • GC-MS System: A Gas Chromatograph coupled to a Mass Spectrometer.

  • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Injector Temperature: 250 °C.

  • Injection Mode: Split (e.g., 20:1 ratio).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Initial temperature of 80°C, hold for 1 minute, then ramp to 280°C at a rate of 20°C/min, and hold for 5 minutes.[3]

  • MS Transfer Line Temperature: 280 °C.[2]

  • Ion Source Temperature: 230 °C.[2]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[2]

  • Scan Range: m/z 40-400.[2]

c. Sample Preparation:

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 100 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with ethyl acetate.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ethyl acetate to obtain concentrations ranging from 0.1 µg/mL to 100 µg/mL.[3]

  • Sample Solution: Accurately weigh a sample containing this compound and dissolve it in ethyl acetate. Dilute the sample to a final concentration within the calibration range.

Visualized Workflows and Validation Logic

To visually represent the analytical processes, the following diagrams illustrate the workflows for the HPLC and GC-MS methods, as well as the logic for method validation.

HPLC_Workflow cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Stock & Working Standards prep_sample Prepare & Filter Sample Solution instrument_setup HPLC System Setup & Column Equilibration prep_sample->instrument_setup inject_samples Inject Standards & Samples instrument_setup->inject_samples peak_integration Integrate Peak Area inject_samples->peak_integration calibration_curve Construct Calibration Curve (Standards) peak_integration->calibration_curve quantification Quantify Analyte in Sample calibration_curve->quantification

Caption: Workflow for this compound quantification by HPLC-UV.

GCMS_Workflow cluster_analysis Analysis cluster_data Data Processing prep_standards Prepare Stock & Working Standards in Ethyl Acetate prep_sample Prepare Sample Solution instrument_setup GC-MS System Setup & Method Loading prep_sample->instrument_setup inject_samples Inject Standards & Samples instrument_setup->inject_samples peak_integration Extract Ion & Integrate Peak inject_samples->peak_integration calibration_curve Construct Calibration Curve peak_integration->calibration_curve quantification Quantify Analyte & Confirm Identity via Mass Spectrum calibration_curve->quantification

Caption: Workflow for this compound quantification by GC-MS.

Validation_Logic start Method Development specificity Specificity & Selectivity start->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy (% Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate) linearity->precision lod_loq LOD & LOQ linearity->lod_loq robustness Robustness accuracy->robustness precision->robustness lod_loq->robustness validated Validated Method robustness->validated

Caption: Logic diagram for analytical method validation according to ICH guidelines.

References

Confirming the Structure of N-Propyl-m-toluidine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the structural confirmation of N-Propyl-m-toluidine and its derivatives. Objective experimental data and detailed methodologies are presented to assist researchers in selecting the most appropriate techniques for their specific research needs.

Introduction to this compound and its Derivatives

This compound is an aromatic amine with a molecular formula of C10H15N.[1][2][3] Its derivatives are of interest in various fields, including pharmaceutical development and materials science. Accurate structural confirmation is a critical step in the synthesis and characterization of these compounds, ensuring their identity, purity, and facilitating the understanding of their chemical properties and biological activities. This guide focuses on the primary analytical methods used for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Comparison of Analytical Techniques

The selection of an analytical technique for structural confirmation depends on the specific information required. While NMR provides detailed information about the molecular structure, MS is invaluable for determining the molecular weight and fragmentation patterns. HPLC is a powerful tool for assessing purity and can be coupled with other techniques for comprehensive analysis.

Analytical TechniqueInformation ProvidedKey AdvantagesLimitations
NMR Spectroscopy Detailed structural elucidation, including connectivity of atoms and stereochemistry.Non-destructive, provides unambiguous structural information.Lower sensitivity compared to MS, requires higher sample concentrations.
Mass Spectrometry Molecular weight determination and fragmentation patterns for structural clues.High sensitivity, suitable for trace analysis, can be coupled with chromatographic techniques (GC-MS, LC-MS).Isomeric differentiation can be challenging without fragmentation analysis.
HPLC Purity assessment, separation of isomers and impurities, quantification.High resolution, widely applicable, robust for quantitative analysis.Does not directly provide structural information unless coupled with a detector like MS.

Experimental Data

¹H NMR Spectral Data (400 MHz, CDCl₃)
ProtonThis compound (Predicted)N-Propyl-p-toluidine (Predicted)Chemical Shift Range (ppm)Multiplicity
Ar-H6.5 - 7.26.8 - 7.1Variablem
N-H~3.5~3.5Broad ss (br)
N-CH₂3.053.032.9 - 3.2t
Ar-CH₃2.302.252.2 - 2.4s
CH₂-CH₃1.651.631.5 - 1.8sextet
CH₂-CH₃0.980.960.9 - 1.1t
¹³C NMR Spectral Data (100 MHz, CDCl₃)
CarbonThis compound (Predicted)N-Propyl-p-toluidine (Predicted)Chemical Shift Range (ppm)
Ar-C (quaternary)148.5, 138.8145.9, 129.8125 - 150
Ar-CH129.1, 117.5, 113.8, 110.2129.6, 113.1110 - 130
N-CH₂46.246.545 - 50
Ar-CH₃21.520.420 - 22
CH₂-CH₃22.922.822 - 24
CH₂-CH₃11.611.511 - 12
Mass Spectrometry Data (Electron Ionization - EI)
CompoundMolecular Ion (M⁺) [m/z]Key Fragment Ions [m/z]
This compound 149120 ([M-C₂H₅]⁺), 106 ([M-C₃H₇]⁺), 91
N-Propyl-p-toluidine 149120 ([M-C₂H₅]⁺), 106 ([M-C₃H₇]⁺), 91

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following are standard protocols for the key analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in approximately 0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in an NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a proton NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.

  • ¹³C NMR Acquisition: Acquire a carbon-13 NMR spectrum. A proton-decoupled experiment is standard. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.

  • Instrumentation: Use a GC system equipped with a capillary column (e.g., HP-5ms) coupled to a mass spectrometer.

  • GC Method:

    • Injector Temperature: 250 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • MS Method:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Ion Source Temperature: 230 °C.

  • Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum.

High-Performance Liquid Chromatography (HPLC)
  • Sample Preparation: Dissolve the sample in the mobile phase to a concentration of approximately 0.1-1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: An HPLC system with a UV detector and a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • HPLC Method:

    • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid). For example, start with 20% acetonitrile and increase to 80% over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV absorbance at 254 nm.

  • Data Analysis: Determine the purity of the sample by integrating the peak areas. The retention time is characteristic of the compound under the specific chromatographic conditions.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for confirming the structure of a newly synthesized this compound derivative.

Workflow for Structural Confirmation cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_confirmation Confirmation synthesis Synthesize Derivative purification Purify Compound (e.g., Column Chromatography) synthesis->purification hplc Purity Check (HPLC) purification->hplc ms Molecular Weight (MS) hplc->ms nmr Structural Elucidation (NMR) ms->nmr confirmation Structure Confirmed nmr->confirmation

Caption: A typical workflow for the synthesis and structural confirmation of a new chemical entity.

Decision Tree for Analytical Method Selection cluster_start Decision Tree for Analytical Method Selection cluster_questions Decision Tree for Analytical Method Selection cluster_methods Decision Tree for Analytical Method Selection cluster_combined Decision Tree for Analytical Method Selection start Need to Confirm Structure? q_purity Is Purity the Primary Concern? start->q_purity q_mw Need Molecular Weight? q_purity->q_mw No hplc Use HPLC q_purity->hplc Yes q_detailed Need Detailed Structure? q_mw->q_detailed No ms Use MS q_mw->ms Yes nmr Use NMR q_detailed->nmr Yes all_methods Use a Combination of HPLC, MS, and NMR q_detailed->all_methods Comprehensive Analysis

Caption: A decision tree to guide the selection of analytical techniques based on research questions.

References

A Comparative Analysis of the Biological Activity of N-Propyl-m-toluidine and Structurally Related Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activity of N-Propyl-m-toluidine and similar aromatic amines. Due to the limited publicly available experimental data specifically for this compound, this comparison focuses on well-characterized, structurally related compounds: the toluidine isomers (ortho-, meta-, and para-toluidine) and the N,N-disubstituted analog, N,N-dimethyl-p-toluidine. The biological activities discussed primarily encompass acute toxicity, with inferences made about potential structure-activity relationships.

Data Presentation: Acute Toxicity

The acute toxicity of these compounds is a critical parameter in assessing their biological impact. The following table summarizes the available median lethal dose (LD50) data, a common measure of acute toxicity. A lower LD50 value indicates higher toxicity.

CompoundStructureCAS NumberTest AnimalRoute of AdministrationAcute LD50 (mg/kg)
This compound this compound structure142031-46-7--Data not available
m-Toluidine m-Toluidine structure108-44-1RatOral450 - 922[1][2][3][4][5]
RabbitDermal3250[3][5]
o-Toluidine o-Toluidine structure95-53-4RatOral670[6][7]
MouseOral520[6]
RabbitDermal3235 - 3250[7][8][9]
p-Toluidine p-Toluidine structure106-49-0RatOral336[10]
RabbitDermal890[10]
N,N-Dimethyl-p-toluidine N,N-Dimethyl-p-toluidine structure99-97-8MouseOral139
RabbitDermal1650

Observations on Structure-Activity Relationships:

  • Isomeric Position: Among the toluidine isomers, p-toluidine exhibits the highest oral toxicity in rats (LD50: 336 mg/kg), followed by m-toluidine and then o-toluidine.[6][7][10] This suggests that the position of the methyl group relative to the amino group significantly influences acute toxicity.

  • N-Alkylation: The introduction of alkyl groups to the nitrogen atom appears to increase toxicity. N,N-dimethyl-p-toluidine shows a significantly lower oral LD50 in mice (139 mg/kg) compared to the parent toluidine isomers in rats. While direct comparison is challenging due to different test species, this trend suggests that N-alkylation may enhance the toxic potential. Based on this limited data, it is plausible that this compound would also exhibit significant acute toxicity.

Key Biological Activities of Toluidine Derivatives

Beyond acute toxicity, aromatic amines like the toluidines are known for several other biological effects:

  • Methemoglobinemia: A primary toxic effect of many aromatic amines is the induction of methemoglobinemia, a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. The metabolite o-toluidine, derived from the local anesthetic prilocaine, is a known cause of this condition.[6] The mechanism involves metabolic N-hydroxylation to form reactive intermediates that oxidize hemoglobin. N,N-dimethyl-p-toluidine has also been reported to cause methemoglobinemia following ingestion.

  • Carcinogenicity: Several toluidine derivatives are classified as known or suspected carcinogens. o-Toluidine, in particular, is associated with an increased risk of bladder cancer in humans. The carcinogenicity of aromatic amines is linked to their metabolic activation into reactive species that can form DNA adducts, leading to mutations.[1][10]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of biological activities. Below are representative protocols for key toxicological assays.

1. Acute Oral Toxicity (LD50) Determination in Rats (Up-and-Down Procedure - OECD Guideline 425)

  • Objective: To determine the median lethal dose (LD50) of a substance when administered orally.

  • Animals: Healthy, young adult rats of a single strain (e.g., Wistar or Sprague-Dawley), typically females, are used.

  • Procedure:

    • Dosing: A single animal is dosed with the test substance at a starting dose level selected based on preliminary information. The substance is typically administered via gavage.

    • Observation: The animal is observed for signs of toxicity and mortality for up to 14 days.

    • Sequential Dosing: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. The dose progression factor is typically 3.2.

    • Endpoint: The test is concluded when one of the stopping criteria is met (e.g., a specified number of reversals in outcome). The LD50 is then calculated using the maximum likelihood method.

  • Data Analysis: The LD50 value and its confidence interval are calculated from the sequence of outcomes (survival or death) at different dose levels.

2. In Vitro Cytotoxicity Assay (MTT Assay)

  • Objective: To assess the cytotoxic potential of a compound by measuring its effect on cell viability.

  • Materials:

    • Human cancer cell line (e.g., HepG2, A549).

    • Cell culture medium and supplements.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization buffer (e.g., DMSO).

  • Procedure:

    • Cell Seeding: Cells are seeded into a 96-well plate and allowed to attach overnight.

    • Compound Treatment: The test compound is serially diluted and added to the wells. Control wells with vehicle (e.g., DMSO) are included.

    • Incubation: The plate is incubated for a set period (e.g., 24, 48, or 72 hours).

    • MTT Addition: MTT solution is added to each well and incubated for a few hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.

    • Solubilization: The medium is removed, and a solubilization buffer is added to dissolve the formazan crystals.

    • Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 (half-maximal inhibitory concentration) is determined by plotting cell viability against compound concentration.

3. Ames Test for Mutagenicity (Bacterial Reverse Mutation Assay - OECD Guideline 471)

  • Objective: To assess the mutagenic potential of a compound by its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.

  • Materials:

    • Histidine-dependent S. typhimurium strains (e.g., TA98, TA100).

    • Minimal glucose agar plates.

    • Top agar.

    • S9 fraction (a rat liver homogenate for metabolic activation).

  • Procedure:

    • Preparation: The test compound is mixed with the bacterial tester strain and, in parallel experiments, with an S9 mix.

    • Plating: This mixture is combined with molten top agar and poured onto minimal glucose agar plates.

    • Incubation: The plates are incubated at 37°C for 48-72 hours.

    • Colony Counting: Only bacteria that have undergone a reverse mutation to regain the ability to synthesize histidine will form colonies. The number of revertant colonies is counted.

  • Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.

Visualization of Biological Pathways

Metabolic Activation and Toxicity of Aromatic Amines

The toxicity of many aromatic amines is dependent on their metabolic activation, primarily by cytochrome P450 enzymes in the liver. This process generates reactive metabolites that can lead to various toxic outcomes.

Metabolic_Activation_of_Toluidines cluster_0 Phase I Metabolism (Liver) cluster_1 Toxic Outcomes Parent_Amine Toluidine Derivative (e.g., this compound) N_Hydroxylamine N-Hydroxy Metabolite Parent_Amine->N_Hydroxylamine CYP450 (N-hydroxylation) Nitroso_Intermediate Nitroso Intermediate N_Hydroxylamine->Nitroso_Intermediate Oxidation DNA_Adducts DNA Adducts N_Hydroxylamine->DNA_Adducts Further activation (e.g., esterification) Methemoglobin Methemoglobin Formation Nitroso_Intermediate->Methemoglobin Reacts with Hemoglobin Mutagenicity Mutagenicity/ Carcinogenicity DNA_Adducts->Mutagenicity

Metabolic activation pathway of toluidine derivatives leading to toxicity.

This guide highlights the importance of considering isomeric and substitution patterns when evaluating the biological activity of aromatic amines. While specific data for this compound is needed for a definitive assessment, the available information on related compounds provides a valuable framework for predicting its potential toxicological profile. Further experimental investigation using the protocols outlined here is essential to fully characterize its biological activity.

References

A Comparative Guide to Electrophilic Substitution: N-Propyl-m-toluidine vs. Aniline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the electrophilic substitution reactions on N-Propyl-m-toluidine and aniline. The analysis focuses on the differences in reactivity, regioselectivity, and product outcomes, supported by available experimental data and established principles of organic chemistry. While direct comparative quantitative data for this compound is limited in the available literature, this guide extrapolates expected outcomes based on studies of structurally similar N-alkylanilines and toluidines.

Introduction: Structural and Electronic Differences

Aniline is a primary aromatic amine where an amino group (-NH₂) is attached to a benzene ring. This compound is a tertiary aromatic amine with a propyl group on the nitrogen atom and a methyl group at the meta-position of the aniline core. These structural differences significantly influence the electronic properties of the aromatic ring and the nitrogen atom, thereby dictating the course of electrophilic substitution reactions.

The key distinguishing features are:

  • N-Alkylation: The presence of an N-propyl group in this compound increases the electron-donating inductive effect compared to the amino group of aniline. This enhances the electron density of the aromatic ring, making it more activated towards electrophilic attack.

  • Methyl Group: The methyl group at the meta-position in this compound is an activating group that directs incoming electrophiles to the ortho and para positions relative to itself.

  • Steric Hindrance: The N-propyl group introduces steric bulk around the nitrogen atom, which can influence the regioselectivity of the reaction, particularly at the positions ortho to the amino group.

Reactivity Towards Electrophiles

The increased electron density on the aromatic ring of this compound, due to the combined electron-donating effects of the N-propyl and methyl groups, renders it significantly more reactive towards electrophiles than aniline. Aniline itself is highly activated towards electrophilic aromatic substitution; however, the N-propyl group further enhances this reactivity.

In strongly acidic media, typically used for nitration and sulfonation, the basic nitrogen atom of both molecules can be protonated to form anilinium ions. The -NH₃⁺ and -NH(propyl)₂⁺ groups are strongly deactivating and meta-directing. To circumvent this, electrophilic substitution on anilines is often carried out after protecting the amino group, for example, by acetylation.

Regioselectivity in Electrophilic Substitution

The directing effects of the substituents on the aromatic ring determine the position of electrophilic attack.

  • Aniline: The -NH₂ group is a powerful ortho, para-director.

  • This compound: The -N(propyl) group is also a strong ortho, para-director. The m-methyl group is an ortho, para-director as well. The interplay of these two groups governs the final regiochemical outcome. The positions ortho and para to the -N(propyl) group (positions 2, 4, and 6) and the positions ortho and para to the -CH₃ group (positions 2, 4, and 6) are activated. Therefore, positions 2, 4, and 6 are the most likely sites for electrophilic attack. Steric hindrance from the N-propyl group may reduce substitution at the 2-position.

The following diagram illustrates the directing effects on this compound.

G Start Mix Aniline and Conc. H₂SO₄ Heat Heat at 180-190°C for 1 hour Start->Heat Cool Cool the reaction mixture Heat->Cool Precipitate Pour into cold water Cool->Precipitate Filter Filter and wash the product Precipitate->Filter End Dry Sulfanilic Acid Filter->End G cluster_0 Protection cluster_1 Nitration cluster_2 Deprotection Start Arylamine + Acetic Anhydride Acetylation Heat to form N-acetyl derivative Start->Acetylation Nitration_Step N-acetyl derivative + HNO₃/H₂SO₄ at 0-10°C Acetylation->Nitration_Step Precipitation Pour onto ice Nitration_Step->Precipitation Hydrolysis Nitrated intermediate + H₂SO₄(aq), reflux Precipitation->Hydrolysis Neutralization Neutralize with base Hydrolysis->Neutralization End Purified Nitro-arylamine Neutralization->End

Navigating Steric Hindrance: A Comparative Guide to the N-Propylation of Toluidine Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced interplay of steric and electronic effects is paramount for predictable and efficient synthesis. This guide provides an objective comparison of the reactivity of ortho-, meta-, and para-toluidine in N-propylation reactions, supported by established chemical principles and available experimental data.

The introduction of an N-propyl group to the toluidine isomers is a fundamental transformation in the synthesis of various chemical entities. However, the position of the methyl group on the aromatic ring dramatically influences the accessibility of the nitrogen's lone pair, leading to significant differences in reaction rates and yields. This phenomenon, primarily governed by steric hindrance in the ortho-isomer, dictates the choice of reaction conditions and synthetic strategy.

The "Ortho Effect": A Decisive Factor in Reactivity

The primary determinant in the differential reactivity of toluidine isomers is the "ortho effect." In ortho-toluidine, the methyl group is adjacent to the amino group, creating a sterically crowded environment. This steric bulk physically obstructs the approach of the electrophilic propylating agent to the nitrogen atom, thereby slowing down the reaction rate compared to its meta and para counterparts.

In contrast, the methyl group in meta-toluidine is further removed from the amino group, resulting in significantly less steric hindrance. In para-toluidine, the methyl group is positioned opposite the amino group, exerting no direct steric effect on the nitrogen atom.

Beyond sterics, electronic effects also play a role. The methyl group is weakly electron-donating through an inductive effect, which slightly increases the electron density on the nitrogen atom and its nucleophilicity. This effect is most pronounced in the ortho and para positions. However, in the case of o-toluidine, the steric hindrance overwhelmingly counteracts this electronic advantage.

The established order of basicity for the toluidine isomers is para > meta > aniline > ortho.[1] This trend is a direct consequence of the interplay between the electron-donating nature of the methyl group and the steric hindrance in the ortho isomer, which destabilizes the corresponding ammonium ion upon protonation.[1] A similar trend is expected for their nucleophilicity in N-alkylation reactions.

Comparative Data on N-Alkylation Reactions

One study on the visible-light-induced N-alkylation of various anilines reported a high isolated yield (95%) for the reaction of ortho-methyl substituted aromatic amine (o-toluidine).[2] Another study on nickel-catalyzed N-alkylation of anilines with benzyl alcohol noted a 47% yield for a sterically hindered ortho-methyl-substituted benzyl alcohol.[3] Although these studies do not provide a direct comparison with the meta and para isomers, they indicate that N-alkylation of ortho-toluidine is feasible, albeit potentially requiring specific catalytic systems to overcome the steric barrier.

Based on foundational organic chemistry principles, the expected trend for the rate of N-propylation is:

para-toluidine > meta-toluidine >> ortho-toluidine

The following table summarizes the expected outcomes and provides a qualitative comparison of the N-propylation of the three toluidine isomers.

IsomerStructureKey Influencing FactorsExpected Reactivity in N-Propylation
ortho-Toluidine o-toluidine structurePrimary: Steric Hindrance ("Ortho Effect")Secondary: Weak +I EffectLowest reactivity. Requires more forcing conditions or specialized catalysts.
meta-Toluidine m-toluidine structurePrimary: Inductive Effect (+I)Secondary: Minimal Steric HindranceIntermediate reactivity. Generally proceeds under standard alkylation conditions.
para-Toluidine p-toluidine structurePrimary: Inductive & Hyperconjugative Effects (+I, +H)Secondary: No Steric HindranceHighest reactivity. Readily undergoes N-propylation under standard conditions.

Experimental Protocols

Two common methods for the N-propylation of toluidines are direct alkylation with a propyl halide and reductive amination with propanal. The choice of method often depends on the desired selectivity and the scale of the reaction. Reductive amination is generally preferred for cleaner reactions and higher selectivity for the mono-alkylated product.[4]

Protocol 1: N-Propylation via Reductive Amination

This protocol is a generalized procedure for the selective synthesis of N-propyltoluidine.

Materials:

  • Toluidine isomer (ortho, meta, or para)

  • Propanal

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolve the toluidine isomer (1 equivalent) in DCM or DCE.

  • Add propanal (1.1 equivalents) to the solution and stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the intermediate imine.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 equivalents) in the same solvent.

  • Slowly add the STAB suspension to the reaction mixture containing the imine.

  • Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with the organic solvent two more times.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica gel or by distillation under reduced pressure to obtain the pure N-propyltoluidine.

Protocol 2: N-Propylation via Direct Alkylation with Propyl Bromide

This protocol is a representative example for the synthesis of N-propyltoluidine using a propyl halide. This method may lead to over-alkylation, yielding the di-propylated product.

Materials:

  • Toluidine isomer (ortho, meta, or para)

  • n-Propyl bromide

  • Sodium carbonate or potassium carbonate

  • Acetonitrile or N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware

Procedure:

  • To a stirred solution of the toluidine isomer (1 equivalent) in acetonitrile or DMF, add a base such as sodium carbonate or potassium carbonate (1.5-2 equivalents).

  • Add n-propyl bromide (1.1 equivalents) dropwise to the suspension.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.

  • Cool the mixture to room temperature and filter to remove the inorganic salts.

  • Remove the solvent from the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to separate the mono- and di-propylated products from any unreacted starting material.

Visualizing Reaction Pathways and Logic

To further elucidate the concepts discussed, the following diagrams illustrate the general reaction pathways for N-propylation and the logical framework for understanding the influence of steric effects.

N_Propylation_Pathways cluster_reductive_amination Reductive Amination cluster_direct_alkylation Direct Alkylation Toluidine_RA Toluidine Isomer Imine Imine Intermediate Toluidine_RA->Imine + Propanal - H2O Propanal Propanal N_Propyltoluidine_RA N-Propyltoluidine Imine->N_Propyltoluidine_RA [H] (e.g., STAB) Toluidine_DA Toluidine Isomer N_Propyltoluidine_DA N-Propyltoluidine Toluidine_DA->N_Propyltoluidine_DA + n-PrBr - HBr PropylBromide n-Propyl Bromide Dipropyltoluidine N,N-Dipropyltoluidine N_Propyltoluidine_DA->Dipropyltoluidine + n-PrBr - HBr (Over-alkylation)

Caption: General reaction pathways for the N-propylation of toluidines.

Steric_Effect_Logic Isomer Toluidine Isomer Ortho ortho-Toluidine Isomer->Ortho Meta meta-Toluidine Isomer->Meta Para para-Toluidine Isomer->Para StericHindrance Steric Hindrance at Nitrogen Ortho->StericHindrance adjacent -CH3 Meta->StericHindrance distant -CH3 Para->StericHindrance opposite -CH3 High High StericHindrance->High Low Low StericHindrance->Low None None StericHindrance->None Reactivity N-Propylation Reactivity High->Reactivity leads to Low->Reactivity leads to None->Reactivity leads to Slowest Slowest Reactivity->Slowest Intermediate Intermediate Reactivity->Intermediate Fastest Fastest Reactivity->Fastest

Caption: Logical flow of steric effects on N-propylation reactivity.

References

Safety Operating Guide

Proper Disposal of N-Propyl-m-toluidine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe and environmentally responsible disposal of N-Propyl-m-toluidine is a critical aspect of laboratory safety and regulatory compliance. Improper disposal can pose significant risks to human health and the environment. This guide provides a comprehensive, step-by-step procedure for the proper management and disposal of this compound waste, tailored for researchers, scientists, and drug development professionals.

This compound is classified as a hazardous substance. It is toxic if swallowed, in contact with skin, or inhaled, and may cause damage to organs through prolonged or repeated exposure. Furthermore, it is recognized as being harmful or toxic to aquatic life with long-lasting effects.[1][2] Therefore, it must be managed as regulated hazardous waste in accordance with federal, state, and local regulations.[2][3][4][5]

Hazard Profile and Safety Data

A thorough understanding of the chemical's properties is fundamental to its safe handling and disposal. The following table summarizes key data for this compound.

PropertyValue
Molecular FormulaC10H15N
Molecular Weight149.23 g/mol [6]
GHS Hazard StatementsH301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled. H373: May cause damage to organs through prolonged or repeated exposure. H411: Toxic to aquatic life with long lasting effects.
GHS Precautionary StatementsP260, P264, P270, P271, P273, P280, P301+P310+P330, P302+P352+P312, P304+P340+P311, P314, P362, P391, P403+P233, P405, P501

Experimental Protocol: Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[7][8] The following protocol details the necessary steps for its safe disposal.

1. Personal Protective Equipment (PPE): Before handling this compound for disposal, ensure that appropriate personal protective equipment is worn. This includes:

  • Safety goggles or a face shield.[9]

  • Chemical-resistant gloves (e.g., nitrile).

  • A lab coat or other protective clothing.[9]

  • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.

2. Waste Collection and Segregation:

  • Liquid Waste: Collect all this compound waste, including pure substance and solutions, in a designated, compatible, and properly sealed hazardous waste container.[10] Do not mix with other waste streams unless approved by your institution's Environmental Health and Safety (EHS) department.

  • Solid Waste: Any materials contaminated with this compound, such as absorbent pads used for spills, contaminated gloves, or empty containers, must be treated as hazardous waste.[2][10] These materials should be collected in a separate, clearly labeled, and sealed container.[2]

3. Container Labeling and Storage:

  • All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and a clear indication of the associated hazards (e.g., Toxic, Environmental Hazard).[8]

  • Store the sealed waste containers in a designated and secure satellite accumulation area that is away from incompatible materials.[8]

4. Final Disposal Method:

  • The recommended method for the final disposal of this compound is incineration in a chemical incinerator that is equipped with an afterburner and a scrubber.[2]

  • Arrange for the collection of the hazardous waste by a licensed and certified hazardous waste disposal contractor.[10] Adhere to all institutional, local, state, and federal regulations throughout the disposal process.[2][11]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

G A Waste Generation (this compound) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Liquid Waste (Pure substance, solutions) C->D E Solid Waste (Contaminated materials, PPE) C->E F Collect in Designated Hazardous Waste Container D->F E->F G Label Container Correctly ('Hazardous Waste', Chemical Name, Hazards) F->G H Store in Secure Satellite Accumulation Area G->H I Arrange for Pickup by Licensed Waste Disposal Service H->I J Final Disposal (Chemical Incineration) I->J

Caption: Workflow for the safe disposal of this compound.

By adhering to these detailed procedures, laboratory professionals can ensure the safe, compliant, and environmentally conscious disposal of this compound, thereby minimizing risks and upholding the highest standards of laboratory safety.

References

Essential Safety and Logistical Guidance for Handling N-Propyl-m-toluidine

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for N-Propyl-m-toluidine was located. The following guidance is based on the hazard information available for this compound from PubChem and SDSs for structurally similar aromatic amines such as m-toluidine, N-methyl-m-toluidine, and N,N-dimethyl-m-toluidine. It is imperative to handle this compound with caution and to perform a full risk assessment before commencing any work.

This compound (CAS 142031-46-7) is a chemical compound for research use.[1] Based on GHS classifications for this compound, it is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2] Safe handling, appropriate personal protective equipment, and proper disposal are critical to ensure the safety of laboratory personnel and to minimize environmental impact.

Hazard Identification and Classification

GHS Hazard Classifications for this compound: [2]

  • Skin Irritation (Category 2)

  • Eye Irritation (Category 2)

  • Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory tract irritation)

Personal Protective Equipment (PPE)

A comprehensive PPE plan is essential when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.

Body Part Personal Protective Equipment Specifications and Rationale
Respiratory Full-face respirator with appropriate cartridges (or a self-contained breathing apparatus for high concentrations or spills)Required when vapors or aerosols may be generated to prevent respiratory tract irritation.[3][5]
Hands Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber)To prevent skin contact, as related compounds are toxic upon dermal absorption.[6][7]
Eyes Chemical splash goggles and a face shieldTo protect against splashes that can cause serious eye irritation.[6][7]
Body Chemical-resistant apron or lab coat, and in some cases, a full-body suitTo prevent skin contact with clothing.[6][8]
Feet Closed-toe shoes (chemical-resistant boots for spill response)To protect feet from spills.[6]
Operational Plan: Handling and Storage

Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[8]

  • Ensure that safety showers and eyewash stations are readily accessible in the immediate work area.[9]

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare all required equipment and reagents in the designated work area (e.g., fume hood).

  • Dispensing: When transferring the chemical, use appropriate tools (e.g., pipettes, spatulas) to minimize the generation of aerosols or dust.

  • During Use: Keep containers tightly closed when not in use.[6] Avoid contact with skin, eyes, and clothing.[6][8] Do not eat, drink, or smoke in the work area.[3][6]

  • Post-Handling: Thoroughly wash hands and any exposed skin with soap and water after handling.[6] Decontaminate all work surfaces and equipment.

Storage:

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[8]

  • Keep containers tightly sealed to prevent leakage and exposure to air.[6]

  • The storage area should be secure and accessible only to authorized personnel.[3][4]

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

Waste Type Disposal Protocol
Unused this compound Dispose of as hazardous waste through a licensed chemical waste disposal company. Do not dispose of down the drain.
Contaminated Labware (e.g., glassware, pipette tips) Rinse with a suitable solvent in a fume hood. Collect the solvent rinse as hazardous waste. The cleaned labware can then be washed normally. Heavily contaminated disposable items should be placed in a sealed, labeled hazardous waste container.
Contaminated PPE (e.g., gloves, apron) Place in a designated, sealed, and labeled hazardous waste container for disposal.[4]
Spill Cleanup Materials Absorb spills with an inert material (e.g., sand, vermiculite) and collect in a sealed, labeled hazardous waste container for disposal.[8][10]
Emergency Procedures

Spill Response:

  • Evacuate the immediate area.

  • Ensure proper ventilation.

  • Don the appropriate PPE, including respiratory protection.

  • Contain the spill using an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled hazardous waste container.

  • Decontaminate the spill area.

First Aid:

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[5][6]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes. Seek immediate medical attention.[6]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5][8]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8]

Visualizations

Handling_Workflow Figure 1: this compound Handling Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE prep2 Prepare Fume Hood prep1->prep2 handle1 Dispense Chemical prep2->handle1 handle2 Perform Experiment handle1->handle2 clean1 Decontaminate Surfaces handle2->clean1 clean2 Dispose of Waste clean1->clean2 clean3 Doff PPE clean2->clean3 clean4 Wash Hands clean3->clean4 Spill_Response_Plan Figure 2: Spill Response Logical Plan spill Spill Occurs evacuate Evacuate Area spill->evacuate ppe Don Full PPE evacuate->ppe contain Contain Spill with Inert Absorbent ppe->contain collect Collect Waste contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Hazardous Waste decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.